Product packaging for 3-Hydroxy-3'-nitro-2-naphthanilide(Cat. No.:CAS No. 135-65-9)

3-Hydroxy-3'-nitro-2-naphthanilide

Cat. No.: B1666287
CAS No.: 135-65-9
M. Wt: 308.29 g/mol
InChI Key: YZJSKRBKHCLMQC-UHFFFAOYSA-N
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Description

3-Hydroxy-3'-nitro-2-naphthanilide is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O4 B1666287 3-Hydroxy-3'-nitro-2-naphthanilide CAS No. 135-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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InChI

InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
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InChI Key

YZJSKRBKHCLMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044544
Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Molecular Weight

308.29 g/mol
Source PubChem
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CAS No.

135-65-9
Record name 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide
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Record name 3-Hydroxy-3'-nitro-2-naphthanilide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-
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Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Record name 3-hydroxy-3'-nitro-2-naphthanilide
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Record name 3-HYDROXY-3'-NITRO-2-NAPHTHANILIDE
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide (CAS 135-65-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Dye Intermediate

3-Hydroxy-3'-nitro-2-naphthanilide, cataloged under CAS number 135-65-9 and widely known in the dye industry as Naphthol AS-BS, is a specialty organic compound with a rich history and an evolving future.[1][2] While its primary commercial application lies in the synthesis of high-performance azo dyes and pigments, its molecular architecture holds significant, often overlooked, potential for the fields of biomedical research and drug discovery.[3] This guide moves beyond the material safety data sheet to provide an in-depth technical analysis of its synthesis, characterization, and, most importantly, its sophisticated applications in diagnostics and its prospective role as a versatile scaffold in medicinal chemistry.

The structure features a 3-hydroxy-2-naphthoic acid core linked via an amide bond to a 3-nitroaniline moiety. This combination is not merely incidental; the hydroxylated naphthalene ring system is a classic platform for generating chromophores and fluorophores, while the nitroaromatic group is a well-established pharmacophore, often exploited in the design of prodrugs that are selectively activated under specific physiological conditions, such as hypoxia.[4][5][6] It is this duality that makes this compound a compelling subject for researchers looking to bridge the gap between materials science and therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its application in any scientific endeavor. These characteristics dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 135-65-9[1][2][]
Molecular Formula C₁₇H₁₂N₂O₄[1][2]
Molecular Weight 308.29 g/mol [1][2]
Appearance Yellow to brown powder[]
Melting Point 246-247 °C[1]
Solubility Insoluble in water; Soluble in alkaline solutions and some organic solvents like N,N-Dimethylformamide (DMF).[8]
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[]
Synonyms Naphthol AS-BS, Azoic Coupling Component 17[1]
Spectroscopic Characterization

While full spectral data often requires access to specialized databases, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.[9][10]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Key expected resonances would include those for the protons on the naphthalene ring system and the nitrophenyl ring. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. The phenolic hydroxyl proton (-OH) may also be visible, though its position and broadness would be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a multitude of signals in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the amide group is expected to resonate significantly downfield (δ > 160 ppm). Carbons attached to the nitro group and the hydroxyl group will also show characteristic shifts.[9][11]

  • FTIR Spectroscopy : The infrared spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • ~3300 cm⁻¹ : N-H stretching of the amide.

    • ~3200-3400 cm⁻¹ (broad) : O-H stretching of the phenolic hydroxyl group.

    • ~1650 cm⁻¹ : C=O stretching (Amide I band).

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ : Asymmetric and symmetric N-O stretching of the nitro group, respectively.

    • ~1600, ~1470 cm⁻¹ : C=C stretching within the aromatic rings.[10]

Synthesis of this compound

The synthesis of Naphthol AS derivatives is a well-established process in industrial chemistry, typically involving the condensation of 3-hydroxy-2-naphthoic acid with an appropriate aromatic amine.[3][12] The reaction is an acylation that forms a stable amide bond.

Reaction Principle

The core reaction is the amidation of a carboxylic acid. To facilitate this, the carboxylic acid (3-hydroxy-2-naphthoic acid) is typically activated to make the carbonyl carbon more electrophilic, enabling attack by the nucleophilic amino group of 3-nitroaniline. A common activating agent is a halogenating compound like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), which transiently converts the carboxylic acid to a more reactive acid chloride or a related intermediate.[13][14]

Synthesis_Workflow Reactant1 3-Hydroxy-2-naphthoic Acid Reaction Microwave Heating (~130°C, 15 min) Reactant1->Reaction Reactant2 3-Nitroaniline Reactant2->Reaction Catalyst PCl₃ in Chlorobenzene Catalyst->Reaction Activation Product This compound Reaction->Product Condensation

Caption: General synthesis workflow for this compound.
Step-by-Step Laboratory Protocol

This protocol is a generalized procedure based on established methods for synthesizing N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and may require optimization.[12][14]

  • Reaction Setup : In a microwave reactor vessel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) and 3-nitroaniline (1 equivalent) in a high-boiling, dry solvent such as chlorobenzene or xylene.

  • Activation : While stirring, add phosphorus trichloride (approx. 0.5 equivalents) dropwise to the suspension. The addition is typically exothermic and should be controlled.

  • Microwave Irradiation : Seal the vessel and heat the reaction mixture in a microwave reactor to approximately 130°C for 15-45 minutes. Microwave heating offers significant acceleration compared to conventional refluxing.[14]

  • Work-up : After cooling, the solvent is removed under reduced pressure (rotary evaporation). The resulting solid crude product is then purified.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent like glacial acetic acid or by slurry washing with a hot solvent like ethanol to remove unreacted starting materials.

  • Drying and Characterization : The purified product is dried under vacuum. The final product's identity and purity should be confirmed using the analytical techniques described above (Melting Point, NMR, FTIR).

Core Application: Histochemical Detection of Enzyme Activity

A primary application of this compound in biomedical research is as a chromogenic substrate for the histochemical localization of hydrolytic enzymes, particularly phosphatases.[8][15] For this purpose, it is used in its phosphorylated form, Naphthol AS-BS phosphate.

Mechanism of Action: The Azo Coupling Principle

The technique is a classic example of an enzyme-initiated in situ chemical reaction. The process unfolds in two critical steps:[15][16]

  • Enzymatic Hydrolysis : At the site of enzyme activity (e.g., acid or alkaline phosphatase), the Naphthol AS-BS phosphate substrate is hydrolyzed. The enzyme cleaves the phosphate ester bond, releasing the highly insoluble this compound. The insolubility of this primary product is crucial as it prevents diffusion away from the enzyme's location, ensuring high-resolution localization.

  • Azo Coupling : The reaction medium simultaneously contains a stabilized diazonium salt (e.g., Fast Red TR, Fast Blue B).[15][17] The newly formed, electron-rich naphthol derivative immediately undergoes an azo coupling reaction with the diazonium salt.[18] This electrophilic aromatic substitution reaction forms a intensely colored, insoluble azo dye precipitate directly at the site of the enzyme.

Histochemistry_Mechanism cluster_tissue Tissue Section Enzyme Phosphatase (e.g., Acid Phosphatase) Intermediate This compound (Insoluble, Colorless) Enzyme->Intermediate Hydrolysis Substrate Naphthol AS-BS Phosphate (Soluble, Colorless) Substrate->Enzyme Incubation Product Azo Dye Precipitate (Insoluble, Colored) Intermediate->Product Azo Coupling Diazonium Diazonium Salt (e.g., Fast Red TR) Diazonium->Product

Caption: Mechanism of azo dye formation for phosphatase detection.
Generalized Histochemical Protocol

This protocol provides a framework for detecting acid phosphatase activity. Adjustments to pH, buffer, and diazonium salt are necessary for other enzymes like alkaline phosphatase.[15][19]

  • Tissue Preparation : Use appropriately fixed (e.g., 10% neutral buffered formalin) and processed (paraffin-embedded or frozen) tissue sections.

  • Incubation Solution Preparation (prepare fresh) :

    • Dissolve Naphthol AS-BS phosphate in a small amount of N,N-Dimethylformamide (DMF).

    • Add this to an acidic buffer (e.g., 0.1 M Acetate Buffer, pH ~5.0).

    • Dissolve the diazonium salt (e.g., Fast Red TR) in the buffered substrate solution. Filter the final solution before use.

  • Staining : Incubate the tissue sections in the staining solution at 37°C for 30-60 minutes, or until desired staining intensity is achieved. The incubation should be performed in the dark as diazonium salts are light-sensitive.

  • Washing : Rinse the sections gently in distilled water.

  • Counterstaining (Optional) : Lightly counterstain the nuclei with a stain like Mayer's Hematoxylin to provide morphological context.

  • Mounting : Mount the sections using an aqueous mounting medium.

  • Microscopy : Visualize the results under a light microscope. Sites of enzyme activity will be marked by a brightly colored (e.g., red) precipitate.

Prospective Applications in Drug Development

The true potential for this compound in advanced research lies in leveraging its constituent parts—the naphthanilide scaffold and the nitroaromatic functionality—for drug design.

As a Scaffold for Bioactive Molecules

The 3-hydroxynaphthalene-2-carboxanilide core is a known privileged structure in medicinal chemistry. Derivatives have been synthesized and tested for a range of biological activities, including antibacterial, antimycobacterial, and anticancer properties.[12][20] This compound can serve as a starting point for generating libraries of novel derivatives through modification of both the naphthalene and nitrophenyl rings.

The Role of the Nitro Group: A Hypoxia-Activated Prodrug Trigger

Nitroaromatic compounds are central to the design of hypoxia-activated prodrugs (HAPs).[4][5] Many solid tumors have regions of low oxygen (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy.

Mechanism of Bioreduction: Under normal oxygen conditions (normoxia), the nitro group (-NO₂) undergoes a one-electron reduction by cellular reductases (like cytochrome P450 reductase) to form a nitro radical anion (-NO₂•⁻). This radical is quickly re-oxidized back to the parent nitro group by molecular oxygen, a futile cycle that prevents further reduction and keeps the drug inactive.[4][5]

However, in the low-oxygen environment of a hypoxic tumor, the radical anion is not re-oxidized. Instead, it undergoes further enzymatic reduction through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately leading to the non-toxic amine (-NH₂).[21] These highly reactive intermediates can be cytotoxic themselves or can trigger the release of a potent cytotoxic effector molecule that was attached to the nitroaromatic trigger.

Bioreduction_Pathway cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor) Normoxia_Start R-NO₂ (Prodrug) Normoxia_Radical R-NO₂•⁻ (Radical Anion) Normoxia_Start->Normoxia_Radical +1e⁻ (Reductase) Normoxia_Radical->Normoxia_Start Re-oxidation Oxygen O₂ Oxygen->Normoxia_Radical Hypoxia_Start R-NO₂ (Prodrug) Hypoxia_Radical R-NO₂•⁻ Hypoxia_Start->Hypoxia_Radical +1e⁻ (Reductase) Hypoxia_Intermediates R-NO, R-NHOH (Reactive Intermediates) Hypoxia_Radical->Hypoxia_Intermediates +e⁻ Hypoxia_End R-NH₂ (Inactive Amine) Hypoxia_Intermediates->Hypoxia_End Reduction

Caption: Bioreduction of a nitroaromatic compound under normoxic vs. hypoxic conditions.

This compound is an ideal candidate for exploration in this area. It could be developed as a hypoxia-sensitive fluorescent probe, where the reduction of the nitro group leads to a change in its fluorescence properties, allowing for the imaging of hypoxic regions. Alternatively, it could be functionalized with a cytotoxic warhead, creating a novel HAP for targeted cancer therapy.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While comprehensive toxicological data for this specific compound is limited, information from its GHS classification and data on related compounds provides a basis for safe laboratory practices.[1]

GHS Hazard Information
Hazard StatementCodeDescriptionSource
Eye IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[1]

    • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Environmental Precautions : Due to its aquatic toxicity, prevent release into the environment.[1] Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Considerations : The toxicity of nitroaromatic compounds can be linked to their bioreduction, which can generate reactive intermediates and oxidative stress.[4][21] Naphthol derivatives themselves can also exhibit varying levels of toxicity.[22][23] Therefore, all contact should be minimized until more specific toxicological data becomes available.

Conclusion and Future Outlook

This compound (Naphthol AS-BS) is far more than a simple precursor for pigments. Its established role as a reliable substrate in enzyme histochemistry provides a direct and valuable application for life science researchers. Furthermore, its molecular structure, combining a versatile naphthanilide scaffold with a hypoxia-sensitive nitroaromatic trigger, presents an exciting and underexplored opportunity for drug development professionals. Future research should focus on synthesizing novel derivatives to probe their biological activities, exploring its potential in hypoxia imaging, and developing it as a trigger for targeted drug delivery systems. By understanding its fundamental chemistry and biological interactions, the scientific community can unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Naphthol AS-BS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BS, with the chemical name 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide, is a significant organic compound belonging to the Naphthol AS series. While traditionally recognized for its role as a coupling component in the synthesis of azo dyes and pigments for the textile industry, recent scientific investigations have unveiled its potential in the biomedical field. Notably, Naphthol AS-BS has been identified as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase alpha, presenting a promising avenue for antiviral drug development. This guide provides a comprehensive exploration of the core physicochemical properties of Naphthol AS-BS, offering a foundational understanding for researchers and drug development professionals seeking to harness its unique characteristics.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of Naphthol AS-BS is paramount for its application in research and development. These properties dictate its behavior in various systems and are crucial for method development, formulation, and biological evaluation.

Structure and Identification

Naphthol AS-BS is an anilide of 3-hydroxy-2-naphthoic acid, distinguished by a nitro group on the phenyl ring.

Molecular Structure:

Caption: Chemical structure of Naphthol AS-BS.

PropertyValueSource(s)
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
CAS Number 135-65-9
Molecular Formula C₁₇H₁₂N₂O₄
Molecular Weight 308.29 g/mol
Appearance Bright yellow to light ecru powder
Solubility Profile

The solubility of Naphthol AS-BS is a critical parameter for its handling, formulation, and biological testing. Its predominantly aromatic structure renders it insoluble in water.

SolventSolubilitySource(s)
WaterInsoluble
Acetic AcidSoluble
Sodium Hydroxide SolutionSoluble (forms a yellow solution)
Soda Ash SolutionInsoluble
Organic SolventsGenerally soluble

The solubility in alkaline solutions is attributed to the phenolic hydroxyl group, which can be deprotonated to form a more soluble naphtholate ion.

Thermal Properties

The thermal behavior of Naphthol AS-BS is essential for understanding its stability and for the development of analytical methods such as thermal analysis.

PropertyValueSource(s)
Melting Point 246-247 °C

The sharp melting point range is indicative of a high degree of purity.

Experimental Protocols

Melting Point Determination

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid like Naphthol AS-BS.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered Naphthol AS-BS is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted by gently tapping the tube.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point. c. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded.

  • Rationale: A slow heating rate is crucial to ensure that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate determination of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

A qualitative assessment of solubility provides a rapid understanding of a compound's behavior in different solvents.

Principle: The principle of "like dissolves like" governs solubility. The polarity of the solute and the solvent determines the extent of dissolution.

Methodology:

  • Preparation: A small, accurately weighed amount of Naphthol AS-BS (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A known volume of each test solvent (e.g., 1 mL) is added to a separate test tube. The solvents should cover a range of polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Observation: The mixture is vortexed or agitated for a set period. The solubility is observed and categorized as "soluble," "sparingly soluble," or "insoluble."

  • Rationale: This systematic approach allows for a rapid screening of suitable solvents for various applications, from reaction media to formulation development.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Naphthol AS-BS. While a comprehensive set of publicly available spectra specifically for Naphthol AS-BS is limited, data from closely related naphthol derivatives and general principles of spectroscopy can provide valuable insights.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like Naphthol AS-BS. The extended π-system of the naphthalene and phenyl rings is expected to result in strong absorption in the UV region. The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthanilides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Naphthol AS-BS is expected to show characteristic absorption bands for the O-H, N-H, C=O (amide), and NO₂ groups.

  • O-H stretching: A broad band in the region of 3400-3200 cm⁻¹.

  • N-H stretching: A sharp to medium band around 3300 cm⁻¹.

  • C=O stretching (Amide I): A strong band around 1650 cm⁻¹.

  • N-H bending (Amide II): A band around 1550 cm⁻¹.

  • NO₂ stretching: Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

  • ¹H NMR: The ¹H NMR spectrum of Naphthol AS-BS would show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as signals for the hydroxyl and amide protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions.

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.

Biomedical Significance and Applications

The identification of Naphthol AS-BS as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase alpha opens up new possibilities for its use in antiviral drug discovery. HCMV is a major cause of morbidity and mortality in immunocompromised individuals, and the development of new antiviral agents with novel mechanisms of action is a critical area of research.

The inhibitory activity of Naphthol AS-BS against a viral polymerase suggests that it may interfere with the replication of the virus. This finding provides a strong rationale for further investigation into the structure-activity relationships of Naphthol AS-BS and its derivatives. The development of analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of new therapeutic agents for the treatment of HCMV infections.

Signaling_Pathway cluster_viral_replication HCMV Replication Cycle cluster_inhibition Mechanism of Inhibition A Viral Entry B Viral DNA Replication (DNA Polymerase Alpha) A->B C Assembly & Egress B->C D Naphthol AS-BS D->B Inhibits

Caption: Proposed mechanism of action of Naphthol AS-BS in inhibiting HCMV replication.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Naphthol AS-BS. While specific toxicity data for Naphthol AS-BS is not extensively available, data for the related compound 1-naphthol can provide some guidance. 1-Naphthol is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

It is recommended to handle Naphthol AS-BS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Naphthol AS-BS is a multifaceted compound with established applications in the dye industry and emerging potential in the biomedical field. Its well-defined physicochemical properties, including its distinct structure, solubility profile, and thermal characteristics, provide a solid foundation for its further exploration. The identification of its inhibitory activity against HCMV DNA polymerase alpha underscores its promise as a lead compound in antiviral drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists, providing the essential knowledge required to safely handle, characterize, and utilize Naphthol AS-BS in their research endeavors. Further investigation into its biological mechanisms and the development of optimized derivatives will be crucial in realizing its full therapeutic potential.

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3'-nitro-2-naphthanilide, a key intermediate in the synthesis of azo dyes. Delving into its chemical and physical properties, this document details a robust synthesis protocol and explores its primary applications within the textile industry and potential for further research.

Core Properties of this compound

Commonly known in the dye industry as Naphthol AS-BS, this aromatic compound is a cornerstone for producing vibrant and lasting colors.[1] Its fundamental characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₂N₂O₄[2][3][4]
Molecular Weight 308.29 g/mol [2][3][4]
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[3]
CAS Number 135-65-9[2]
Appearance Light yellow to brown or dark green powder/crystal[1]
Synonyms Naphthol AS-BS, Azoic Coupling Component 17, 2-Hydroxy-3-naphthoic acid m-nitroanilide, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the acylation of 3-nitroaniline with 3-hydroxy-2-naphthoic acid. The following protocol is based on established methods for the synthesis of related naphthanilides, optimized for this specific compound.[5]

Reaction Principle

The core of the synthesis is an amidation reaction where the carboxylic acid group of 3-hydroxy-2-naphthoic acid is activated to react with the amino group of 3-nitroaniline, forming a stable amide bond. This reaction is typically catalyzed by phosphorus compounds and driven to completion by the removal of water.[5]

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification R1 3-Hydroxy-2-naphthoic Acid Mix Combine Reactants, Catalyst, and Solvent in Reaction Vessel R1->Mix R2 3-Nitroaniline R2->Mix Cat Phosphorus Trichloride (Catalyst) Cat->Mix Sol ortho-Xylene (Solvent) Sol->Mix Heat Heat to Reflux (approx. 146°C) Mix->Heat Water Azeotropic Removal of Water (Dean-Stark Apparatus) Heat->Water Cool Cool Reaction Mixture Water->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Solvent (e.g., ortho-Xylene, Ethanol) Filter->Wash Dry Dry the Product (Vacuum Oven) Wash->Dry Product This compound Dry->Product

Caption: Synthesis workflow for this compound.

Detailed Methodology
  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, charge 3-hydroxy-2-naphthoic acid and a molar equivalent of 3-nitroaniline.

  • Solvent and Catalyst Addition: Add ortho-xylene as the solvent, ensuring the reactants are adequately suspended. Introduce a catalytic amount of phosphorus trichloride. The use of a high-boiling point solvent like ortho-xylene is crucial for reaching the necessary reaction temperature and for the azeotropic removal of water.[5]

  • Reaction Execution: Heat the mixture to reflux (approximately 146°C). The water formed during the amidation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

  • Product Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it sequentially with ortho-xylene to remove any unreacted starting materials and byproducts, followed by a wash with ethanol to remove residual solvent.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to obtain a fine powder.

Applications in Research and Industry

The primary application of this compound is as a coupling component in the synthesis of azoic dyes.[1][6] These dyes are widely used in the textile industry for their vibrant colors and good fastness properties.[6][7]

Azoic Dye Formation

Azoic dyes are formed in situ on the textile fiber. The process involves two main steps:

  • Naphtholation: The textile material, typically cellulosic fibers like cotton, is impregnated with an alkaline solution of this compound (Naphthol AS-BS).[8]

  • Coupling: The naphtholated fabric is then treated with a solution of a diazonium salt. The diazonium salt couples with the naphthol to form an insoluble azo dye that is trapped within the fiber matrix.[9][10]

Azoic_Dye_Formation cluster_impregnation Fiber Impregnation cluster_coupling Diazo Coupling Fiber Cellulosic Fiber (e.g., Cotton) Impregnate Impregnation Fiber->Impregnate Naphthol Alkaline Solution of This compound Naphthol->Impregnate Couple Coupling Reaction Impregnate->Couple Diazonium Diazonium Salt Solution Diazonium->Couple DyedFiber Fiber with Insoluble Azo Dye Couple->DyedFiber

Caption: Azoic dye formation on a cellulosic fiber.

The resulting azo dyes are known for their good wash fastness and resistance to acids and alkalis.[7]

Potential Research Applications

While the primary use of this compound is in the dye industry, its structural motif, a substituted naphthol, suggests potential for exploration in other scientific domains. For instance, related naphthoic acid derivatives have been investigated for their biological activities. A study on 3-hydroxy-2-naphthoic acid hydrazide, a structurally similar compound, demonstrated its utility in the histochemical detection of lipid peroxidation in animal tissues.[11] This suggests that this compound and its derivatives could be explored as potential probes or markers in biological systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of azoic dyes. Its synthesis is straightforward, and its application in the textile industry is significant. Future research may uncover novel applications for this compound and its derivatives in fields beyond dye chemistry.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-3'-nitro-2-naphthanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Application

3-Hydroxy-3'-nitro-2-naphthanilide, also known as Naphthol AS-BS, is a pivotal azoic coupling component used extensively in the textile and pigment industries.[1][2] Its performance in these applications is intrinsically linked to its solubility in various organic media, which governs the dyeing process, pigment dispersion, and ultimately, the quality of the final product. A thorough understanding of its solubility behavior is therefore paramount for process optimization, formulation development, and ensuring consistent and high-quality outcomes.

This guide is structured to provide a multi-faceted exploration of the solubility of this compound. It begins by delineating the compound's fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, it delves into the theoretical underpinnings of solubility, with a special focus on the "like dissolves like" principle and the predictive power of Hansen Solubility Parameters. In the absence of extensive quantitative data, this theoretical framework provides a powerful tool for estimating solubility in a diverse array of solvents. The guide then transitions to the practical aspect of solubility determination, offering detailed, step-by-step protocols for established experimental methods. This empowers researchers to generate precise and reliable solubility data in their own laboratory settings. Finally, a summary of the available qualitative solubility information is presented, offering practical guidance for immediate application.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. The key characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[3]
Common Synonyms Naphthol AS-BS, Azoic Coupling Component 17[4][5]
CAS Number 135-65-9[1]
Molecular Formula C₁₇H₁₂N₂O₄[6][7]
Molecular Weight 308.29 g/mol [6][7]
Appearance Light yellow to brown or dark green powder/crystalline solid[4][5]
Melting Point 246-247 °C[8]

The molecular structure of this compound, with its naphthol, amide, and nitro functional groups, dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions, all of which are critical factors influencing its solubility.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a valuable predictive tool for assessing the solubility of a compound in various solvents.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of this compound contains both polar and non-polar regions. The large naphthalene ring system contributes to its non-polar character, while the hydroxyl (-OH), amide (-CONH-), and nitro (-NO₂) groups introduce significant polarity and the capacity for hydrogen bonding.

Therefore, it can be predicted that:

  • Polar Solvents: The compound will exhibit some solubility in polar solvents, particularly those that can engage in hydrogen bonding.

  • Non-Polar Solvents: Due to the large aromatic system, some solubility in non-polar aromatic solvents might also be expected.

  • Intermediate Polarity Solvents: Solvents with intermediate polarity that can accommodate both the polar and non-polar aspects of the molecule are likely to be effective.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:[9]

  • δD (Dispersion forces): Arising from atomic interactions.

  • δP (Polar forces): Stemming from dipole moments.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[9] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The following diagram illustrates the workflow for predicting solubility using Hansen Solubility Parameters.

HSP_Workflow cluster_solute Solute: this compound cluster_solvent Solvent Library Solute_HSP Determine Solute HSP (δD_s, δP_s, δH_s) (Experimental or Predictive) Calculate_Ra Calculate HSP Distance (Ra) Ra² = 4(δD_s - δD_v)² + (δP_s - δP_v)² + (δH_s - δH_v)² Solute_HSP->Calculate_Ra Solvent_HSP Known Solvent HSPs (δD_v, δP_v, δH_v) Solvent_HSP->Calculate_Ra Prediction Predict Solubility (Small Ra = High Solubility) Calculate_Ra->Prediction

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents. This data can be used in conjunction with the experimentally determined HSP of this compound to predict its solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzyl Alcohol18.46.313.7
1-Butanol16.05.715.8
n-Butyl Acetate15.83.76.3
Cyclohexane16.80.00.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3
(Data sourced from publicly available Hansen Solubility Parameter datasets)

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following section provides detailed protocols for three widely accepted methods for measuring the solubility of a solid compound in an organic solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette fitted with a filter to prevent the transfer of any solid particles.

  • Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

The following diagram illustrates the experimental workflow for the shake-flask method.

Shake_Flask_Workflow Start Start Add_Excess Add excess solute to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Sample Withdraw and filter a known volume of supernatant Settle->Sample Analyze Analyze solute concentration (e.g., UV-Vis, Gravimetric) Sample->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the shake-flask solubility determination method.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a non-volatile solute in a saturated solution.

Protocol:

  • Sample Collection: Following the shake-flask equilibration and settling, carefully pipette a precise volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's volatility and the thermal stability of the solute.

  • Drying: Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature below the melting point of this compound to remove any residual solvent.

  • Cooling and Weighing: After drying, place the evaporating dish in a desiccator to cool to room temperature without absorbing atmospheric moisture. Once cooled, weigh the dish containing the dried solute.

  • Constant Weight: Repeat the drying, cooling, and weighing steps until a constant weight is achieved, ensuring all solvent has been removed.

  • Calculation: The mass of the dissolved solute is the final constant weight minus the initial weight of the empty evaporating dish. The solubility can then be calculated by dividing the mass of the solute by the volume of the supernatant taken.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a chromophoric compound like this compound.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which the compound exhibits maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Sample Analysis: After performing the shake-flask method, take the filtered supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

Qualitative Solubility Profile of this compound

Based on available literature and supplier information, the following qualitative solubility profile for this compound can be summarized:

  • Water: Insoluble.[8][10]

  • Aqueous Alkali (e.g., Sodium Hydroxide Solution): Soluble.[7][10][11][12] This is due to the deprotonation of the phenolic hydroxyl group, forming a more polar and water-soluble salt.

  • Acetic Acid: Soluble.[8][10]

  • General Organic Solvents: Generally described as soluble.[1]

  • Ethyl Acetate (EtOAc): Soluble.

  • Methanol: Slightly soluble.

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual quantitative solubility can vary significantly.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a significant gap exists in the public domain regarding quantitative solubility data, this document equips researchers with the necessary theoretical framework and practical methodologies to address this. The provided physicochemical data, theoretical principles of solubility including Hansen Solubility Parameters, and detailed experimental protocols for the shake-flask method, gravimetric analysis, and UV-Vis spectrophotometry, collectively serve as a robust resource for anyone working with this important azoic coupling component.

Future research should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. The generation of such data would be invaluable for the optimization of industrial processes and the development of new applications for this versatile compound. Furthermore, the experimental determination of its Hansen Solubility Parameters would greatly enhance the predictive power for its behavior in different solvent systems.

References

spectral data (IR, NMR) of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 3-Hydroxy-3'-nitro-2-naphthanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

This compound is a complex organic molecule utilized primarily as an intermediate in the synthesis of azo dyes and pigments.[1] Its distinct chromophoric properties arise from its specific molecular structure, which incorporates a naphthol moiety linked to a nitrophenyl group via an amide bridge. Accurate structural confirmation and purity assessment are paramount for its application in materials science and chemical synthesis. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for achieving this, providing a detailed "fingerprint" of the molecule's functional groups and atomic connectivity.

This guide provides a comprehensive analysis of the IR and NMR spectral data for this compound. It is designed not merely to present data but to offer insights into the causal relationships between molecular structure and spectral output, empowering researchers to interpret and validate their own experimental findings with confidence.

Molecular Structure and Functional Group Analysis

The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. This compound (C₁₇H₁₂N₂O₄) possesses several key functional groups that give rise to characteristic spectroscopic signals.[2][3][4]

  • Naphthol Ring System: A bicyclic aromatic system that includes a hydroxyl group. The aromatic C-H and C=C bonds will produce distinct signals.

  • Hydroxyl (-OH) Group: The phenolic -OH group is a key feature, readily identifiable in IR spectroscopy.

  • Amide (-CONH-) Linkage: This group connects the naphthol and nitrophenyl moieties and has characteristic vibrational modes (C=O stretch, N-H stretch and bend).

  • Nitrophenyl Ring System: A benzene ring substituted with a strongly electron-withdrawing nitro group, which significantly influences the electronic environment of the aromatic protons and carbons.

  • Nitro (-NO₂) Group: This group has strong, characteristic stretching vibrations in the IR spectrum.

Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Theoretical Framework

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule.[5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[6] This absorption is recorded as a trough in the IR spectrum. The position of these absorption bands (expressed in wavenumbers, cm⁻¹) provides direct evidence for the presence of specific functional groups.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and efficient method for obtaining the IR spectrum of a solid sample is using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: FT-IR (ATR) Experimental Workflow

FTIR_Workflow Start Start Clean Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure for Good Contact Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans) Pressure->Acquire Process Process Data (Ratio to Background) Acquire->Process End Obtain Final IR Spectrum Process->End

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of the IR Spectrum of this compound

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The following table summarizes the key expected absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance & Causality
3400 - 3200O-H (Phenol) & N-H (Amide)StretchingA broad band is expected in this region due to intermolecular and intramolecular hydrogen bonding. The high frequency is due to the light mass of the hydrogen atom.
3100 - 3000Aromatic C-HStretchingMultiple weak to medium sharp peaks. Characteristic of C-H bonds on sp² hybridized carbons.
~1660 - 1640C=O (Amide I)StretchingA strong, sharp peak. Its position is influenced by conjugation and hydrogen bonding within the molecule.
1590 - 1450Aromatic C=CStretchingMultiple medium to strong sharp peaks, characteristic of the naphthyl and phenyl rings.
1550 - 1500 & 1350 - 1300N-O (Nitro group)Asymmetric & Symmetric StretchingTwo strong, distinct peaks. The asymmetric stretch occurs at a higher frequency. These are highly characteristic and reliable indicators of the nitro group.
~1550 - 1515N-H (Amide II)BendingA medium intensity peak, often coupled with C-N stretching.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies. This resonance frequency, reported as a "chemical shift" (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about atomic connectivity and molecular structure.

Experimental Protocol: Sample Preparation and Data Acquisition

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Polysol, a mixture of deuterated solvents, has also been reported for this compound.[2] A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any solid particles are present.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by detection of the free induction decay (FID).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required, and proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Diagram: NMR Experimental Workflow

NMR_Workflow Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim for Field Homogeneity Insert->LockShim Acquire Acquire FID Data (¹H and ¹³C) LockShim->Acquire Process Fourier Transform & Process Spectrum Acquire->Process End Obtain Final NMR Spectrum Process->End

References

An In-depth Technical Guide to the Health and Safety of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 3-Hydroxy-3'-nitro-2-naphthanilide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the recommended safety protocols, empowering researchers to work safely and effectively with this compound.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound.[1][2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[3]
Synonyms Naphthol AS-BS, Azoic Coupling Component 17[1][2]
CAS Number 135-65-9[3][4]
Molecular Formula C₁₇H₁₂N₂O₄[3][4]
Molecular Weight 308.29 g/mol [3][4]
Appearance Light yellow to brown to dark green powder/crystal[1]
Melting Point 246-247°C[2]

Hazard Identification and GHS Classification

The hazard profile of this compound presents some inconsistencies in the available literature, which necessitates a cautious approach. While a significant number of suppliers report that the chemical does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other notifications to the ECHA C&L Inventory indicate potential hazards.[3]

Reported GHS Classifications:

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[3]

  • Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[3]

  • Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is crucial to note that the majority of notifications (71.4%) to the ECHA C&L Inventory state that this chemical does not meet GHS hazard criteria.[3] This discrepancy may be due to variations in the purity of the substance, the concentration of the solutions tested, or the specific studies conducted. Given this uncertainty, a conservative approach that assumes the presence of these hazards is recommended.

Toxicological Profile and Mechanistic Insights

Nitroaromatic compounds are known to exert their toxic effects through the bioreduction of the nitro group.[5][6][7] This process can lead to the formation of reactive intermediates and reactive oxygen species (ROS), which can induce cellular oxidative stress and damage to cellular macromolecules.[5][6]

The potential for eye irritation could be due to the chemical's physical properties as a fine powder and its chemical reactivity.[8] The aquatic toxicity is likely related to the introduction of a nitroaromatic compound into the environment, which can be harmful to aquatic organisms.[9]

Exposure Controls and Personal Protection

Given the potential for eye irritation and the lack of comprehensive toxicological data, stringent exposure controls are paramount.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. A laboratory chemical hood is recommended to minimize the inhalation of dust particles.[10][11][12]

  • Contained Weighing: For weighing the powder, the use of a balance with a draft shield or a dedicated weighing enclosure is advised to prevent the dispersal of dust.[10]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[12][13][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[12][14]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[12][14]

  • Respiratory Protection: If working outside of a chemical hood or if there is a risk of generating significant amounts of dust, a respirator may be necessary. The type of respirator should be selected based on a thorough risk assessment.

PPE_Recommendations cluster_hazards Potential Hazards cluster_ppe Recommended Personal Protective Equipment Eye Irritation Eye Irritation Safety Goggles / Face Shield Safety Goggles / Face Shield Eye Irritation->Safety Goggles / Face Shield Protects against Skin Contact Skin Contact Chemical Resistant Gloves Chemical Resistant Gloves Skin Contact->Chemical Resistant Gloves Protects against Lab Coat Lab Coat Skin Contact->Lab Coat Protects against Inhalation of Dust Inhalation of Dust Respirator (if needed) Respirator (if needed) Inhalation of Dust->Respirator (if needed) Protects against Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Occurs Spill Occurs Assess Severity Assess Severity Spill Occurs->Assess Severity Alert Personnel Alert Personnel Assess Severity->Alert Personnel Small & Contained Evacuate Area Evacuate Area Assess Severity->Evacuate Area Large or Uncontrolled Don PPE Don PPE Alert Personnel->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Call Emergency Services Call Emergency Services Evacuate Area->Call Emergency Services Isolate Area Isolate Area Call Emergency Services->Isolate Area

References

An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-3'-nitro-2-naphthanilide, a niche yet significant chemical compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, synthesis, chemical properties, and burgeoning applications beyond its traditional use in the dye industry. We will explore its scientific underpinnings, from reaction mechanisms to analytical characterization, and touch upon the potential biological activities of the broader naphthol derivative class to which it belongs.

Introduction to this compound

This compound, also widely known by its dye intermediate name Naphthol AS-BS, is an organic compound characterized by a naphthalene core linked to a nitrophenyl group via an amide bond. Its chemical structure confers specific properties that have historically been exploited in the synthesis of azo dyes. However, the inherent functionalities within the molecule—a hydroxylated naphthalene ring, an amide linkage, and a nitroaromatic moiety—present intriguing possibilities for its application in medicinal chemistry and chemical biology.

This guide aims to serve as a foundational resource, consolidating technical data and scientific insights to facilitate its use in a research and development context.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial chemical suppliers, catering primarily to the research and development sector. The compound is typically supplied as a light yellow to brown powder. It is crucial for researchers to consider the purity and intended use specified by the supplier, as these can vary.

Below is a comparative table of prominent commercial suppliers and their typical product specifications:

SupplierProduct Number (Example)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich (AldrichCPR) S351091Not specified; sold "as-is" for early discovery research135-65-9C₁₇H₁₂N₂O₄308.29Buyer assumes responsibility for purity confirmation.
AK Scientific, Inc. P683≥ 95%135-65-9C₁₇H₁₂N₂O₄308.29For research and development use only.[1]
TCI America H0314>95.0% (HPLC)[2][3]135-65-9C₁₇H₁₂N₂O₄308.29Available through distributors like Fisher Scientific.
Alfa Chemistry ACM135659Not specified135-65-9C₁₇H₁₂N₂O₄308.29Listed under "Azoic Dyes".
Caltag Medsystems (dist. for TargetMol) TAR-T20151>98%135-65-9C₁₇H₁₂N₂O₄308.29Marketed as a "bioactive chemical".
CP Lab Safety H157095-100g≥ 95%135-65-9C₁₇H₁₂N₂O₄308.29For professional, industrial, or research use only.[4]
Mitsuboshi Chemical Co., Ltd. -Not specified135-65-9C₁₇H₁₂N₂O₄308.3A known manufacturer of Naphthol derivatives.
Qingdao Yonghong Chemical Co., Ltd. -Not specified135-65-9C₁₇H₁₂N₂O₄-A China-based manufacturer and trader.

It is imperative for researchers to obtain and consult the Safety Data Sheet (SDS) from their chosen supplier prior to handling the compound. Most suppliers explicitly state that this chemical is not for medical or consumer use.

Synthesis and Chemical Properties

Synthesis Pathway

The primary route for synthesizing this compound is through the condensation reaction between 3-hydroxy-2-naphthoic acid and m-nitroaniline. This reaction is an amidation process, where the carboxylic acid group of the naphthoic acid is activated to react with the amino group of the nitroaniline.

A common method for this synthesis involves the use of a dehydrating agent or a catalyst that facilitates the formation of the amide bond. Phosphorus trichloride (PCl₃) in a suitable solvent like chlorobenzene or xylene is a frequently employed reagent for this transformation. The reaction proceeds by converting the carboxylic acid into a more reactive acyl chloride or a related intermediate in situ, which is then readily attacked by the amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 3-Hydroxy-2-naphthoic acid P This compound R1->P Condensation R2 m-Nitroaniline R2->P C1 Phosphorus Trichloride (PCl₃) C1->P Catalyst/ Reagent C2 Solvent (e.g., Chlorobenzene) C2->P C3 Heat C3->P

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol

While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. The following is a representative, illustrative protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid and m-nitroaniline in dry chlorobenzene.

  • Reagent Addition: While stirring, slowly add phosphorus trichloride to the mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can be collected by filtration.

  • Purification: The collected solid should be washed with a suitable solvent to remove unreacted starting materials and byproducts. Recrystallization from a solvent such as acetic acid or ethanol can be performed to obtain the purified this compound.

Physicochemical Properties
PropertyValue
CAS Number 135-65-9[5]
Molecular Formula C₁₇H₁₂N₂O₄[5]
Molecular Weight 308.29 g/mol [5]
Appearance Light yellow to brown powder[2]
Melting Point 246-247 °C
Solubility Insoluble in water; soluble in acetic acid and sodium hydroxide solution.
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[5]

Core Application: Azoic Coupling Component

The most well-documented application of this compound is as a coupling component in the formation of azoic dyes. These dyes are synthesized directly on the fiber, leading to excellent wash fastness.

Mechanism of Azoic Coupling

The process involves a two-step sequence:

  • Naphtholation: The substrate (e.g., cotton fibers) is impregnated with an alkaline solution of the Naphthol AS-BS. The hydroxyl group on the naphthalene ring deprotonates, forming a nucleophilic naphthoxide ion.

  • Coupling: The treated substrate is then introduced to a solution containing a diazonium salt. The diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with the activated naphthol. The coupling occurs at the position ortho to the hydroxyl group (the C1 position of the naphthalene ring), which is electronically activated. This reaction forms a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.

G cluster_step1 Step 1: Naphtholation cluster_step2 Step 2: Coupling Naphthol Naphthol AS-BS Naphthoxide Naphthoxide-impregnated Fiber Naphthol->Naphthoxide Alkaline Solution Fiber Cellulose Fiber Fiber->Naphthoxide AzoDye Insoluble Azo Dye on Fiber Naphthoxide->AzoDye Electrophilic Aromatic Substitution Diazonium Diazonium Salt (Ar-N₂⁺) Diazonium->AzoDye

Caption: The two-step process of azoic dyeing using Naphthol AS-BS.

This in-situ dye formation results in a colored pigment that is physically trapped within the fiber matrix, conferring high stability.

Emerging Research and Drug Development Potential

While the dye industry remains its primary application, the chemical scaffold of this compound and related naphthol derivatives has attracted interest in medicinal chemistry. The presence of a hydrogen bond donor (hydroxyl and amide groups), a hydrogen bond acceptor (carbonyl, nitro, and hydroxyl oxygens), and a large aromatic surface area makes it a candidate for interacting with biological macromolecules.

Biological Activity of Naphthol Derivatives

Research into the broader class of naphthol derivatives has revealed a range of biological activities. Although specific studies on this compound are limited, the activities of structurally similar compounds provide a rationale for its investigation as a bioactive molecule.

  • Enzyme Inhibition: Various naphthol derivatives have been identified as potent inhibitors of several enzymes. For instance, some have shown inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrases (CAs), and α-glucosidase.[1][6][7] This suggests that the naphthol moiety can serve as a scaffold for designing enzyme inhibitors.

  • Anticancer Properties: Certain aminobenzylnaphthols and pyrazole-linked benzothiazole-naphthol derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and cervical cancer cells.[8]

  • Antimicrobial Activity: Some N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown promising antibacterial and antimycobacterial activity, with some compounds exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]

These findings underscore the potential for this compound to be used as a starting point or a fragment in the design of novel therapeutic agents. The nitro group, in particular, is a feature found in several existing drugs and can be a site for bioreduction in hypoxic environments, a strategy used in developing hypoxia-activated prodrugs for cancer therapy.

Analytical Characterization

For any research application, robust analytical characterization is essential to confirm the identity and purity of the compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule, allowing for structural confirmation. Data is available on public databases like PubChem.[5]

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, further confirming the carbon skeleton.[5]

  • Mass Spectrometry (MS):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for determining the molecular weight and purity of the compound. PubChem lists experimental LC-MS data, including the use of a C18 column and electrospray ionization (ESI) in negative mode.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • As indicated by suppliers like TCI, HPLC is a standard method for purity assessment.[2][3] A typical method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with UV detection at a wavelength where the compound has strong absorbance.

Quality Control Workflow

A self-validating protocol for researchers acquiring this compound should include the following steps:

G Start Receive Compound Supplier_Docs Review Supplier CoA and SDS Start->Supplier_Docs Visual_Inspect Visual Inspection (Color, Form) Supplier_Docs->Visual_Inspect Solubility_Test Confirm Solubility Visual_Inspect->Solubility_Test Identity_Confirm Identity Confirmation (e.g., LC-MS for MW) Solubility_Test->Identity_Confirm Purity_Assay Purity Assessment (e.g., HPLC-UV, NMR) Identity_Confirm->Purity_Assay Stock_Prep Prepare Characterized Stock Solution Purity_Assay->Stock_Prep Experiment Proceed to Experiment Stock_Prep->Experiment

Caption: Recommended workflow for quality control of commercial this compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H319: Causes serious eye irritation.[5]

  • H400: Very toxic to aquatic life.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed toxicological data, it is often useful to examine studies on its precursors, such as 3-hydroxy-2-naphthoic acid, for which more extensive data may be available. For example, the oral LD50 of 3-hydroxy-2-naphthoic acid in rats is in the range of 823-1040 mg/kg, and it is known to cause serious eye damage.[10]

Conclusion

This compound is a commercially available compound with a well-established role as a dye intermediate. Its synthesis is straightforward, and its chemical properties are well-defined. For researchers in drug discovery and chemical biology, the true potential of this molecule may lie in leveraging its distinct chemical features as a scaffold for the development of novel bioactive agents. The proven biological activities of related naphthol derivatives provide a strong impetus for further investigation into its potential as an enzyme inhibitor or other therapeutic modulator. This guide has provided the core technical information necessary to enable such research, from sourcing and quality control to understanding its fundamental chemistry and exploring its potential applications.

References

historical development of naphthanilide azo dyes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Development of Naphthanilide Azo Dyes

Abstract

The advent of synthetic dyes revolutionized the textile industry, moving it from a reliance on limited natural colorants to a world of vibrant, reproducible hues. Within this revolution, the development of naphthanilide azo dyes, commonly known as Naphthol AS or azoic dyes, marks a pivotal milestone. This class of colorants is unique in that the final, insoluble pigment is synthesized directly in situ within the textile fiber. This process confers exceptional fastness properties, particularly to washing, which was a significant challenge for early synthetic dyes. This guide provides a comprehensive technical overview of the , from the foundational discoveries in azo chemistry to the key innovation of Naphthol AS and the subsequent expansion of this critical dye class. It is intended for researchers, scientists, and professionals who require a deep understanding of the chemistry, application, and historical context of these important industrial materials.

The Dawn of the Synthetic Age: Precursors to Naphthanilide Dyes

The story of synthetic dyes begins in 1856 with William Henry Perkin's accidental discovery of mauveine from coal tar derivatives.[1][2][3][4] This singular event catalyzed a new era of cooperation between science and industry, rapidly leading to a rainbow of colors derived from aniline and other aromatic compounds.[1][3] The German chemical industry, with companies like BASF, Bayer, and Hoechst, quickly rose to dominate this new market.[2][5][6]

Within this burgeoning field, the discovery of the azo coupling reaction by Johann Peter Griess in 1858 was a foundational moment for what would become the largest single class of synthetic colorants.[7][8] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[8] Their synthesis is a two-step process:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (typically from sodium nitrite and a mineral acid) at low temperatures to form a reactive diazonium salt.[7][8]

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the stable, colored azo compound.[9][10][11]

The earliest commercial azo dyes applied to cotton, introduced in the 1880s, were known as "developed dyes."[12] This process involved impregnating the fabric with one component (e.g., β-naphthol, an early and vital coupling agent) and then immersing it in a solution of the second component (the diazonium salt) to form the dye on the fiber.[12][13][14] This method became known as the "ice-color" process because ice was often added to the diazotization bath to keep the temperature low and prevent the unstable diazonium salt from decomposing.[15]

However, this early technique had a significant drawback. Coupling components like β-naphthol have no substantive affinity for cotton.[14] To achieve a level dyeing, the padded fabric had to be dried before the development step, a cumbersome and inefficient process.[14]

Fig 1. Historical development of Naphthanilide Azo Dyes.

The Breakthrough: Invention and Significance of Naphthol AS

The critical breakthrough came in 1911 from chemists at the German firm K. Oehler Anilin- und Anilinfarbenfabrik Offenbach.[16] They synthesized 2-hydroxy-3-naphthoic acid anilide , a compound that would become known by the trade name Naphthol AS .[16][17]

The genius of this new molecule lay in its chemical structure. The introduction of the anilide group (-C(O)NHC₆H₅) conferred substantivity, or a direct affinity, for cellulosic fibers like cotton.[15][17] Unlike β-naphthol, the larger, more planar Naphthol AS molecule could be absorbed directly and evenly from an alkaline solution onto the fiber. This absorption behaves similarly to that of a colorless direct dye.[15]

Causality of the Innovation: This substantivity was the game-changer. It eliminated the need for the intermediate drying step that plagued the old β-naphthol process. The cotton material could be impregnated with the alkaline Naphthol AS solution, rinsed to remove excess, and then taken directly to the second stage: development with the diazonium salt. This resulted in a far more efficient, reliable process that produced dyeings with superior levelness and significantly improved fastness to rubbing because the insoluble pigment was formed deep within the fiber structure, not just on the surface.[15]

Following this discovery, a patent was filed, and commercial production began.[17][18] The technology was further developed and massively commercialized by the major German chemical conglomerates, which merged in 1925 to form the powerful IG Farben cartel.[18][19][20] The Naphthol AS series of dyes became a cornerstone of their portfolio, providing a method to produce vibrant and exceptionally durable shades that were previously difficult to achieve.

The Chemistry and Application of Naphthanilide Dyes

The Naphthol AS dyeing process is a masterful example of in situ chemical synthesis. The final insoluble azo pigment is built step-by-step within the substrate.

The Three Core Chemical Stages
  • Naphtholation (Impregnation): The insoluble Naphthol AS component is first dissolved in an aqueous solution of sodium hydroxide. This deprotonates the phenolic hydroxyl group, forming the water-soluble sodium naphtholate.[15][21] The fabric is padded with this solution, and due to the molecule's substantivity, the naphtholate anions are adsorbed by the cellulose fibers.

  • Diazotization (Base Preparation): Concurrently, a primary aromatic amine, known as a "fast base" or "fast color base," is diazotized. This is achieved by dissolving the amine in hydrochloric acid and then, at a low temperature (0-5°C), adding an aqueous solution of sodium nitrite (NaNO₂). This converts the amino group (-NH₂) into the highly reactive diazonium salt group (-N₂⁺Cl⁻).[8][21] For stability, these are often sold commercially as stabilized "fast color salts."

  • Coupling (Development): The naphthol-impregnated fabric is passed through a bath containing the cold diazonium salt solution.[21] The electrophilic diazonium cation attacks the electron-rich naphtholate anion at the position ortho to the hydroxyl group, forming a stable azo bond (-N=N-). This reaction instantly creates the water-insoluble azo pigment, trapping it physically within the fiber matrix.[9][11]

Fig 2. The two-stage reaction mechanism of Naphthanilide dye synthesis.
Expansion of the Color Palette

The versatility of the Naphthol AS system lies in its combinatorial nature. By making chemical modifications to either the naphthol component or the diazo component, a wide spectrum of colors could be achieved.

  • Naphthol AS Derivatives: Chemists synthesized dozens of Naphthol AS derivatives by adding different substituents (e.g., -CH₃, -OCH₃, -Cl) to the anilide ring.[16][17] These modifications altered the electronic properties of the coupling component, thereby shifting the absorption spectrum and the final color of the resulting dye.

  • Fast Color Bases: Similarly, a vast range of aromatic amines were used as "fast bases," each yielding a different color when coupled with the same Naphthol AS derivative.

This created a matrix of possibilities, allowing dyers to produce a wide array of brilliant oranges, reds, scarlets, bordeauxs, browns, and navies.[15][17]

Naphthol ComponentCommon NameTypical Color Range with Various Bases
2-Hydroxy-3-naphthanilideNaphthol ASYellowish-Reds, Bordeaux
3-Hydroxy-2-naphtho-o-toluidideNaphthol AS-DOranges, Reds
3-Hydroxy-2-naphtho-o-anisidideNaphthol AS-OLReds, Scarlets
3-Hydroxy-3'-nitro-2-naphthanilideNaphthol AS-BSYellows, Oranges
3-Hydroxy-2-naphtho-β-naphthylamideNaphthol AS-SWBlues, Blacks

Table 1: Examples of Naphthol AS derivatives and the general color shades they produce. The final color is highly dependent on the chosen diazo component.

Experimental Protocol: The Azoic "Ice-Color" Method

This protocol outlines a self-validating laboratory procedure for dyeing a cotton substrate using the Naphthol AS process. The success of each step is visually confirmed in the subsequent one.

Materials & Reagents
  • Cotton fabric (scoured and bleached)

  • Naphthol AS derivative (e.g., Naphthol AS-D)

  • Fast Color Base (e.g., Fast Red B Base) or stabilized Fast Color Salt

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium chloride (NaCl)

  • Non-ionic soap

  • Ice

  • Beakers, graduated cylinders, stirring rods, padding mangle (or rollers)

Step-by-Step Methodology

Fig 3. Experimental workflow for the Azoic dyeing process.
  • Preparation of Naphthol Solution (Naphtholation):

    • Make a paste of 10 g/L of Naphthol AS-D with a small amount of water.

    • Add 15 mL/L of 38°Bé sodium hydroxide solution and stir until the naphthol is fully dissolved, forming a clear solution.

    • Add 10 g/L of sodium chloride to improve substantivity.

    • Dilute with water to the final volume. The solution should be clear; cloudiness indicates incomplete dissolution.

  • Impregnation:

    • Immerse the dry cotton fabric in the Naphthol AS solution at room temperature for 15-20 minutes to ensure full penetration.

    • Pass the fabric through a padding mangle or rollers to achieve an even pickup of 70-80%. The fabric is now impregnated with the colorless coupling component.

  • Preparation of Diazo Solution (Diazotization):

    • This step must be performed in a well-ventilated fume hood.

    • In a separate beaker, dissolve 10 g/L of Fast Red B Base in 20 mL/L of concentrated HCl and a small amount of hot water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of 8 g/L of sodium nitrite, keeping the temperature below 5°C. Stir for 20 minutes. The formation of the diazonium salt is complete.

    • Alternative: If using a stabilized Fast Color Salt, simply dissolve it in water according to the manufacturer's instructions.

  • Development (Coupling):

    • Immediately immerse the naphthol-impregnated fabric into the cold diazonium salt solution.

    • Handle the fabric in the bath for 15-20 minutes. A vibrant, insoluble color will form instantly on and within the fibers. The visual confirmation of a rapid, intense color change validates the success of the previous steps.

  • Post-Treatment for Optimal Fastness:

    • Remove the dyed fabric and rinse thoroughly in cold water to remove excess chemicals.

    • Crucial Step (Soaping): Wash the fabric in a boiling solution containing 2 g/L of non-ionic soap for 15-20 minutes. This step is essential to remove any loosely adhering surface pigment and to crystallize the pigment within the fibers, which dramatically improves rubbing fastness and the final brightness of the shade.[15]

    • Rinse again in hot and then cold water.

    • Dry the fabric. The final product should exhibit a brilliant, even color with excellent wash fastness.

Legacy and Conclusion

The represents a paradigm shift in dyeing technology. The central innovation of imparting substantivity to the coupling component through the creation of Naphthol AS was a triumph of industrial chemistry. It transformed the cumbersome "ice-color" process into a highly efficient and reproducible method for creating dyes with outstanding performance. The combinatorial approach of pairing numerous Naphthol AS derivatives with a wide array of fast bases provided the textile industry with a robust palette of vibrant oranges, reds, and bordeauxs that were previously unattainable with such high fastness on cotton.[15] While the use of some azoic combinations has declined due to environmental and safety concerns regarding certain aromatic amines, the fundamental chemistry remains a landmark in the history of synthetic colorants and a testament to the power of molecular design in solving industrial challenges.

References

The Nitro Group's Commanding Influence on the Reactivity of 3-Hydroxy-3'-nitro-2-naphthanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-3'-nitro-2-naphthanilide is a pivotal molecule in the fields of dye chemistry and pharmaceutical development. Its chemical behavior is profoundly dictated by the nitro group positioned on the anilide ring. This guide provides a comprehensive technical analysis of the nitro group's role, exploring its electronic and steric effects on the molecule's overall reactivity. We will examine the influence of this potent electron-withdrawing group on the acidity of the naphthol hydroxyl, the stability of the amide linkage, and the susceptibility of the aromatic systems to both electrophilic and nucleophilic attack. This document, through a synthesis of mechanistic theory, detailed experimental protocols, and data analysis, is intended to be an essential resource for researchers, scientists, and drug development professionals aiming to leverage the distinct properties of this versatile compound.

Introduction: The Strategic Importance of this compound

Derivatives of 3-hydroxy-2-naphthanilide, commonly known as Naphthol AS compounds, are of great historical and practical importance as coupling agents in the creation of high-performance azo dyes. Their stable chemical structure also makes them valuable starting materials in medicinal chemistry. The placement of a nitro group at the 3'-position of the anilide ring to form this compound is a deliberate synthetic choice that fundamentally alters the molecule's electronic landscape and, by extension, its chemical reactivity. A thorough understanding of the nitro group's function is critical for predicting reaction pathways, devising new synthetic strategies, and exploring novel applications.

Electronic Architecture: How the Nitro Group Governs Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that exerts its influence through two main electronic mechanisms: the negative inductive effect (-I) and the negative resonance (mesomeric) effect (-M).[1]

  • Inductive Effect (-I): Due to the high electronegativity of its nitrogen and oxygen atoms, the nitro group withdraws electron density from the attached phenyl ring through the sigma (σ) bond network. This effect increases the acidity of protons on the ring and deactivates it toward electrophilic attack.[1]

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electron density from the phenyl ring, especially from the ortho and para positions.[1][2] This deactivation is most pronounced at these positions.[2] In this compound, the nitro group is in a meta position relative to the amide linkage. While the -M effect is not directly conjugated with the amide nitrogen from this position, its strong electron-withdrawing character still significantly lowers the electron density of the anilide ring.[2]

The combination of these effects results in a unique reactivity profile for the entire molecule, affecting the naphthol ring, the amide bond, and the anilide ring.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects of the Nitro Group Naphthol_Ring Naphthol Ring (Electron-rich) Amide_Linkage Amide Linkage (-CO-NH-) Naphthol_Ring->Amide_Linkage Influences amide planarity Anilide_Ring Anilide Ring Amide_Linkage->Anilide_Ring Links two rings Nitro_Group Nitro Group (-NO2) (Electron-withdrawing) Anilide_Ring->Nitro_Group Positioned at 3' Inductive_Effect Inductive Effect (-I) (Through σ-bonds) Nitro_Group->Inductive_Effect Exerts strong Resonance_Effect Resonance Effect (-M) (Through π-system) (Primarily o,p-directing) Nitro_Group->Resonance_Effect Exerts strong Inductive_Effect->Anilide_Ring Deactivates entire ring Resonance_Effect->Anilide_Ring Strongly deactivates o/p positions

Caption: Electronic effects of the 3'-nitro group on the molecular structure.

Impact on Key Functional Groups and Aromatic Systems

Enhanced Acidity of the Naphthol Hydroxyl Group

The electron-withdrawing character of the 3'-nitroanilide portion of the molecule increases the acidity of the hydroxyl (-OH) group on the naphthalene ring when compared to the unsubstituted 3-hydroxy-2-naphthanilide. The nitro group pulls electron density through the amide bond and across the molecule, which stabilizes the resulting phenoxide anion formed upon deprotonation. This heightened acidity is a key factor in its use as a coupling component in azo dye synthesis, as the formation of the phenoxide is typically required for the electrophilic attack by the diazonium salt.[3][4]

Table 1: Illustrative Comparative pKa Values

CompoundIllustrative pKaInfluence of Substituent
Phenol~10.0Baseline
2-Naphthol~9.5Extended conjugation slightly increases acidity
3-Hydroxy-2-naphthanilide~9.0-9.5Anilide group has a modest electron-withdrawing effect
This compound~8.0-8.5Strong electron-withdrawing nitro group significantly increases acidity
Note: These are approximate pKa values for illustrative purposes and can vary based on solvent and experimental conditions.
Altered Reactivity of the Naphthalene Ring

The naphthalene ring system is inherently electron-rich and thus prone to electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating, ortho-, para- directing group. However, the deactivating influence of the 3'-nitroanilide substituent moderates this reactivity. The main site for electrophilic attack, such as in azo coupling, is the position ortho to the hydroxyl group (the 4-position). The overall electron-withdrawing effect of the nitro group may necessitate more stringent reaction conditions for coupling compared to analogs with electron-donating groups on the anilide ring.

Modified Reactivity of the Anilide Phenyl Ring

The phenyl ring of the anilide is strongly deactivated towards electrophilic aromatic substitution by the 3'-nitro group.[5][6] The nitro group is a potent meta-director.[2][5] Consequently, any further electrophilic substitution on this ring would be directed to the positions meta to the nitro group. However, due to the strong deactivation, such reactions are generally unfavorable.[5][6]

Conversely, the presence of the nitro group makes the anilide ring more susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the nitro group, provided a suitable leaving group is present at one of those positions.[7]

Stability of the Amide Bond

The amide bond in this compound is quite stable due to resonance delocalization. The electron-withdrawing nitro group can affect the electron density around the amide linkage. While it may slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack, the amide bond remains highly stable under normal conditions. Hydrolysis of the amide bond typically requires harsh acidic or basic conditions.

reaction_sites cluster_molecule cluster_reactivity Key Reactivity Sites molecule OH_Acidity Enhanced Acidity (pKa ↓) Naphthol_Electrophilic Electrophilic Attack (e.g., Azo Coupling) (Position 4) Anilide_Electrophilic Electrophilic Attack (Strongly Deactivated) (meta-directing) Anilide_Nucleophilic Nucleophilic Attack (Activated for SNAr) Amide_Hydrolysis Amide Hydrolysis (Requires harsh conditions)

Caption: Reactivity map of this compound.

Experimental Workflows: Investigating the Nitro Group's Influence

Synthesis of this compound

The synthesis generally involves the amidation of 3-hydroxy-2-naphthoic acid with 3-nitroaniline.

Protocol:

  • Activation of 3-Hydroxy-2-naphthoic Acid: Suspend 3-hydroxy-2-naphthoic acid in an anhydrous solvent like toluene or xylene in a round-bottom flask with a reflux condenser and magnetic stirrer. Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), dropwise at room temperature. Heat the mixture to reflux for 1-2 hours to form the acid chloride. Monitor the reaction by observing the cessation of HCl gas evolution.

  • Amine Solution Preparation: In a separate flask, dissolve 3-nitroaniline in a suitable solvent like pyridine or N,N-dimethylformamide (DMF), which can also serve as an acid scavenger.

  • Coupling Reaction: Cool the acid chloride solution to 0-5 °C in an ice bath. Slowly add the 3-nitroaniline solution to the acid chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for several hours. The product often precipitates. Collect the crude product by filtration, wash with a suitable solvent (e.g., ethanol or methanol) to remove unreacted starting materials, and then with water to remove salts. Purify the product by recrystallization from a solvent like ethanol or acetic acid.

synthesis_workflow Start Acid_Chloride_Formation Activation of 3-Hydroxy-2-naphthoic Acid (e.g., with SOCl2) Start->Acid_Chloride_Formation Amine_Solution Preparation of 3-Nitroaniline Solution Start->Amine_Solution Coupling Amide Coupling Reaction (Low Temperature) Acid_Chloride_Formation->Coupling Amine_Solution->Coupling Workup Filtration and Washing Coupling->Workup Purification Recrystallization Workup->Purification End Purification->End

Caption: General workflow for the synthesis of this compound.

Reduction of the Nitro Group: A Gateway to Further Functionalization

The nitro group is a versatile functional group that can be easily reduced to an amino group (-NH₂), enabling a wide range of subsequent chemical modifications.[8][9][10]

Protocol for Nitro Group Reduction:

  • Reaction Setup: Suspend this compound in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Reducing Agent Addition: Add a reducing agent. Common options include:

    • Catalytic Hydrogenation: Use a catalytic amount of palladium on carbon (Pd/C) or Raney nickel and subject the mixture to a hydrogen atmosphere.[8][10][11]

    • Metal-Acid Reduction: Add a metal such as iron (Fe), tin (Sn), or zinc (Zn), followed by the slow addition of an acid like hydrochloric acid (HCl).[8][10]

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is no longer present.

  • Work-up:

    • Catalytic Hydrogenation: Remove the catalyst by filtering through Celite. Evaporate the solvent under reduced pressure.

    • Metal-Acid Reduction: Basify the reaction mixture with a solution of sodium hydroxide or sodium carbonate to precipitate metal hydroxides and deprotonate the product. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product, 3-Hydroxy-3'-amino-2-naphthanilide, by recrystallization or column chromatography.

The resulting amino group can be diazotized for further coupling reactions, or it can be acylated, alkylated, or used to synthesize heterocyclic systems, highlighting the nitro group's strategic importance in designing more complex molecules.

Applications Driven by the Nitro Group's Influence

  • Azo Dyes: The increased acidity of the hydroxyl group and the overall electronic properties make this compound an excellent coupling component for creating a variety of red to bordeaux azo pigments with good lightfastness and thermal stability.[12]

  • Pharmaceutical Intermediates: The reactivity of the nitro group, particularly its reduction to an amine, makes this compound a valuable intermediate in the synthesis of biologically active molecules. The resulting amino group can serve as a key pharmacophore or as a point of attachment for further derivatization in drug discovery.

Conclusion

The 3'-nitro group in this compound is a key determinant of the molecule's chemical properties. Its strong electron-withdrawing nature enhances the acidity of the naphthol hydroxyl group, modulates the reactivity of both aromatic rings, and offers a versatile handle for further chemical transformations. A deep understanding of these effects is essential for scientists seeking to fully utilize this important chemical in materials science and drug design. The principles outlined in this guide can inform more effective strategies for the synthesis and application of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling with Naphthol AS-BS

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent a significant class of organic colorants, accounting for approximately half of the dyes utilized in industrial applications.[1] Their vibrant colors, synthetic versatility, and applications in textiles, printing, and even pharmaceuticals underscore their importance.[2][3] The synthesis of these dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[4]

This document provides a detailed protocol for the synthesis of an azo dye using Naphthol AS-BS as the coupling component. Naphthol AS-BS, a member of the larger family of naphthol derivatives, serves as an excellent coupling agent due to its activated aromatic system, leading to the formation of brightly colored azo compounds.[4] The underlying chemistry involves an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[3][5]

Scientific Principles

Diazotization: This reaction converts a primary aromatic amine into a diazonium salt.[6] The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7][8] The amine then reacts with the nitrous acid at low temperatures (0-5 °C) to form the diazonium salt.[2] Maintaining this low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.[9][10]

Azo Coupling: The formed diazonium salt is a weak electrophile that readily reacts with activated aromatic compounds, such as phenols and naphthols, in an electrophilic aromatic substitution reaction.[4][11] Naphthol AS-BS, with its electron-donating hydroxyl group, is a highly activated nucleophile. The coupling reaction is typically carried out in a slightly alkaline medium, which deprotonates the hydroxyl group of the naphthol, further increasing its nucleophilicity and facilitating the attack on the diazonium ion.[4][12]

Materials and Reagents

Reagent/Material Grade Supplier (Example)
Aromatic Amine (e.g., Aniline)ReagentSigma-Aldrich
Naphthol AS-BSReagentTCI Chemicals
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl), concentratedACS ReagentVWR
Sodium Hydroxide (NaOH)ACS ReagentMerck
Sodium Chloride (NaCl)ACS ReagentSigma-Aldrich
Distilled Water------
Ice------
Beakers (100 mL, 250 mL)------
Erlenmeyer Flask (250 mL)------
Graduated Cylinders------
Magnetic Stirrer and Stir Bar------
Thermometer (-10 to 110 °C)------
Büchner Funnel and Flask------
Filter Paper------
pH paper or meter------

Safety Precautions

HAZARD IDENTIFICATION AND MITIGATION

  • Primary Aromatic Amines: Many aromatic amines are toxic and can be carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Diazonium Salts: Solid diazonium salts are often explosive and sensitive to shock, friction, and heat.[13] Therefore, they should not be isolated in solid form. The protocol is designed to use the diazonium salt in solution immediately after its preparation.[14]

  • Sodium Nitrite: Toxic if swallowed. It is also an oxidizing agent.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

EMERGENCY PROCEDURES

  • In case of skin contact, wash the affected area thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of inhalation of vapors, move to fresh air.

  • Have a spill kit readily available. Small spills of acids or bases can be neutralized before cleanup.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical.

Experimental Protocol

Part A: Diazotization of the Aromatic Amine

This part of the protocol describes the conversion of a primary aromatic amine to its corresponding diazonium salt.

Step-by-Step Procedure:

  • In a 250 mL beaker, dissolve the chosen aromatic amine (e.g., 0.01 mol of aniline) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 25 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.[2] It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.[9]

  • In a separate 100 mL beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, ~0.01 mol) in water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10-15 minutes.

  • After the addition is complete, continue to stir the solution for another 10 minutes in the ice bath. The resulting solution contains the diazonium salt and is ready for the coupling reaction.

Diagram of Diazotization Workflow

Diazotization Amine Aromatic Amine in HCl/H₂O IceBath1 Cool to 0-5 °C Amine->IceBath1 Addition Slow Dropwise Addition IceBath1->Addition NaNO2 NaNO₂ Solution NaNO2->Addition Stirring Stir for 10 min at 0-5 °C Addition->Stirring DiazoniumSalt Diazonium Salt Solution Stirring->DiazoniumSalt

References

Application Notes & Protocols: Azoic Dyeing of Cellulosic Textiles Using 3-Hydroxy-3'-nitro-2-naphthanilide (Naphthol AS-BS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the application of 3-Hydroxy-3'-nitro-2-naphthanilide, commonly known as Naphthol AS-BS or Azoic Coupling Component 17, in the dyeing of cellulosic fibers like cotton. Azoic dyeing is a unique process where an insoluble, colored azo pigment is synthesized directly within the fiber matrix.[1][2][3] This in-situ color formation results in shades with excellent wash fastness and vibrancy, particularly in the red, orange, and bordeaux color space, which are often challenging to achieve with other dye classes.[2][3] These application notes detail the underlying chemical principles, provide validated, step-by-step laboratory protocols, and offer insights into quality control and troubleshooting for researchers and textile scientists.

Introduction to this compound (Naphthol AS-BS)

This compound is a key intermediate compound belonging to the Naphthol AS family of azoic coupling components.[4] Unlike direct or reactive dyes, Naphthol AS-BS is not a dye itself. It is a colorless, water-insoluble aromatic compound that has substantivity for cellulosic fibers when rendered soluble in an alkaline medium.[2][3][5] The subsequent reaction, or "coupling," of this naphthol with a diazotized aromatic amine (a "fast base" or "fast salt") within the fiber generates the final, insoluble azo dye.[1][2] This two-stage process is fundamental to azoic dyeing, also historically known as the "ice color" method due to the low temperatures required for the diazotization step.[3][6]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective application and safe handling.

PropertyValueSource(s)
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[7]
Common Names Naphthol AS-BS, Azoic Coupling Component 17[4][8]
CAS Number 135-65-9[8][9]
C.I. Number 37515[4][9]
Molecular Formula C₁₇H₁₂N₂O₄[7][10]
Molecular Weight 308.29 g/mol [7][10]
Appearance Light yellow to yellow-green powder[4][9][11]
Melting Point 246-247 °C[8][11]
Solubility Insoluble in water; Soluble in aqueous alkaline solutions (e.g., NaOH) and some organic solvents like acetic acid.[4][9][11]
Mechanism of Azoic Dye Formation

The entire dyeing process hinges on a two-step chemical reaction sequence that occurs within the amorphous regions of the cellulose polymer.[12]

  • Naphtholation: The textile substrate is first impregnated with the sodium salt of Naphthol AS-BS (the naphtholate).[2][12] The Naphthol AS-BS is dissolved in an alkaline solution (caustic soda) to deprotonate the hydroxyl group, forming the water-soluble sodium naphtholate. This allows the molecule to penetrate and adhere to the cellulosic fiber.[2][13] The addition of an electrolyte like sodium chloride can enhance substantivity and promote better exhaustion.[2][14]

  • Coupling: The naphtholated fabric is then treated with a cold, aqueous solution of a diazonium salt.[2][3] This salt is prepared by the diazotization of a primary aromatic amine (a "fast base") with sodium nitrite in the presence of a strong acid at low temperatures (0–5 °C).[13][15] The highly reactive diazonium ion rapidly couples with the naphtholate ion already present in the fiber, forming a large, insoluble azo molecule (the pigment) which becomes physically entrapped within the fiber structure.[2][6]

This mechanism is visualized in the following diagram:

AzoicDyeingMechanism cluster_0 Step 1: Naphtholation cluster_1 Step 2: Diazotization (Parallel Prep) cluster_2 Step 3: Coupling (In-Situ Dye Formation) Naphthol Naphthol AS-BS (Insoluble) Naphtholate Sodium Naphtholate (Soluble in Fiber) Naphthol->Naphtholate Solubilization NaOH NaOH (aq) Naphtholate_in_fiber Naphtholate (in Fiber) Naphtholate->Naphtholate_in_fiber Fiber Impregnation FastBase Aromatic Amine (e.g., Fast Red B Base) DiazoSalt Diazonium Salt (Reactive) FastBase->DiazoSalt Diazotization Reagents NaNO₂ + HCl (0-5°C) DiazoSalt_solution Diazonium Salt (in Solution) DiazoSalt->DiazoSalt_solution Development Bath AzoDye Insoluble Azo Dye (Trapped in Fiber) Naphtholate_in_fiber->AzoDye Coupling Reaction DiazoSalt_solution->AzoDye Coupling Reaction

Caption: Chemical pathway of Azoic Dyeing with Naphthol AS-BS.

Experimental Protocols

The following protocols are designed for a laboratory setting for dyeing cotton yarn or fabric. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • Substrate: Scoured and bleached 100% cotton fabric or yarn.

  • Azoic Coupling Component: this compound (Naphthol AS-BS) (C.I. 37515).

  • Azoic Diazo Component: Fast Red B Base (C.I. 37125) or its stabilized salt.

  • Reagents:

    • Sodium Hydroxide (NaOH)

    • Turkey Red Oil (wetting/dispersing agent)

    • Sodium Chloride (NaCl)

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl, concentrated)

    • Sodium Acetate (CH₃COONa) (optional, for pH buffering)

    • Non-ionic soap

    • Ice

Workflow Overview

The process involves two separate solution preparations followed by a multi-stage immersion process for the textile substrate.

DyeingWorkflow cluster_prep start Start prep_naphthol Prepare Naphthol AS-BS Solution prep_diazo Prepare Diazo Solution (Cold) impregnate Impregnate Cotton (Naphtholation) start->impregnate prep_naphthol->impregnate develop Develop in Diazo Bath (Coupling) prep_diazo->develop squeeze Squeeze/ Hydroextract impregnate->squeeze squeeze->develop rinse Cold Rinse develop->rinse soap Soap at Boil rinse->soap final_rinse Hot & Cold Rinse soap->final_rinse dry Dry final_rinse->dry end End dry->end

Caption: Overall workflow for the azoic dyeing of cotton.

Step-by-Step Methodology

This protocol is based on a 10-gram sample of cotton fabric and a liquor-to-goods ratio (L:R) of 20:1. Adjust volumes accordingly.

Part A: Preparation of the Naphtholating Bath (200 mL)

Causality: The goal is to create a stable, aqueous solution of the otherwise insoluble Naphthol AS-BS. Caustic soda deprotonates the naphthol's hydroxyl group, making it soluble.[13] Turkey Red Oil acts as a wetting and dispersing agent to ensure uniform application.[16]

  • Weigh 0.3 g (3% on weight of fabric, owf) of Naphthol AS-BS powder.

  • In a 250 mL beaker, create a paste with the Naphthol AS-BS powder and 1 mL of Turkey Red Oil.

  • Add 0.6 g of Sodium Hydroxide (6 g/L) and a small amount of hot water (~20 mL). Stir until the naphthol is completely dissolved, forming a clear yellow solution.[11]

  • Add 3 g of Sodium Chloride (15 g/L) to the solution.[13]

  • Add cold water to bring the total volume to 200 mL. The bath is now ready.

Part B: Naphtholation

Causality: This step allows the soluble naphtholate ions to penetrate the fiber structure and become affixed through substantivity.

  • Immerse the 10 g cotton sample into the prepared naphtholating bath at room temperature.

  • Agitate the material gently for 20-30 minutes to ensure even impregnation.[13][17]

  • Remove the fabric from the bath and squeeze it evenly to remove excess liquor. A good squeeze is critical to prevent color bleeding in the next step and improve rubbing fastness.[1][2] Do not rinse.

Part C: Preparation of the Diazonium Salt Solution (Developing Bath, 200 mL)

Causality: This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to weak or no color development.[6][15][18] The reaction of an aromatic amine with sodium nitrite and hydrochloric acid generates nitrous acid in situ, which then reacts with the amine to form the diazonium salt.[19]

  • In a 250 mL beaker, dissolve 0.3 g of Fast Red B Base (3% owf) in 0.6 mL of concentrated HCl (3% owf) and about 50 mL of water.[13]

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate small beaker, dissolve 0.2 g of Sodium Nitrite (2% owf) in 10 mL of cold water.[13]

  • Slowly add the cold sodium nitrite solution to the cold Fast Red B Base solution with constant stirring, keeping the temperature below 5 °C.

  • Allow the reaction to proceed for 15-20 minutes in the ice bath. The solution should be clear.

  • Add cold water to bring the final volume to 200 mL. The developing bath is now ready for immediate use.

Part D: Coupling (Development)

Causality: The electrophilic diazonium salt attacks the electron-rich naphtholate ion within the fiber, instantly forming the insoluble azo pigment.[19] The color appears "magically" at this stage.[6]

  • Immediately immerse the naphtholated and squeezed cotton fabric into the cold developing bath.

  • Handle the fabric in the bath for 15-20 minutes. The characteristic red shade will develop rapidly.

  • Remove the fabric from the developing bath.

Part E: Post-Treatment

Causality: A thorough soaping at the boil is essential. It removes any surface pigment that is loosely adhered to the fiber, which is the primary cause of poor rubbing fastness.[2][3] The heat also helps to crystallize and stabilize the dye molecules within the fiber, improving overall fastness properties.[3]

  • Cold Rinse: Rinse the dyed fabric thoroughly in cold water to remove excess chemicals.

  • Neutralization (Optional but Recommended): Briefly rinse in a dilute acid bath (e.g., 1 g/L acetic acid) to neutralize any remaining alkali.[6] Rinse again.

  • Soaping: Prepare a bath with 2 g/L non-ionic soap. Treat the fabric at a boil (95-100 °C) for 15-20 minutes.[2]

  • Final Rinsing: Rinse the fabric first with hot water and then with cold water until the rinse water is clear.

  • Drying: Squeeze the fabric and allow it to air dry or dry in an oven at a moderate temperature.

Expected Results and Quality Control

Shade Development

The combination of Naphthol AS-BS with Fast Red B Base is expected to produce a vibrant red to bordeaux shade. The final color is dependent on the specific "fast base" used in the coupling step.

Fastness Properties

Azoic dyes, when applied correctly, exhibit excellent fastness. The table below summarizes typical fastness ratings for dyeings produced with Naphthol AS-BS. Ratings are on a scale of 1 (poor) to 5 (excellent), with some light fastness ratings extending to 8.

Fastness PropertyTypical RatingTest Method (Example)Rationale
Washing Fastness 4-5ISO 105-C06The large, insoluble dye molecule is physically trapped within the fiber, preventing it from leaching out during washing.[3][5][20]
Light Fastness Varies (3-6)ISO 105-B02Depends heavily on the diazo component used. Some combinations are very good, while others are moderate.[4][21]
Rubbing (Crocking) Dry: 4-5, Wet: 2-4ISO 105-X12Good dry rubbing fastness is expected. Wet rubbing fastness is highly dependent on the efficiency of the post-treatment soaping process to remove surface pigment.[4][22]
Chlorine Bleach 1-2ISO 105-N01Generally poor, as the azo linkage (-N=N-) is susceptible to oxidative cleavage by strong bleaching agents.[4]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Dyeing 1. Improperly scoured fabric. 2. Uneven squeezing after naphtholation. 3. Naphthol solution precipitated.1. Ensure substrate is thoroughly cleaned and absorbent. 2. Use a padder or mangle for uniform squeezing. 3. Ensure complete dissolution of Naphthol AS-BS in alkali; do not let the solution cool excessively before use.
Poor Rubbing Fastness 1. Inadequate soaping after dyeing. 2. Precipitation of the diazonium salt before coupling.1. Increase soaping time or temperature (ensure a vigorous boil). 2. Maintain strict temperature control (<5°C) during diazotization and use the developing bath immediately after preparation.
Weak or No Color 1. Decomposition of the diazonium salt (temperature too high). 2. Incorrect stoichiometry of NaNO₂ or HCl. 3. Naphtholated material was rinsed before development.1. Re-prepare the diazo solution, ensuring the temperature never exceeds 5°C. 2. Carefully check all weighings and volumes for the diazotization step. 3. Do not rinse the fabric between the naphtholation and coupling steps.
Shade Deviation 1. Incorrect fast base used. 2. Contamination in chemical baths.1. Verify the identity of the diazo component. 2. Use clean glassware and fresh solutions for each step.

References

use of 3-Hydroxy-3'-nitro-2-naphthanilide as a biochemical for proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Novel Activity-Based Proteomics Approach Utilizing a 3-Hydroxy-3'-nitro-2-naphthanilide Scaffold for Profiling Serine Hydrolase Activity

Abstract

This document outlines a proposed methodology for the application of a novel chemical probe, derived from this compound, within the field of activity-based protein profiling (ABPP). Traditionally, this compound has been employed as a chromogenic substrate for the histochemical detection of hydrolytic enzyme activity. Here, we repurpose its core structure to design a hypothetical activity-based probe, HN²-AB P (Hydroxynaphthanilide-Nitro-Activity Based Probe) , for the targeted enrichment and identification of active serine hydrolases from complex biological proteomes via mass spectrometry. This application note provides the scientific rationale, a detailed experimental protocol, and a framework for data analysis, offering a new tool for researchers in drug discovery and chemical biology.

Introduction: From Histochemistry to Functional Proteomics

This compound is a well-established compound primarily utilized in enzyme histochemistry. Its utility lies in its role as a chromogenic substrate for various hydrolytic enzymes, such as esterases and alkaline phosphatases. Upon enzymatic cleavage of the anilide bond, the resulting 3-hydroxy-2-naphthoic acid moiety can be coupled with a diazonium salt to produce a highly colored, insoluble precipitate at the site of enzyme activity.

While this application is powerful for visualizing enzyme localization, it lacks the broader context provided by modern proteomics. Activity-based protein profiling (ABPP) is a powerful functional proteomics technique that utilizes active site-directed chemical probes to determine the functional status of entire enzyme families within a native biological system. These probes typically consist of three key components: a reactive group for covalent modification of the enzyme's active site, a recognition element that directs the probe to a specific enzyme class, and a reporter tag for detection and enrichment.

This guide details a hypothetical application of a novel probe, HN²-ABP , which leverages the this compound scaffold as a recognition element for serine hydrolases. By incorporating a reactive electrophile and a clickable reporter tag, we can transform this classic histological reagent into a powerful tool for modern quantitative proteomics.

Principle and Mechanism of Action

The proposed HN²-ABP probe is designed to irreversibly bind to the active site of serine hydrolases. The core principle relies on the catalytic mechanism of these enzymes, which involves a highly reactive serine nucleophile within a conserved catalytic triad (Ser-His-Asp).

The proposed mechanism is as follows:

  • Recognition: The naphthanilide core of the HN²-ABP probe mimics the structure of endogenous substrates, directing it to the active site of serine hydrolases.

  • Covalent Modification: A strategically placed electrophilic "warhead" (e.g., a fluorophosphonate) on the probe is attacked by the catalytic serine residue. This results in the formation of a stable, covalent bond between the probe and the enzyme. This reaction is activity-dependent; only active enzymes will be labeled.

  • Reporter Tagging: The probe also contains a bio-orthogonal reporter tag, such as an alkyne group. This tag remains inert during the labeling process. Following proteome labeling, a corresponding azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

  • Enrichment and Identification: Biotin-tagged proteins are then enriched from the complex proteome using streptavidin-coated beads. The enriched, active enzymes are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a diagram illustrating the proposed mechanism of action for the HN²-ABP probe.

G cluster_0 Enzyme Active Site Enzyme Active Serine Hydrolase (Ser-OH) Labeled_Enzyme Covalently Labeled Enzyme (Enzyme-Ser-O-P-HN²-Alkyne) Enzyme->Labeled_Enzyme Probe HN²-ABP Probe (Naphthanilide-FP-Alkyne) Probe->Enzyme 1. Recognition & Covalent Labeling Clicked_Complex Biotinylated Enzyme Complex Labeled_Enzyme->Clicked_Complex 2. CuAAC Click Chemistry Biotin_Azide Biotin-Azide Biotin_Azide->Clicked_Complex Enrichment Streptavidin Enrichment Clicked_Complex->Enrichment 3. Affinity Purification MS LC-MS/MS Analysis Enrichment->MS 4. Identification

Caption: Mechanism of HN²-ABP for labeling active serine hydrolases.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the activity-based profiling of serine hydrolases in a mammalian cell lysate using the hypothetical HN²-ABP probe.

Materials and Reagents
  • Cell Culture: Mammalian cells of interest (e.g., HeLa, Jurkat).

  • Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitors (without serine protease inhibitors).

  • Probe: HN²-ABP (hypothetical probe, 1 mM stock in DMSO).

  • Click Chemistry Reagents:

    • Biotin-Azide (10 mM in DMSO).

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM in DMSO).

    • Copper(II) Sulfate (CuSO₄) (50 mM in water).

  • Enrichment: Streptavidin-agarose beads.

  • Wash Buffers:

    • Wash Buffer 1: 1% SDS in PBS.

    • Wash Buffer 2: 6 M Urea in PBS.

    • Wash Buffer 3: PBS.

  • Digestion:

    • Dithiothreitol (DTT).

    • Iodoacetamide (IAA).

    • Trypsin, sequencing grade.

Experimental Workflow

The overall workflow is depicted in the diagram below.

G cluster_1 Step 1: Proteome Preparation cluster_2 Step 2: Probe Labeling cluster_3 Step 3: Click Chemistry cluster_4 Step 4: Enrichment cluster_5 Step 5: MS Sample Prep cluster_6 Step 6: Analysis Harvest Harvest Cells Lyse Lyse Cells & Determine Protein Concentration Harvest->Lyse Label Incubate Proteome with HN²-ABP Lyse->Label Click Add Biotin-Azide and Click Reagents Label->Click Enrich Incubate with Streptavidin Beads Click->Enrich Wash Wash Beads Extensively Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest Peptides Collect Peptides Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis & Protein ID LCMS->Data

Caption: Overall experimental workflow for HN²-ABP based proteomics.

Step-by-Step Methodology

1. Proteome Preparation: a. Harvest cultured cells and wash twice with cold PBS. b. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with gentle vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Normalize the proteome concentration to 2 mg/mL with Lysis Buffer.

2. Probe Labeling: a. To 500 µL of the normalized proteome (1 mg total protein), add 1 µL of 1 mM HN²-ABP stock solution (final concentration: 2 µM). b. Incubate for 60 minutes at 37°C. c. Control: For competitive profiling, pre-incubate a parallel sample with a known serine hydrolase inhibitor (e.g., PMSF, 100 µM) for 30 minutes before adding the HN²-ABP probe.

3. Click Chemistry: a. Prepare a "Click Mix" by sequentially adding the following reagents: i. 25 µL Biotin-Azide (10 mM stock) ii. 25 µL TCEP (50 mM stock) iii. 25 µL TBTA (2 mM stock) iv. 25 µL CuSO₄ (50 mM stock) b. Add 100 µL of the Click Mix to the labeled proteome. c. Vortex gently and incubate for 1 hour at room temperature.

4. Enrichment of Labeled Proteins: a. Pre-wash 50 µL of streptavidin-agarose bead slurry three times with PBS. b. Add the click-reacted proteome to the washed beads. c. Incubate for 1 hour at room temperature with gentle rotation. d. Pellet the beads by centrifugation (1500 x g for 2 minutes) and discard the supernatant. e. Wash the beads sequentially with: i. 1 mL of Wash Buffer 1 (1% SDS) ii. 1 mL of Wash Buffer 2 (6 M Urea) iii. Three times with 1 mL of Wash Buffer 3 (PBS)

5. On-Bead Digestion for Mass Spectrometry: a. Resuspend the washed beads in 200 µL of PBS. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes. d. Add sequencing grade trypsin (1:50 enzyme:protein ratio, assuming ~10 µg of enriched protein). e. Incubate overnight at 37°C with shaking. f. Pellet the beads and collect the supernatant containing the digested peptides. g. Acidify the peptides with formic acid (to 1% final concentration) and desalt using a C18 StageTip prior to LC-MS/MS analysis.

Data Analysis and Expected Results

The processed peptides are analyzed by high-resolution LC-MS/MS. The resulting raw data should be searched against a relevant protein database (e.g., UniProt/Swiss-Prot for human) using a search algorithm like MaxQuant or Sequest.

Key analysis steps include:

  • Protein Identification: Identify proteins with high confidence (e.g., <1% False Discovery Rate).

  • Label-Free Quantification (LFQ): Use LFQ intensities or spectral counting to determine the relative abundance of each identified protein across different samples (e.g., control vs. treated).

  • Target Identification: Proteins that are significantly enriched in the HN²-ABP sample compared to the no-probe or competitively inhibited control are considered targets of the probe.

The table below shows a hypothetical dataset comparing results from a standard sample versus a sample pre-treated with a competitive inhibitor.

Protein ID Gene Name Description LFQ Intensity (HN²-ABP) LFQ Intensity (Competitor + HN²-ABP) Fold Change
P07824ABHD12Alpha/beta hydrolase domain 121.5 x 10⁸9.2 x 10⁵163.0
P37837FAAH1Fatty acid amide hydrolase 19.8 x 10⁷1.1 x 10⁶89.1
Q9Y289LYPLA1Lysophospholipase 17.5 x 10⁷4.5 x 10⁶16.7
P02768ALBSerum albumin2.1 x 10⁶2.0 x 10⁶1.05

Interpretation: Proteins like ABHD12 and FAAH1 show a significant decrease in enrichment in the presence of a competitor, indicating they are specific, active targets of the HN²-ABP probe. Non-specific binders, like albumin, show no significant change.

Conclusions and Future Directions

This application note presents a conceptual framework for the use of a novel activity-based probe, HN²-ABP , derived from the histochemical substrate this compound. The proposed methodology combines the specific recognition properties of this scaffold with the power of click chemistry and mass spectrometry to enable the selective identification of active serine hydrolases. This approach holds the potential to provide valuable insights into the functional state of this important enzyme class in various biological and disease contexts, opening new avenues for drug discovery and biomarker identification.

Application Note: Comprehensive Characterization of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-3'-nitro-2-naphthanilide, also known by synonyms such as Naphthol AS-BS, is an aromatic compound with the chemical formula C17H12N2O4 and a molecular weight of 308.29 g/mol .[1][2] Its structure, featuring a naphthalene core, an amide linkage, and nitro and hydroxyl functional groups, makes it a molecule of interest in various chemical and pharmaceutical research areas, including as a dye intermediate.[3] Accurate and comprehensive characterization of this compound is crucial for quality control, stability studies, and ensuring its suitability for intended applications. This application note provides a detailed guide to the analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC17H12N2O4[2]
Molecular Weight308.29 g/mol [1][2]
IUPAC Name3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide[1]
AppearanceLight yellow to brown to dark green powder/crystal[3]
CAS Number135-65-9[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for purity assessment and stability studies. A reverse-phase HPLC method is typically employed for non-polar to moderately polar compounds like the target analyte.

Rationale for Method Selection

The choice of a C18 stationary phase is based on the hydrophobic nature of the naphthanilide backbone. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and resolution. The inclusion of an acid, such as phosphoric or formic acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[4] UV detection is suitable due to the presence of chromophores in the molecule.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

The presence of polar functional groups (hydroxyl, amide, nitro) makes this compound amenable to ESI. In negative ion mode, the phenolic proton can be easily lost, forming the [M-H]⁻ ion.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Infusion: Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol) directly into the ESI source.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Capillary voltage: -3.5 kV

    • Drying gas flow: 10 L/min

    • Gas temperature: 300 °C

    • Mass range: m/z 50-500

  • Data Acquisition: Acquire the full scan mass spectrum. The expected [M-H]⁻ ion should be observed at approximately m/z 307.0724.[1]

  • Tandem MS (MS/MS): Select the precursor ion (m/z 307.07) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential.

¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the various functional groups.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected signals will be in the aromatic region (approx. 7-9 ppm) and a broad singlet for the hydroxyl and amide protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals will correspond to the 17 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and substituted aromatic carbons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

The characteristic vibrational frequencies of the O-H, N-H, C=O, and N-O bonds will provide confirmatory evidence for the presence of the hydroxyl, amide, and nitro groups.

Objective: To identify the key functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
N-H (amide)~3300
C=O (amide)~1650
N-O (nitro)~1530 and ~1350
C-H (aromatic)~3100-3000

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.

Rationale for Method Selection

TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow associated with thermal transitions, such as melting, allowing for the determination of the melting point and assessment of purity.[6]

Experimental Protocol: TGA and DSC

Objective: To evaluate the thermal stability and determine the melting point.

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure (TGA):

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above its decomposition point (e.g., 600 °C).

  • Data Analysis: Analyze the resulting TGA curve for mass loss events.

Procedure (DSC):

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in a DSC pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Data Analysis: Determine the onset and peak of the melting endotherm.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Physicochemical Properties cluster_4 Final Characterization Report Sample This compound Sample HPLC HPLC (Purity & Quantification) Sample->HPLC LCMS LC-MS (Molecular Weight & Fragmentation) Sample->LCMS NMR NMR (¹H & ¹³C) (Detailed Structure) Sample->NMR IR IR (Functional Groups) Sample->IR Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) Sample->Thermal Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report IR->Report Thermal->Report

Caption: Integrated workflow for characterization.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this compound, which is essential for its application in research and development.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-Hydroxy-3'-nitro-2-naphthanilide. This compound, also known as Naphthol AS-BS, is a significant intermediate in the synthesis of azo dyes.[1] Ensuring its purity is critical for the quality and performance of the final products. The described method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Conference on Harmonisation (ICH) guidelines, making it suitable for quality control and drug development environments.[2][3]

Introduction and Scientific Rationale

This compound is an aromatic compound characterized by the presence of a naphthalene ring system, a hydroxyl group, an amide linkage, and a nitro group.[4] The combination of these functional groups imparts specific physicochemical properties that are leveraged for its chromatographic separation. The presence of aromatic rings and a nitro group makes the molecule amenable to detection by UV-Vis spectrophotometry.

The principle of reversed-phase chromatography is ideally suited for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The analyte and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in higher retention times. The presence of the nitro group can contribute to the retention of the molecule in reversed-phase systems.[5]

The selection of a C18 stationary phase provides a versatile and robust platform for the separation of a wide range of aromatic compounds. The mobile phase, a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the separation by adjusting the polarity and pH. Acetonitrile is often preferred for the analysis of nitroaromatic compounds due to its lower viscosity and favorable UV transparency.[6]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh 3-Hydroxy-3'-nitro- 2-naphthanilide Sample Solvent_add Dissolve in Diluent (Acetonitrile/Water) Sample->Solvent_add Standard Weigh Reference Standard Standard->Solvent_add Sonicate Sonicate to Ensure Complete Dissolution Solvent_add->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Injection Inject Sample/ Standard Filter->Injection HPLC_System HPLC System with UV Detector Chromatogram Acquire Chromatogram at Detection Wavelength HPLC_System->Chromatogram Column C18 Reversed-Phase Column Column->HPLC_System Column->HPLC_System Mobile_Phase Isocratic Mobile Phase (Acetonitrile:Buffer) Mobile_Phase->Column Injection->HPLC_System Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: A schematic of the HPLC analysis workflow.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4 or 5 decimal places)

  • Sonicator

  • pH Meter

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A standard length C18 column is chosen for its proven ability to separate a wide range of aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common and robust mobile phase for reversed-phase HPLC. The buffer at pH 3.0 ensures the reproducibility of the retention time of the acidic hydroxyl group on the naphthalene ring.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: A wavelength of 270 nm is selected based on the UV absorbance maxima of nitroaromatic compounds, providing good sensitivity for the parent compound and potential impurities.[7]

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

A robust HPLC method requires thorough validation to ensure its reliability.[8] The validation will be performed according to ICH Q2(R1) guidelines and will include the following parameters:

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution five times and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[9] Forced degradation studies are performed by subjecting the sample solution to the following stress conditions:

  • Acidic: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.

  • Alkaline: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours.

  • Oxidative: 1 mL of sample solution + 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

  • Thermal: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, the samples are neutralized (if necessary) and analyzed. The method is considered specific if the main peak is well-resolved from any degradation product peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] Prepare a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. This is typically done by spiking a placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The percentage recovery is then calculated.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[3]

  • Repeatability: Analyze six replicate injections of the sample solution (1.0 mg/mL) on the same day and calculate the % RSD of the peak area for the main peak and any specified impurities.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and on a different instrument if possible.

ParameterAcceptance Criteria
% RSD ≤ 2.0% for the main peak, ≤ 5.0% for impurities > 0.1%
Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[2] Introduce small changes to the following parameters and assess the impact on the system suitability parameters:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

Potential Impurity Profile and Separation Mechanism

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthoic acid and 3-nitroaniline. Therefore, potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products.

Impurity_Profile cluster_main Main Compound cluster_separation Separation Principle Analyte This compound (Analyte) Mechanism Reversed-Phase Chromatography: Separation based on polarity. More polar compounds elute earlier. Analyte->Mechanism Impurity1 3-Hydroxy-2-naphthoic acid (Starting Material) Impurity1->Mechanism Impurity2 3-Nitroaniline (Starting Material) Impurity2->Mechanism Impurity3 Other positional isomers (By-product) Impurity3->Mechanism

Caption: Potential impurities and the separation principle.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. The systematic approach to method development and validation presented here can serve as a template for the analysis of other similar aromatic compounds.

References

Application Notes and Protocols: High-Throughput Monitoring of Naphthol AS-BS Coupling Reactions via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the effective use of Thin-Layer Chromatography (TTC) in monitoring the progress of coupling reactions involving Naphthol AS-BS. Naphthol AS-BS, a key intermediate in the synthesis of high-performance azo dyes and pigments, undergoes coupling reactions that are foundational in the textile and specialty colorant industries.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating system for real-time reaction analysis. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Imperative for Real-Time Reaction Monitoring

The synthesis of azo dyes from Naphthol AS derivatives is a cornerstone of the colorant industry. The efficiency and completeness of the coupling reaction are paramount for ensuring the purity and vibrance of the final product. Thin-Layer Chromatography (TLC) presents a simple, rapid, and cost-effective method for the qualitative monitoring of these reactions.[2][3] Its utility lies in the ability to quickly separate and visualize the starting materials, intermediates, and final products, providing a real-time snapshot of the reaction's progress.[2][4] This allows for the timely adjustment of reaction conditions and determination of the optimal reaction endpoint, preventing the formation of impurities and maximizing yield.

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[5] As the mobile phase ascends the plate via capillary action, components of the mixture are separated based on their affinity for the stationary and mobile phases.[5] This guide will focus on a model azo coupling reaction of Naphthol AS-BS with a diazotized aromatic amine.

The Chemistry of Naphthol AS-BS and Azo Coupling

Naphthol AS-BS, chemically known as 3-hydroxy-3'-nitro-2-naphthanilide, is a phenolic compound that serves as a coupling component in azo dye synthesis.[6] The reaction proceeds via an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the electron-rich naphthol ring is the nucleophile.[2][4]

The generalized reaction is as follows:

  • Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[4][7]

  • Azo Coupling: The diazonium salt is then reacted with Naphthol AS-BS, typically in an alkaline solution, to form the azo dye.[4] The alkaline conditions are crucial as they deprotonate the phenolic hydroxyl group of Naphthol AS-BS, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium ion.[4]

Experimental Protocol: TLC Monitoring of Naphthol AS-BS Azo Coupling

This protocol outlines the step-by-step procedure for monitoring the azo coupling reaction of Naphthol AS-BS.

Materials and Equipment
Reagents & Consumables Equipment
Naphthol AS-BSTLC Plates (Silica gel 60 F254)
Aromatic Amine (e.g., Aniline)TLC Developing Chamber
Sodium Nitrite (NaNO₂)Capillary Spotters or Micropipette
Hydrochloric Acid (HCl), conc.UV Lamp (254 nm and 365 nm)
Sodium Hydroxide (NaOH)Fume Hood
Ethyl Acetate (EtOAc)Hot Plate or Heat Gun (for staining)
n-HexaneBeakers and Graduated Cylinders
Deionized WaterMagnetic Stirrer and Stir Bars
Filter PaperIce Bath

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis A Prepare Mobile Phase (e.g., 7:3 Ethyl Acetate:n-Hexane) B Prepare TLC Chamber (saturate with mobile phase) A->B D Spot Samples on TLC Plate B->D C Prepare Reaction Samples (Starting Material, Co-spot, Reaction Mixture) C->D E Develop TLC Plate D->E Place in chamber F Dry TLC Plate E->F G Visualize under UV Light (254 nm) F->G H Visualize under Visible Light G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: Workflow for TLC monitoring of a chemical reaction.

Step-by-Step Procedure

Part A: Preparation of the TLC System

  • Mobile Phase Preparation: Prepare a 7:3 (v/v) mixture of ethyl acetate and n-hexane.[2] This mobile phase composition provides a good polarity balance for separating the relatively polar Naphthol AS-BS from the less polar azo dye product.

  • TLC Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.

Part B: Sample Preparation and Spotting

  • Reference Samples:

    • Starting Material (SM): Dissolve a small amount of Naphthol AS-BS in a suitable solvent (e.g., ethyl acetate or acetone) to create a dilute solution.

    • Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 15 min, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of ethyl acetate or acetone in a separate vial.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three equally spaced points on the baseline for spotting.

  • Spotting the Plate:

    • Using a clean capillary spotter for each sample, apply a small spot of the Naphthol AS-BS solution on the leftmost mark (SM).

    • Spot the diluted reaction mixture on the rightmost mark (RM).

    • For the center mark, co-spot the Naphthol AS-BS solution and the reaction mixture. This is done by applying a spot of the SM solution, allowing it to dry, and then applying a spot of the RM solution directly on top of it. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.[8]

Part C: Development and Visualization

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate.

  • Solvent Front Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Visible Light: Observe the plate under ambient light. The azo dye product should be visible as a colored spot (typically red, orange, or yellow).[9]

    • UV Light: Place the dried plate under a UV lamp (254 nm). Naphthol AS-BS and other aromatic compounds will appear as dark spots against the fluorescent background of the plate.[10] Circle the observed spots with a pencil.

    • (Optional) Staining: For enhanced visualization of the phenolic starting material, a ferric chloride (FeCl₃) stain can be used. Prepare a 1% solution of FeCl₃ in 50% aqueous methanol. Dip the plate into the stain solution briefly, then gently heat it with a heat gun until colored spots appear.[5] Phenols typically give a distinct color (e.g., blue, green, or violet).

Interpretation of Results

The progress of the reaction can be determined by observing the changes in the TLC plate over time.

  • Retention Factor (Rf) Calculation: The Rf value is a key parameter for identifying compounds and is calculated as follows:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Lane Expected Observation Interpretation
SM (Naphthol AS-BS) A single spot visible under UV light (and potentially with FeCl₃ stain).This is the reference spot for the starting material.
RM (Reaction Mixture) At the beginning of the reaction, a prominent spot corresponding to the starting material will be visible. As the reaction proceeds, this spot will diminish in intensity, and a new, colored spot (the azo dye product) will appear with a different Rf value.The appearance and intensification of the product spot and the disappearance of the starting material spot indicate the progression of the reaction.
Co-spot The spot corresponding to the starting material in the reaction mixture lane should have the same Rf value as the reference SM spot.This confirms the identity of the starting material spot in the reaction mixture.

Completion of the Reaction: The reaction is considered complete when the spot corresponding to the starting material (Naphthol AS-BS) is no longer visible in the reaction mixture lane, and the product spot is intense.

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.[7] - The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting. - Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce tailing.
Spots are too high (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (n-hexane).
Spots are too low (low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (ethyl acetate).
No spots are visible - The sample is too dilute. - The compound is not UV-active and not colored. - The spotting line was below the solvent level in the chamber.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. - Use a chemical stain for visualization. - Ensure the baseline is always above the solvent level.[7]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions, such as the synthesis of azo dyes from Naphthol AS-BS. The protocol detailed in this guide provides a reliable and efficient method for assessing reaction progress, enabling chemists to optimize reaction conditions and ensure the desired product is obtained with high purity. By understanding the principles behind the technique and following the outlined procedures, researchers can confidently employ TLC to accelerate their research and development efforts in the field of colorant chemistry and beyond.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel heterocyclic compounds, utilizing 3-Hydroxy-3'-nitro-2-naphthanilide as a versatile starting material.[1][2] The strategic placement of the nitro group on the anilide ring allows for its reduction to a reactive amino group, which serves as a key nucleophile for intramolecular cyclization. This process opens a direct pathway to valuable heterocyclic scaffolds, such as benzimidazoles, which are prominent in medicinal chemistry.[3][4][5] We present a detailed protocol for a one-pot synthesis of a novel naphthyl-substituted benzimidazole, including mechanistic insights, characterization data, and a discussion on potential synthetic extensions to other heterocyclic systems like quinazolinones.

Scientific Rationale and Strategic Overview

The core of the synthetic strategy detailed herein is a reductive cyclization reaction. The starting material, this compound, possesses two key features that we will exploit:

  • The Nitro Group: This electron-withdrawing group can be selectively reduced to a primary amine (-NH₂) under mild conditions. This transformation is fundamental to our approach.

  • The Amide Linkage: The nitrogen atom of the amide and the newly formed amino group are positioned in a 1,2-relationship on the benzene ring, forming an ortho-phenylenediamine derivative in situ.

This in situ generated diamine is a classic precursor for the synthesis of benzimidazoles. By introducing a one-carbon electrophile, typically an aldehyde, we can trigger a condensation and subsequent cyclization/aromatization cascade to furnish the thermodynamically stable benzimidazole ring system.[6][7] This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield and atom economy.

The overall workflow for this synthetic strategy is outlined below.

G cluster_workflow General Synthetic Workflow A Starting Material This compound B Step 1: Nitro Group Reduction (e.g., Fe/Formic Acid) A->B Reagents C In Situ Intermediate o-Phenylenediamine Derivative B->C Transformation D Step 2: Electrophile Addition (e.g., Aldehyde) C->D One-Pot E Step 3: Cyclization & Aromatization D->E Spontaneous F Final Product Naphthyl-Substituted Benzimidazole E->F Isolation G Purification & Characterization F->G Analysis

Figure 1: General workflow for the one-pot synthesis.

Application Protocol: One-Pot Synthesis of 2-Aryl-Naphtho[2,3-d]benzimidazole Derivative

This protocol details the synthesis of 3-hydroxy-N-(2-phenyl-1H-benzo[d]imidazol-5-yl)naphthalene-2-carboxamide from this compound and benzaldehyde.

Principle of the Method

The synthesis proceeds via a Béchamp reduction of the nitro group using iron powder in an acidic medium (formic acid), which also serves as a solvent.[6] The resulting diamine intermediate is not isolated but is directly condensed with benzaldehyde. The subsequent intramolecular cyclization and oxidative aromatization occur in the same reaction vessel to yield the final benzimidazole product.

G Reaction Scheme: Benzimidazole Synthesis Start Starting Material reagents1 1. Fe, HCOOH (Reduction) Start->reagents1 Aldehyde Benzaldehyde reagents2 2. PhCHO (Condensation) Aldehyde->reagents2 Intermediate In Situ Diamine Intermediate->reagents2 reagents3 [O] (Aromatization) Intermediate->reagents3 Product Target Benzimidazole reagents1->Intermediate reagents2->Product reagents3->Product

Figure 2: Reaction scheme for benzimidazole synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier Example
This compound135-65-9C₁₇H₁₂N₂O₄>97%Sigma-Aldrich
Iron Powder (<100 mesh)7439-89-6Fe>99%Sigma-Aldrich
Formic Acid64-18-6CH₂O₂>98%MilliporeSigma
Benzaldehyde100-52-7C₇H₆O>99%Acros Organics
Methanol67-56-1CH₄OACSFisherChemical
Ethyl Acetate141-78-6C₄H₈O₂ACSFisherChemical
Hexanes110-54-3C₆H₁₄ACSFisherChemical
Experimental Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (3.08 g, 10 mmol).

  • Addition of Reagents: Add formic acid (40 mL) and iron powder (2.80 g, 50 mmol, 5 equivalents).

  • Reduction Step: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1). The disappearance of the starting material spot indicates the completion of the reduction (typically 2-3 hours).

    • Causality Insight: Using a 5-fold excess of iron ensures the complete and rapid reduction of the nitro group. Formic acid provides the necessary acidic environment for the Béchamp reduction and acts as the solvent.

  • Condensation Step: Once the reduction is complete, cool the mixture slightly (to ~60 °C) and add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) dropwise over 5 minutes.

  • Cyclization: After the addition of benzaldehyde, increase the temperature and reflux the mixture (approx. 100-110 °C) for an additional 4-6 hours. Continue to monitor by TLC until a new, less polar, UV-active spot corresponding to the product is dominant.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into 200 mL of ice-cold water with stirring.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate the crude product and iron salts.

    • Filter the resulting precipitate through a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove inorganic salts.

    • Dry the crude solid in a vacuum oven at 60 °C overnight.

  • Purification:

    • The crude product can be purified by recrystallization from hot methanol or an ethanol/water mixture to yield the desired benzimidazole as a crystalline solid.

    • Trustworthiness Check: A sharp melting point and clean NMR/Mass spectra will validate the purity and identity of the final compound.

Expected Characterization Data
AnalysisExpected Results for 3-hydroxy-N-(2-phenyl-1H-benzo[d]imidazol-5-yl)naphthalene-2-carboxamide
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆) δ 12.9-13.1 (br s, 1H, Benzimidazole N-H), δ 10.5-10.7 (s, 1H, Amide N-H), δ 7.2-8.5 (m, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 165-168 (Amide C=O), δ 150-155 (Benzimidazole N-C-N), δ 110-145 (Aromatic Carbons)
HRMS (ESI+) m/z calculated for C₂₄H₁₇N₃O₂ [M+H]⁺, found within ± 5 ppm
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H stretch), 1650 (Amide C=O stretch), 1600, 1580 (C=C, C=N stretch)

Synthetic Extension: Proposed Route to Naphthyl-Substituted Quinazolinones

The ortho-amino anilide intermediate formed during the reduction step is also a precursor for quinazolinone synthesis.[8][9][10] While requiring a multi-step approach, this extends the utility of the starting material.

Proposed Strategy:

  • Reduction: Reduce this compound to 3'-amino-3-hydroxy-2-naphthanilide and isolate this intermediate.

  • Cyclization: React the isolated diamine with a suitable C1 source. For example, refluxing with triethyl orthoformate or formamide would introduce the necessary carbon atom to form the quinazolinone ring system.[10]

G Proposed Scheme: Quinazolinone Synthesis Start Starting Material reagents1 Reduction (e.g., SnCl2/HCl) Start->reagents1 Intermediate Isolated o-Amino Anilide reagents2 Condensation/ Cyclization Intermediate->reagents2 C1_Source C1 Source (e.g., Formamide) C1_Source->reagents2 Product Target Quinazolinone reagents1->Intermediate reagents2->Product

Figure 3: Proposed pathway for quinazolinone synthesis.

This proposed route highlights the potential for creating a diverse library of heterocyclic compounds from a single, readily available precursor, underscoring its value in drug discovery and development programs.

Safety and Handling

  • This compound: May cause serious eye irritation (H319) and is very toxic to aquatic life (H400).[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid release to the environment.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Iron Powder: Flammable solid. Keep away from heat and open flames.

  • General Precautions: All synthetic procedures should be carried out by trained personnel in a properly equipped chemical laboratory. Review all Safety Data Sheets (SDS) for the reagents used before commencing work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azo Dye Yield from 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of azo dyes utilizing 3-Hydroxy-3'-nitro-2-naphthanilide (also known as Naphthanilide AS-BS) as a coupling component. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Our approach is rooted in explaining the causal mechanisms behind experimental choices to ensure reproducible and high-yield outcomes.

The synthesis of azo dyes is a cornerstone of organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile like this compound.[1][2] While robust, this process is sensitive to several parameters that can significantly impact the yield and purity of the final product.

Troubleshooting Guide: Enhancing Azo Dye Yield

This section addresses the most common and critical issues encountered during synthesis in a direct question-and-answer format.

Q1: My azo dye yield is extremely low or non-existent. What are the most likely causes?

A low or negligible yield almost always points to a failure in one of the two core stages of the synthesis: diazotization or coupling. Identifying which stage is problematic is the key to resolving the issue.

A1.1: Potential Failure in the Diazotization Stage

The formation of the aryldiazonium salt (Ar-N₂⁺) is the essential first step. These salts are highly reactive but notoriously unstable.[2]

  • Improper Temperature Control: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable. If the temperature rises above 5-10 °C, the salt will rapidly decompose to form phenols and liberate nitrogen gas, rendering it unavailable for the subsequent coupling reaction.[1][3][4]

    • Solution: Always conduct the diazotization in an ice-salt bath, ensuring the reaction temperature is strictly maintained between 0 and 5 °C throughout the addition of sodium nitrite.[1][3] Continuous and efficient stirring is crucial to dissipate heat.

  • Incorrect Acidity (pH): A strong acidic medium is required for two reasons: it dissolves the primary aromatic amine by forming its salt, and it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, which is the actual diazotizing agent.[1][3]

    • Solution: Ensure a sufficient excess of mineral acid (typically 2.5-3 equivalents of HCl or H₂SO₄) is used. The medium must remain strongly acidic throughout the reaction to prevent premature coupling side reactions and ensure the complete formation of the electrophilic nitrosonium ion (NO⁺).[1][5]

  • Reagent Stoichiometry and Purity: Using impure starting amine can introduce side reactions. More commonly, an insufficient amount of sodium nitrite will result in incomplete conversion of the amine to the diazonium salt.

    • Solution: Use high-purity aromatic amine. Employ a slight molar excess of sodium nitrite (approx. 1.05 to 1.1 equivalents) to ensure the complete consumption of the amine.[3]

A1.2: Potential Failure in the Azo Coupling Stage

If the diazonium salt is formed successfully, the problem likely lies in the coupling reaction with this compound.

  • Incorrect pH of the Coupling Medium: This is the most critical factor for this specific coupling component. As a naphthol derivative, this compound is a weak nucleophile. The reaction requires a mildly alkaline medium (pH 8-10) to deprotonate the hydroxyl group, forming the much more reactive naphthoxide ion.[3][6] This dramatically increases the electron density of the aromatic ring system, facilitating the electrophilic attack by the diazonium salt.[7]

    • Solution: Before adding the diazonium salt solution, dissolve the this compound in a cold aqueous solution of sodium hydroxide or sodium carbonate to achieve a pH between 8 and 10.[8][9] Monitor the pH during the addition of the acidic diazonium salt solution and add more base as needed to maintain the optimal alkaline range.

  • Rate of Addition and Temperature: The acidic diazonium salt solution will neutralize the alkaline coupling solution. Adding it too quickly can cause a localized drop in pH, halting the reaction, and can lead to the formation of a sticky, unfilterable product.[10][11]

    • Solution: Add the cold diazonium salt solution slowly and dropwise to the cold, vigorously stirred alkaline solution of the naphthanilide.[11] Maintain the temperature below 10 °C to prevent decomposition of the diazonium salt before it can react.

Q2: How can I verify that my diazotization was successful before proceeding?

You can perform a quick spot test. Before beginning the coupling reaction, take a drop of your prepared diazonium salt solution and add it to a small test solution of 2-naphthol (β-naphthol) dissolved in aqueous NaOH. The immediate formation of an intense red-orange precipitate confirms the presence of the active diazonium salt, indicating that the diazotization step was successful.[3]

Q3: The color of my final product is dull, or it appears impure. What are the common causes?

An off-color or impure product often results from side reactions or improper workup.

  • Decomposition of Diazonium Salt: As mentioned, if the temperature is not controlled, the diazonium salt can decompose into a corresponding phenol. This phenol can then couple with remaining diazonium salt to form an undesired hydroxyazo compound, leading to a mixture of dyes.

    • Solution: Strict temperature control (0-5 °C) during both diazotization and coupling is paramount.

  • Incomplete Reaction: If the coupling reaction does not go to completion, the final product will be contaminated with unreacted this compound.

    • Solution: Allow the reaction to stir for a sufficient time (e.g., 30-60 minutes) after the addition of the diazonium salt is complete to ensure maximum conversion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Ineffective Purification: The crude product is often contaminated with inorganic salts (e.g., NaCl, Na₂SO₄) and other byproducts.

    • Solution: Wash the filtered crude product thoroughly with cold water to remove soluble salts.[5] For higher purity, recrystallization from a suitable solvent like ethanol, acetic acid, or an ethanol/water mixture is highly effective.[5][12]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal pH for coupling with this compound? A mildly alkaline pH of 8-10 is optimal. This deprotonates the hydroxyl group to form the highly nucleophilic naphthoxide ion, which is necessary for an efficient reaction with the weakly electrophilic diazonium salt.[6][13]
Why is the rate of addition so important during the coupling step? The diazonium salt solution is strongly acidic, while the activated naphthanilide solution is alkaline. Slow, dropwise addition with vigorous stirring prevents localized pH drops that would deactivate the nucleophile and ensures a homogeneous reaction, leading to a higher yield of a purer product.[10][11]
Can I isolate the diazonium salt before using it? No. Most diazonium salts are unstable and can be explosive when dry.[2] They are almost always prepared in situ and used immediately in the subsequent coupling reaction without isolation.[1][2]
How can I effectively purify the final azo dye? The most common methods are washing and recrystallization. First, wash the crude solid with cold water to remove inorganic salts. Then, recrystallize the product from a suitable organic solvent (e.g., ethanol, glacial acetic acid) to remove unreacted starting materials and organic byproducts.[5][12]

Visualized Reaction and Troubleshooting Workflow

General Reaction Mechanism

The synthesis proceeds via electrophilic aromatic substitution.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine Aromatic Primary Amine Reagents1 NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents1 Diazonium Aryldiazonium Salt (Ar-N₂⁺) Reagents1->Diazonium Naphthanilide 3-Hydroxy-3'-nitro- 2-naphthanilide (in NaOH, pH 8-10) Diazonium->Naphthanilide Electrophilic Aromatic Substitution AzoDye Final Azo Dye Naphthanilide->AzoDye

Caption: The two-step synthesis of azo dyes.

Troubleshooting Workflow for Low Yield

G Start Low Yield or No Product SpotTest Perform Spot Test with β-Naphthol Start->SpotTest Temp1 Temperature > 5°C? pH1 Insufficient Acid? Temp1->pH1 No Sol_Temp1 Action: Maintain 0-5°C with ice-salt bath Temp1->Sol_Temp1 Yes Sol_pH1 Action: Use 2.5-3 eq. of strong acid pH1->Sol_pH1 Yes pH2 pH < 8? Addition Addition Too Fast? pH2->Addition No Sol_pH2 Action: Adjust pH to 8-10 with NaOH/Na₂CO₃ pH2->Sol_pH2 Yes Sol_Addition Action: Add diazonium solution dropwise Addition->Sol_Addition Yes SpotTest->pH2 Red Ppt Forms (Diazotization OK) Result Result SpotTest->Result No Red Ppt? Result->Temp1 Diazotization Failed

Caption: A logical workflow for troubleshooting low azo dye yield.

Optimized Experimental Protocols

Protocol 1: Diazotization of a Primary Aromatic Amine (General)

  • In a beaker, dissolve/suspend 10 mmol of the primary aromatic amine in a mixture of 5 mL concentrated HCl and 20 mL of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Some amine hydrochloride salt may precipitate; this is acceptable.[3]

  • In a separate flask, dissolve 11 mmol (a 10% molar excess) of sodium nitrite (NaNO₂) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 10-15 minutes. Use a thermometer to ensure the temperature never exceeds 5 °C.

  • After the addition is complete, continue stirring the cold solution for an additional 15 minutes to ensure the reaction is complete. The resulting clear or slightly yellow solution is the diazonium salt, which must be used immediately.

Protocol 2: Azo Coupling with this compound

  • In a separate, larger beaker, dissolve 10 mmol of this compound in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath with vigorous stirring. The solution should be clear.

  • Slowly, and in a dropwise manner, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the stirred alkaline naphthanilide solution.

  • A brightly colored precipitate should form immediately.[1]

  • During the addition, monitor the pH of the mixture. It should remain alkaline (pH > 8). If necessary, add more 1 M NaOH solution to maintain alkalinity.

  • Once the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling goes to completion.[5]

Protocol 3: Product Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is colorless and neutral. This removes excess salts and base.

  • Press the solid as dry as possible on the funnel.

  • For purification, transfer the crude solid to a flask and perform recrystallization using a suitable solvent (e.g., 95% ethanol or glacial acetic acid). Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

Technical Support Center: Purification of Crude 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Hydroxy-3'-nitro-2-naphthanilide (also known as Naphthol AS-BS), a key intermediate in the synthesis of high-performance azo pigments and dyes.[1] This guide is designed for researchers, scientists, and professionals in drug development and materials science, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding the potential impurities that can arise during its synthesis. The most common synthetic route involves the condensation of 3-hydroxy-2-naphthoic acid with 3-nitroaniline.[2] Consequently, the primary impurities are typically unreacted starting materials and potential side products.

Common Impurities:

  • 3-Hydroxy-2-naphthoic acid: An acidic starting material that can be carried through the synthesis.

  • 3-Nitroaniline: A basic starting material that may remain if the reaction does not go to completion.

  • Side-products: In the synthesis of a related compound, 3-hydroxy-2-naphthoic acid anilide, impurities such as 3-aniline-2-naphthoic acid and its anilide have been reported, suggesting that analogous side-products could form here.[2]

The purification strategies outlined below are designed to selectively remove these impurities based on their differing chemical and physical properties.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily solid. What is the best first step for purification?

An initial wash or "workup" of the crude product is essential to remove the bulk of the impurities before attempting more refined purification techniques like recrystallization or chromatography. A common issue is the presence of residual acidic or basic starting materials. An acid-base extraction is a highly effective first step.

Q2: What is the most effective and scalable purification method for this compound?

For obtaining high-purity this compound on a laboratory or pilot scale, recrystallization is often the most efficient and cost-effective method. It leverages the differences in solubility between the desired product and impurities in a given solvent at different temperatures. For very challenging separations or for obtaining analytical-grade material, column chromatography is a powerful alternative.

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, Naphthol AS-TR phosphate, solvent systems like ethanol/water or acetone/water are suggested.[3] Given the aromatic and polar nature of this compound, polar protic solvents are a good starting point. Experimentation with solvents like ethanol, isopropanol, or acetic acid is recommended. A mixed solvent system can also be highly effective.

Q4: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try:

  • Adding more solvent: This will reduce the saturation of the solution.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a different solvent or a mixed solvent system: A solvent with a lower boiling point might be necessary.

Q5: I'm still seeing impurities in my NMR spectrum after recrystallization. What's the next step?

If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. A reverse-phase silica gel column is often effective for separating polar compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification - Product is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Cool the filtrate in an ice bath to maximize crystal formation. - Evaporate some of the solvent to concentrate the solution. - Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities persist - Highly colored byproducts are present.- Treat the hot solution with activated charcoal before filtration. Use a minimal amount to avoid adsorbing the desired product.[3]
Broad melting point range after recrystallization - Incomplete removal of impurities. - Solvent is trapped in the crystals.- Perform a second recrystallization. - Ensure the crystals are thoroughly dried under vacuum.
Streaking on TLC plate - Compound is too polar for the mobile phase. - Sample is too concentrated.- Increase the polarity of the mobile phase (e.g., by adding more of the polar solvent). - Dilute the sample before spotting on the TLC plate.
Product won't elute from the chromatography column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Protocol 1: Initial Workup via Acid-Base Extraction

This protocol is designed to remove acidic (3-hydroxy-2-naphthoic acid) and basic (3-nitroaniline) impurities from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 5% aqueous HCl solution

  • 5% aqueous NaOH solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 5% aqueous HCl to remove any basic impurities like 3-nitroaniline. The protonated amine will be soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with 5% aqueous NaOH to remove any acidic impurities like 3-hydroxy-2-naphthoic acid. The deprotonated acid will be soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, purified solid.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of the crude product obtained from the acid-base extraction.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is for high-purity applications or when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (for normal phase) or C18-functionalized silica gel (for reverse phase)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate for normal phase, or acetonitrile and water for reverse phase)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Choose a suitable stationary phase and mobile phase system by running TLC plates to achieve good separation of the product from impurities. For reverse-phase HPLC of this compound, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been reported.[3]

  • Pack the chromatography column with the chosen stationary phase.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 High-Purity Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Crude Product->Acid-Base Extraction Dissolve in organic solvent Crude Solid Crude Solid Acid-Base Extraction->Crude Solid Acid-Base Extraction->Crude Solid Remove acidic/basic impurities Recrystallization Recrystallization Crude Solid->Recrystallization Crude Solid->Recrystallization Dissolve in hot solvent Purified Crystals Purified Crystals Recrystallization->Purified Crystals Recrystallization->Purified Crystals Cool to crystallize Column Chromatography Column Chromatography Purified Crystals->Column Chromatography Purified Crystals->Column Chromatography For higher purity High-Purity Product High-Purity Product Column Chromatography->High-Purity Product Column Chromatography->High-Purity Product Elute and collect pure fractions

Caption: Purification workflow for this compound.

References

stability of 3-Hydroxy-3'-nitro-2-naphthanilide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-3'-nitro-2-naphthanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions.

Introduction

This compound (CAS No. 135-65-9) is a complex organic molecule used in various research and industrial applications, including as a coupling component in the synthesis of azo dyes.[1][2] Its structure, featuring an amide linkage, a hydroxyl group on a naphthalene ring, and a nitro group on an aniline moiety, presents several potential sites for chemical transformation, particularly under hydrolytic stress.[1][3] Understanding its stability profile is crucial for ensuring the reproducibility of experimental results, the integrity of products, and for meeting regulatory requirements in drug development.

This guide provides a framework for assessing the stability of this compound, troubleshooting common issues encountered during its handling and use, and answers frequently asked questions. The methodologies described herein are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Troubleshooting Guide: Stability Studies

This section addresses specific issues you might encounter when evaluating the stability of this compound.

Issue 1: Rapid Disappearance of Parent Compound in Basic Solutions

Symptoms:

  • Upon dissolving this compound in a basic solution (e.g., 0.1 M NaOH), subsequent analysis by HPLC shows a rapid and significant decrease in the peak corresponding to the parent compound, even at room temperature.

  • The appearance of one or more new, more polar peaks in the chromatogram.

Root Cause Analysis: The amide bond in this compound is susceptible to base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the cleavage of the amide bond, resulting in the formation of 3-hydroxy-2-naphthoic acid and 3-nitroaniline. The phenolic hydroxyl group will also be deprotonated in basic conditions, which may influence the overall electron distribution and reactivity of the molecule.

dot

Caption: Base-catalyzed hydrolysis of this compound.

Solution:

  • Kinetic Monitoring: To understand the degradation rate, perform a time-course study. Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol) and dilute it into the basic solution at time zero. Sample the solution at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench the reaction by neutralizing the sample with an equivalent amount of acid (e.g., 0.1 M HCl) before HPLC analysis. This will prevent further degradation during the analysis.

  • Milder Basic Conditions: If the degradation is too rapid in 0.1 M NaOH, consider using milder basic conditions, such as 0.01 M NaOH or a buffer solution with a pH in the range of 8-10.

  • Temperature Control: Perform the experiment at a controlled, lower temperature (e.g., 4°C) to slow down the reaction rate, allowing for more accurate kinetic measurements.

  • Product Identification: Use LC-MS to identify the degradation products. The expected masses would correspond to 3-hydroxy-2-naphthoic acid and 3-nitroaniline.[1]

Issue 2: Slower, but Noticeable, Degradation in Acidic Solutions

Symptoms:

  • A gradual decrease in the peak area of this compound over an extended period (hours to days) when dissolved in acidic solutions (e.g., 0.1 M HCl).

  • The emergence of new peaks in the chromatogram, which may differ from those observed under basic conditions.

Root Cause Analysis: The amide bond can also undergo acid-catalyzed hydrolysis. This reaction is typically slower than base-catalyzed hydrolysis for anilides. The mechanism involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

dot

Caption: Acid-catalyzed hydrolysis of this compound.

Solution:

  • Forced Degradation Conditions: To accelerate the degradation for analytical purposes (as per forced degradation study guidelines), you may need to use more strenuous conditions, such as increasing the acid concentration (e.g., 1 M HCl) or elevating the temperature (e.g., 60-80°C).[7]

  • Time-Course Study: Similar to the basic conditions, conduct a time-course study to determine the degradation kinetics. Sample at longer time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from any potential degradation products. A stability-indicating method is crucial.[5][8]

  • Solubility Considerations: this compound has low aqueous solubility. Ensure that the compound is fully dissolved in the acidic medium to get accurate degradation kinetics. A co-solvent (e.g., acetonitrile or methanol) may be necessary, but its concentration should be kept to a minimum as it can affect the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under hydrolytic conditions?

A1: The primary degradation pathway under both acidic and basic hydrolysis is the cleavage of the amide bond. This will result in the formation of two main degradation products:

  • 3-Hydroxy-2-naphthoic acid [9]

  • 3-Nitroaniline

It is crucial to confirm the identity of these products using analytical techniques such as LC-MS, and if necessary, by isolating the degradants and characterizing them using NMR.[10]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can accurately measure the decrease in the amount of the active substance due to degradation. Here is a general workflow for developing such a method:

dot

StabilityMethodDevelopment A 1. Initial Method Development (Column, Mobile Phase Screening) B 2. Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C 3. Analysis of Stressed Samples B->C D 4. Peak Purity Analysis (using DAD/PDA Detector) C->D E 5. Method Optimization (Gradient, Flow Rate, etc.) D->E  Resolution  Inadequate? F 6. Method Validation (as per ICH Q2(R1)) D->F  All Peaks  Pure? E->C

Caption: Workflow for developing a stability-indicating HPLC method.

  • Initial Method Development: Start with a reverse-phase C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation: Subject solutions of this compound to forced degradation conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at room temperature, 3% H₂O₂ at room temperature, heat, and photolysis) to generate the degradation products.[4][7]

  • Analysis and Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the mobile phase composition, gradient, pH, and flow rate to optimize the separation.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This will confirm that the parent peak is not co-eluting with any degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: Based on its chemical structure, this compound should be stored in a cool, dry place, protected from light.[2] It should be kept in a tightly sealed container to protect it from moisture, which could potentially lead to hydrolysis over long-term storage. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (2-8°C) and protected from light. The stability of the compound in different solvents should be experimentally determined.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While comprehensive toxicological data is not widely available, it is recommended to handle this compound with standard laboratory precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][12][13] Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

Experimental Protocol: Forced Hydrolytic Degradation Study

This protocol provides a step-by-step methodology for assessing the stability of this compound under acidic and basic conditions.

Objective: To determine the degradation rate and identify the degradation products of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a PDA or UV detector and a C18 column

  • LC-MS system (for identification of degradants)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

  • Acidic Degradation: a. Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 M HCl to obtain a final concentration of approximately 100 µg/mL. b. Incubate the solution in a water bath at 60°C. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, and immediately neutralize it with an equivalent amount of 0.1 M NaOH. d. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation: a. Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 M NaOH to obtain a final concentration of approximately 100 µg/mL. b. Keep the solution at room temperature. c. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, and immediately neutralize it with an equivalent amount of 0.1 M HCl. d. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the test samples.

  • HPLC Analysis: a. Analyze all samples using a validated stability-indicating HPLC method. b. Record the peak areas of the parent compound and any degradation products.

  • Data Analysis: a. Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100 b. Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics. c. Analyze the stressed samples using LC-MS to identify the molecular weights of the degradation products and propose their structures.

Data Summary Table (Example):

ConditionTime (hours)Parent Compound Peak Area% Degradation
0.1 M HCl @ 60°C 01,000,0000
2950,0005.0
4902,0009.8
8815,00018.5
24620,00038.0
0.1 M NaOH @ RT 01,000,0000
0.25750,00025.0
0.5560,00044.0
1310,00069.0
2100,00090.0

References

common side reactions in the synthesis of Naphthol AS-BS derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Naphthol AS-BS and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Common Side Reactions & Issues

This section addresses the most frequently encountered problems during the synthesis of Naphthol AS-BS derivatives, which primarily involves a two-step process: the formation of a diazonium salt and its subsequent coupling with a Naphthol AS derivative.

Issue 1: Low Yield of the Desired Azo Compound and Appearance of a Dark, Oily Byproduct.

Question: My final product yield is significantly lower than expected, and I've observed the formation of a black, oily substance in my reaction mixture. What is causing this?

Answer: This is a classic indication of diazonium salt decomposition. The aryldiazonium salt intermediate is thermally unstable. If the reaction temperature rises above the optimal 0-5 °C range, it can decompose.[1] This decomposition primarily occurs through two pathways: reaction with water to form phenols and the formation of other unwanted byproducts.[1] The dark, oily substance is likely the resulting phenol, and you may also observe nitrogen gas (N₂) evolution.[1]

Causality & Mechanism:

The diazonium group (-N₂⁺) is an excellent leaving group. At elevated temperatures, water acts as a nucleophile, attacking the carbon atom of the aromatic ring attached to the diazonium group. This leads to the displacement of N₂ gas and the formation of a phenol.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the diazotization step (the addition of sodium nitrite). Utilize a well-maintained ice-salt bath for efficient cooling.[1][2][3]

  • Pre-cooled Reagents: Ensure that the sodium nitrite solution is pre-cooled before its dropwise addition to the acidic solution of the aromatic amine.[1]

  • Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution. This prevents localized temperature increases.

  • Continuous Stirring: Ensure vigorous and constant stirring to maintain a homogenous temperature throughout the reaction mixture.

Visualizing the Decomposition Pathway:

Caption: Decomposition of the diazonium salt at elevated temperatures.

Issue 2: Formation of Unwanted Isomers or Multiple Coupling Products.

Question: My final product analysis shows the presence of multiple isomers, not just the expected product. Why is this happening?

Answer: The formation of unwanted isomers during the azo coupling step is typically a result of improper pH control. The position of the electrophilic attack by the diazonium ion on the Naphthol AS-BS derivative is highly dependent on the pH of the reaction medium.[1][4]

Causality & Mechanism:

Naphthol AS-BS, like other naphthol derivatives, has multiple activated positions on its aromatic ring system. The hydroxyl group (-OH) is a strong activating group, directing the incoming electrophile (the diazonium ion) primarily to the ortho and para positions.[5][6] In the case of 2-naphthol derivatives, coupling typically occurs at the 1-position.[7] However, under suboptimal pH conditions, coupling at other positions can occur, leading to a mixture of products. For phenols and naphthols, a basic medium (pH 9-10) is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide or naphthoxide ion.[1] This increased nucleophilicity enhances the rate of the desired coupling reaction and improves its selectivity.

Troubleshooting Protocol:

  • Precise pH Adjustment: Carefully adjust the pH of the Naphthol AS-BS solution to 9-10 using a suitable base (e.g., sodium hydroxide solution) before and during the addition of the diazonium salt solution.[1]

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the reaction mixture continuously.

  • Slow Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the alkaline naphthol solution to maintain a consistent pH.[7] A rapid addition can cause local drops in pH, leading to side reactions.

Visualizing the Effect of pH on Coupling:

Caption: Influence of pH on the reactivity of the coupling component.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use an excess of mineral acid (like HCl) during the diazotization step?

A1: High acidity is essential to prevent a side reaction where the newly formed diazonium salt couples with the unreacted primary aromatic amine.[8] This "self-coupling" leads to the formation of a diazoamino compound (a triazene), which reduces the yield of the desired product. The excess acid ensures that the free amine concentration is minimal by keeping it in its protonated, non-nucleophilic ammonium salt form.

Q2: I've noticed a brownish or yellowish tint in my Naphthol AS-BS starting material. Can I still use it?

A2: A slight discoloration of the Naphthol AS-BS powder is common due to minor oxidation over time. For most applications, this will not significantly impact the reaction. However, for high-purity applications, recrystallization of the Naphthol AS-BS from a suitable solvent may be necessary to remove impurities. Common purification methods include recrystallization and extraction.[4][9]

Q3: What is the purpose of adding a salt, like sodium chloride, during the precipitation of the final azo dye?

A3: Adding a salt increases the ionic strength of the solution, which can decrease the solubility of the organic azo dye, a phenomenon known as "salting out." This promotes more complete precipitation of the product from the aqueous reaction mixture, thereby increasing the isolated yield.

Q4: Can I use a different Naphthol derivative, like α-naphthol, instead of a Naphthol AS-BS derivative?

A4: Yes, other naphthol derivatives can be used as coupling components. However, the position of coupling and the color of the resulting azo dye will be different. For instance, with α-naphthol, coupling with a diazonium salt typically yields a brownish azo compound, whereas β-naphthol derivatives often produce red or orange dyes.[10][11] The specific Naphthol AS derivative used will determine the final properties of the dye.

Q5: What are the primary safety precautions when working with diazonium salts?

A5: Diazonium salts, especially when isolated in a dry, solid state, can be explosive and are sensitive to shock and heat.[7] Therefore, it is standard practice to generate them in situ in a cold aqueous solution and use them immediately without isolation. Always work behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Naphthol AS-BS Derivative Azo Dye

This protocol outlines a generalized procedure. Specific quantities and reaction times may need to be optimized based on the specific aromatic amine and Naphthol AS-BS derivative being used.

Part A: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the aromatic amine in a dilute solution of hydrochloric acid.

  • Cool the beaker in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for 15-30 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate, larger beaker, dissolve the Naphthol AS-BS derivative in a dilute sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline Naphthol AS-BS solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any soluble impurities.

  • Dry the product in a desiccator or a low-temperature oven.

Protocol 2: Purification of the Azo Dye by Recrystallization
  • Select an appropriate solvent or solvent mixture for recrystallization. This may require some experimentation, but ethanol, acetic acid, or toluene are common choices.

  • Dissolve the crude azo dye in a minimum amount of the hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

References

troubleshooting poor solubility of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 3-Hydroxy-3'-nitro-2-naphthanilide (CAS RN: 135-65-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the poor solubility of this compound. Here, we provide in-depth, evidence-based solutions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties and expected solubility of this compound?

This compound, also known as Naphthol AS-BS, is a yellow-green powder.[1] Its molecular structure, characterized by large aromatic naphthyl and nitrophenyl rings, contributes to its hydrophobic nature and consequently, low aqueous solubility.[1][2][3] While the hydroxyl (-OH), amide (-CONH-), and nitro (-NO2) groups introduce some polarity and potential for hydrogen bonding, these are generally insufficient to overcome the compound's hydrophobicity.[4][5][6]

Summary of Key Properties:

PropertyValueSource
Molecular FormulaC17H12N2O4[2][3][7]
Molecular Weight308.29 g/mol [2][3][7]
AppearanceYellow-green powder[1]
Melting Point246-247 °C[1][7]
Aqueous SolubilityInsoluble[1]
Organic SolubilitySoluble in acetic acid and caustic soda solution.[1]

The large, rigid molecular structure is a primary reason for its poor solubility, making it difficult for solvent molecules to effectively surround and solvate the compound.[8][9]

Q2: I'm observing precipitation of the compound when adding my stock solution to an aqueous buffer for a biological assay. What is the likely cause and how can I prevent this?

This is a classic issue encountered with hydrophobic compounds. The root cause is the drastic change in solvent polarity when a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is diluted into a predominantly aqueous medium.[10][11] The organic solvent disperses, leaving the hydrophobic compound to crash out of the solution as a precipitate.

Troubleshooting Workflow for Preventing Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol: Step-by-Step Solubilization for Biological Assays

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10-50 mM stock solution. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilution Strategy:

    • Perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration.

    • For the final dilution into your aqueous buffer (e.g., cell culture media), ensure the final DMSO concentration does not exceed a level toxic to your cells, typically below 0.5-1%.[10]

  • Incorporate Co-solvents:

    • Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13][14]

    • Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a biocompatible co-solvent like polyethylene glycol 400 (PEG 400) or glycerol before adding the compound's DMSO stock.[11][15]

  • Utilize Surfactants:

    • Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[15]

    • Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used in biological assays.[10][11][16] Prepare your buffer with a low concentration (e.g., 0.01-0.1%) of the surfactant before adding the compound.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH modification can be an effective strategy. The molecule contains a phenolic hydroxyl group (-OH) on the naphthyl ring, which is weakly acidic. By increasing the pH of the solution, you can deprotonate this hydroxyl group, forming a phenolate anion. This charged species will have significantly greater aqueous solubility due to ion-dipole interactions with water molecules.[17]

The compound is noted to be soluble in caustic soda (sodium hydroxide) solution, which confirms that deprotonation at high pH increases solubility.[1]

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with a pH range from 7.0 to 10.0 (e.g., Tris or phosphate buffers).

  • Add a small, consistent amount of powdered this compound to a fixed volume of each buffer.

  • Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.

Caution: Ensure that the required pH is compatible with your downstream application (e.g., cell viability, enzyme activity).

Q4: For formulation development, what other advanced techniques can be considered to enhance the solubility and bioavailability of this compound?

Beyond basic lab-scale solubilization, several advanced formulation strategies can be employed, particularly in the context of drug development.

Advanced Formulation Strategies:

StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][15]Techniques include micronization and nanosuspension. Requires specialized equipment.[8][15]
Solid Dispersions The compound is dispersed in a molecularly amorphous state within a hydrophilic carrier matrix (e.g., polymers like PVP, PEG).[9] This prevents the crystalline lattice from forming, increasing the dissolution rate.[18]Can be prepared by methods like spray drying or hot-melt extrusion.[19] Physical stability of the amorphous state is a critical parameter.
Complexation Cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate the hydrophobic drug molecule, forming an inclusion complex with enhanced aqueous solubility.[15][18]The stoichiometry and binding constant of the complex must be determined. Commonly used cyclodextrins include HP-β-CD and SBE-β-CD.[15]
Lipid-Based Formulations The compound is dissolved in oils, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations spontaneously form fine emulsions in the GI tract, facilitating absorption.[18][20]Requires careful selection of excipients to ensure drug solubilization and stability.[21]

Logical Flow for Formulation Strategy Selection:

G cluster_strategies Formulation Strategies Start Poorly Soluble Compound: This compound PhysChem Characterize Physicochemical Properties (pKa, LogP, Melting Point) Start->PhysChem SizeReduction Particle Size Reduction (Micronization, Nanosuspension) PhysChem->SizeReduction If 'brick dust' type (high melting point) SolidDispersion Amorphous Solid Dispersions (Spray Drying, HME) PhysChem->SolidDispersion If 'brick dust' type Complexation Complexation (Cyclodextrins) PhysChem->Complexation If suitable molecular size LipidBased Lipid-Based Systems (SEDDS, SMEDDS) PhysChem->LipidBased If 'grease ball' type (high lipophilicity) Evaluation Evaluate Formulations (Dissolution Rate, Stability, Bioavailability) SizeReduction->Evaluation SolidDispersion->Evaluation Complexation->Evaluation LipidBased->Evaluation End Optimized Formulation Evaluation->End

Caption: Decision pathway for selecting an advanced formulation strategy.

This guide provides a foundational framework for addressing the solubility challenges of this compound. Successful experimentation will depend on a systematic evaluation of these methods in the context of your specific application.

References

Technical Support Center: Storage and Stability of 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Hydroxy-3'-nitro-2-naphthanilide (also known as Naphthol AS-BS or Azoic Coupling Component 17).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting advice and frequently asked questions to proactively address challenges related to its degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] Several suppliers recommend temperatures below 15°C. The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen.

Q2: I've noticed a change in the color of my stored this compound. What does this indicate?

A visual change in the appearance of the powder, such as darkening or developing a heterogeneous color, is a primary indicator of potential degradation. The pure compound is typically a light yellow to brown powder. Any significant deviation from the initial appearance warrants further investigation into its purity.

Q3: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for extended periods due to the increased risk of hydrolytic and oxidative degradation. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C), protected from light, and used as quickly as possible. The choice of solvent is also critical; protic solvents may facilitate hydrolysis.

Q4: What are the main factors that can cause degradation of this compound?

The primary environmental factors that can induce degradation are:

  • Light: The nitroaromatic and naphthol moieties are susceptible to photodegradation.[3]

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • Moisture: The anilide linkage is prone to hydrolysis.

  • Oxygen: The phenol and aniline functionalities can be susceptible to oxidation.[4]

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis of the amide bond.

II. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting suspected degradation based on the principles of forced degradation studies, which are designed to intentionally degrade a compound to understand its stability profile.[5]

Visual Inspection and Physical Properties

A change in the physical state of the compound is the first sign of a potential issue.

ObservationPotential CauseRecommended Action
Color Change (darkening) Photodegradation or OxidationImmediately transfer the compound to an amber vial or a container wrapped in aluminum foil. Store in an inert atmosphere (e.g., under argon or nitrogen).
Clumping or Caking Moisture AbsorptionTransfer the compound to a desiccator for drying. Ensure storage containers are properly sealed.
Change in Melting Point Presence of Impurities/DegradantsPerform a melting point analysis and compare it to the reference value (246-247°C).[1] A broadened or depressed melting point suggests impurity.
Understanding Potential Degradation Pathways

The molecular structure of this compound contains several functional groups that are susceptible to degradation. Understanding these pathways is key to diagnosing and preventing stability issues.

DegradationPathways Potential Degradation Pathways cluster_main cluster_stressors cluster_products Compound This compound Light Light (Photodegradation) Compound->Light Heat Heat (Thermal Decomposition) Compound->Heat Water_pH Water / pH (Hydrolysis) Compound->Water_pH Oxygen Oxygen (Oxidation) Compound->Oxygen Photo_Products Photodegradation Products (e.g., radical species, rearranged molecules) Light->Photo_Products Thermal_Products Thermal Degradation Products (e.g., cleavage of nitro group, decarboxylation) Heat->Thermal_Products Hydrolysis_Products Hydrolysis Products: 3-Hydroxy-2-naphthoic acid + 3-Nitroaniline Water_pH->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., quinone-like structures) Oxygen->Oxidation_Products

Caption: Major environmental stressors and hypothesized degradation pathways for this compound.

Troubleshooting Specific Degradation Issues

1. Suspected Hydrolytic Degradation

  • Symptoms: Inconsistent experimental results, particularly in aqueous buffers. Appearance of new, more polar spots on TLC or peaks in HPLC chromatograms.

  • Causality: The amide bond in the naphthanilide structure is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions. This would yield 3-hydroxy-2-naphthoic acid and 3-nitroaniline.

  • Mitigation and Prevention:

    • Avoid storing the compound in solution. Prepare solutions fresh for each experiment.

    • If working in aqueous media, use buffers with a pH as close to neutral as possible, unless the experimental protocol dictates otherwise.

    • Store the solid compound in a desiccator to minimize exposure to atmospheric moisture.

2. Suspected Photodegradation

  • Symptoms: Rapid discoloration of the solid compound or solutions upon exposure to ambient or UV light.

  • Causality: Nitroaromatic compounds are known to be photosensitive. UV radiation can excite the nitro group, leading to the formation of reactive intermediates and a variety of degradation products.[3]

  • Mitigation and Prevention:

    • Always store the solid compound in amber glass vials or light-blocking containers.

    • When working with solutions, use amber volumetric flasks and cover beakers or flasks with aluminum foil.

    • Minimize the exposure of the compound to direct sunlight or strong artificial light sources.

3. Suspected Thermal Degradation

  • Symptoms: Degradation observed even when the compound is protected from light and moisture, especially if stored at elevated temperatures.

  • Causality: High temperatures provide the activation energy for decomposition reactions, which may include decarboxylation or cleavage of the nitro group.

  • Mitigation and Prevention:

    • Adhere strictly to the recommended storage temperature of <15°C.

    • Avoid leaving the compound on a hot plate or in a heated sonicator for extended periods.

    • For reactions requiring heat, use the lowest effective temperature and shortest possible reaction time.

4. Suspected Oxidative Degradation

  • Symptoms: Gradual degradation over time, even under otherwise ideal storage conditions. This can be accelerated by the presence of metal ion impurities.[6]

  • Causality: The electron-rich naphthol and aniline ring systems are susceptible to oxidation, potentially forming quinone-type structures. This process can be initiated by atmospheric oxygen.[4]

  • Mitigation and Prevention:

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Use high-purity solvents and reagents to minimize the presence of catalytic metal impurities.

    • The addition of antioxidants could be considered for solution-based formulations, but their compatibility must be verified.

III. Experimental Protocols for Quality Assessment

To ensure the integrity of your this compound, it is crucial to have a reliable analytical method to assess its purity.

Protocol 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, process impurities, and excipients.[7]

HPLC_Workflow Workflow for Purity Assessment by HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (e.g., 100 µg/mL in ACN:Water) HPLC_Run Inject onto HPLC System (C18 column, gradient elution) Prep_Standard->HPLC_Run Prep_Sample Prepare Sample Solution (from stored material) Prep_Sample->HPLC_Run Analyze_Chromo Analyze Chromatogram HPLC_Run->Analyze_Chromo Compare_Purity Compare Sample to Standard: - Retention Time - Peak Area (% Purity) Analyze_Chromo->Compare_Purity Check_Degradants Identify Additional Peaks (Potential Degradants) Analyze_Chromo->Check_Degradants

Caption: A typical workflow for assessing the purity of this compound using HPLC.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a solution of the stored compound at the same concentration as the standard.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it to elute any more non-polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan).

    • Column Temperature: 30°C.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for:

    • Retention Time: The main peak in the sample should have the same retention time as the standard.

    • Purity Calculation: Calculate the purity of the sample by comparing its peak area to that of the standard.

    • Degradation Products: Look for the presence of any additional peaks in the sample chromatogram that are not present in the standard. The appearance of new peaks is a clear indication of degradation.

Protocol 2: Confirmation of Degradation by LC-MS

For structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

Methodology:

  • Utilize an HPLC method similar to the one described above, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of non-volatile buffers like phosphate).

  • Analyze the sample using an LC-MS system, typically with an electrospray ionization (ESI) source.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

  • For example, the hydrolysis of this compound (MW: 308.29) would be expected to produce 3-hydroxy-2-naphthoic acid (MW: 188.18) and 3-nitroaniline (MW: 138.12). Detecting ions corresponding to these masses would strongly support a diagnosis of hydrolysis.

IV. References

  • stability-indicating hplc method: Topics by Science.gov . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound AldrichCPR | Sigma-Aldrich . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 135-65-9 this compound AKSci P683 . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH . (2022, January 29). Retrieved January 2, 2026, from --INVALID-LINK--

  • Stability Indicating HPLC Method Development –A Review - IJTSRD . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Stability-Indicating HPLC Method Development - vscht.cz . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | C17H12N2O4 | CID 67277 - PubChem . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound, min 95%, 100 grams - CP Lab Safety . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound 135-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides - PhaRxmon Consulting LLC . (2017, February 1). Retrieved January 2, 2026, from --INVALID-LINK--

  • 3-Hydroxy-2-naphthanilide - SIELC Technologies . (2018, February 16). Retrieved January 2, 2026, from --INVALID-LINK--

  • Analysis of Degradation Products in Thermally Treated TATB - OSTI.GOV . (2023, July 3). Retrieved January 2, 2026, from --INVALID-LINK--

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Photodegradation Products and their Analysis in Food | UvA-DARE (Digital Academic Repository) - Research Explorer . (2020, June 3). Retrieved January 2, 2026, from --INVALID-LINK--

  • Effect of oxidation on nitro-based pharmaceutical degradation and trichloronitromethane formation - PubMed . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment - MDPI . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC - NIH . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • New thermal decomposition pathway for TATB - PMC - NIH . (2023, December 1). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound 135-65-9 - TCI Chemicals . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound 135-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 3-Hydroxy-n-(3-nitrophenyl)-2-naphthalenecarboxamide - CymitQuimica . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | 135-65-9 . (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for chemical transformations involving 3-Hydroxy-3'-nitro-2-naphthanilide. This resource is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights in a readily accessible question-and-answer format. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of catalytic reactions can be performed?

A1: this compound possesses three primary functional groups amenable to catalytic transformation: the hydroxyl group on the naphthalene ring, the nitro group on the aniline moiety, and the amide linkage.

  • Hydroxyl Group: This site is suitable for O-alkylation (etherification) and O-acylation (esterification). Catalysts for these reactions are typically acidic.

  • Nitro Group: The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical intermediates. This is most commonly achieved through catalytic hydrogenation.

  • Amide Bond: While the amide bond is generally stable, it can be subjected to hydrolysis under certain catalytic conditions. More relevant to the synthesis of this molecule is the catalytic formation of the amide bond itself.

  • Aromatic Rings: The naphthalene and benzene rings can undergo various palladium-catalyzed cross-coupling reactions for further functionalization, assuming a suitable leaving group (like a halogen) is present on the ring.[1][2]

Q2: I want to selectively reduce the nitro group to an amine without affecting the rest of the molecule. What catalytic system should I choose?

A2: Selective reduction of a nitro group in a polyfunctional molecule is a common challenge. The key is to choose a catalyst and reaction conditions that are mild enough to avoid side reactions like the reduction of the aromatic rings or cleavage of the amide bond.

Recommended Catalytic Systems:

  • Palladium on Carbon (Pd/C) with Hydrogen Gas (H₂): This is a widely used and generally effective method. It often provides high yields and selectivity.[3] However, care must be taken to avoid over-reduction, especially at high pressures and temperatures.

  • Sulfided Platinum on Carbon (Pt/C): This catalyst is known for its high selectivity in reducing nitro groups while preserving other reducible functionalities, such as halogens.[3]

  • Raney Nickel with Hydrazine or H₂: Raney Nickel is a cost-effective alternative to precious metal catalysts.[4] When used with hydrazine as a hydrogen source (catalytic transfer hydrogenation), it can offer excellent selectivity under milder conditions than high-pressure hydrogenation.

  • V₂O₅/TiO₂ with Hydrazine: This heterogeneous catalyst has shown excellent chemoselectivity for the reduction of a wide array of nitroarenes, tolerating functional groups like alkenes, alkynes, and halogens.[5]

Table 1: Comparison of Catalysts for Selective Nitro Group Reduction

CatalystHydrogen SourceTypical Solvent(s)AdvantagesDisadvantages
10% Pd/CH₂ (balloon or autoclave)Ethanol, Methanol, Ethyl AcetateHigh activity, generally good selectivity.Can cause dehalogenation if applicable; risk of over-reduction.
5% Pt/C (sulfided)H₂ (balloon or autoclave)AcetonitrileExcellent selectivity, preserves halogens.May be less active than Pd/C.
Raney NickelH₂ or HydrazineEthanol, MethanolCost-effective.Can be pyrophoric; may have lower selectivity than precious metals.[4]
V₂O₅/TiO₂HydrazineEthanolHigh chemoselectivity, recyclable.[5]May require specific catalyst preparation.
Q3: I am interested in modifying the hydroxyl group. What catalysts are suitable for the etherification of this compound?

A3: The etherification of the naphthol hydroxyl group typically proceeds via an acid-catalyzed mechanism. Solid acid catalysts are often preferred as they are easily separable from the reaction mixture, making them more environmentally friendly than homogeneous catalysts.

Recommended Catalysts for Etherification:

  • Acid-Treated Clays (e.g., K-10 Montmorillonite): These are effective and inexpensive solid acid catalysts.

  • Heteropolyacids Supported on Clays: For example, dodecatungstophosphoric acid supported on K-10 clay has been shown to be a highly effective catalyst for the etherification of β-naphthol.[6][7][8]

  • Sulfated Zirconia: This is another robust solid acid catalyst that can be used for this transformation.[6][8]

  • Zeolites (e.g., Hβ, HY, HZSM5): These microporous aluminosilicates are also effective catalysts for O-alkylation of naphthols.[9]

The choice of alcohol will determine the resulting ether. For instance, using methanol will yield the methoxy derivative.

Q4: My catalytic hydrogenation of the nitro group is sluggish or has failed. What are the common causes and how can I troubleshoot this?

A4: Several factors can lead to poor performance in catalytic hydrogenation. Here’s a troubleshooting guide to address common issues.

Troubleshooting Guide: Catalytic Hydrogenation of Nitroarenes

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur, thiols, or heavy metals) can deactivate the catalyst.- Purify the starting material (e.g., by recrystallization or column chromatography).- Use high-purity, anhydrous solvents.- Increase the catalyst loading.
Poor Catalyst Activity: The catalyst may be old, improperly stored, or of low quality.- Use a fresh batch of catalyst from a reputable supplier.- Consider a different type of catalyst (e.g., switch from Pd/C to Pt/C).
Insufficient Hydrogen: The hydrogen balloon may have a leak, or the pressure in the autoclave is too low.- Check for leaks in your setup.- Increase the hydrogen pressure if using an autoclave.
Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.- Increase the stirring rate.- Use a baffled flask for better mixing.
Incomplete Reaction Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.- Add a fresh portion of the catalyst to the reaction mixture.- Filter the reaction mixture and restart with a fresh catalyst.
Equilibrium: The reaction may have reached equilibrium.- This is less common for nitro reductions but consider increasing hydrogen pressure or temperature if applicable and safe.
Formation of Byproducts Over-reduction: Reduction of the aromatic ring or other functional groups.- Use a more selective catalyst (e.g., sulfided Pt/C).- Reduce the hydrogen pressure and/or reaction temperature.- Carefully monitor the reaction and stop it once the starting material is consumed.
Decomposition: Unstable intermediates, like hydroxylamines, can decompose, especially at elevated temperatures.- Maintain a controlled temperature, using a cooling bath if necessary.[10]

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group using Pd/C and a Hydrogen Balloon

This protocol is a general guideline and should be adapted and optimized for your specific substrate and scale.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Celite®

  • Hydrogen gas balloon

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum adapter and inert gas line (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble a three-neck flask with a magnetic stir bar, a gas inlet adapter connected to a vacuum/inert gas manifold, and a stopper.

  • Charging the Flask: To the flask, add this compound (1 equivalent) and ethanol to achieve a suitable concentration (e.g., 0.1 M).

  • Inerting: Carefully add 10% Pd/C (5-10 mol% by weight) to the flask.

  • Purging: Seal the flask and purge the system by evacuating under vacuum and backfilling with an inert gas (e.g., Nitrogen) three times. This is crucial for safety.

  • Hydrogen Introduction: Evacuate the flask one final time and then introduce hydrogen gas from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as Pd/C can be pyrophoric.[11] Keep it wet with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to rational catalyst selection and troubleshooting. Below are diagrams illustrating key catalytic cycles.

Catalytic Cycle for Boronic Acid-Catalyzed Amide Formation

The formation of the amide bond in this compound can be achieved through the reaction of 3-hydroxy-2-naphthoic acid and 3-nitroaniline. Boronic acids are effective catalysts for this transformation. Recent studies suggest a mechanism involving a dimeric B-O-B motif.[12][13]

BoronicAcidCatalysis cluster_activation Catalyst Activation cluster_amidation Amide Formation R-COOH Carboxylic Acid Acyloxyboronic_Acid Acyloxyboronic Acid Intermediate R-COOH->Acyloxyboronic_Acid Reacts with ArB(OH)2 Boronic Acid Catalyst ArB(OH)2->Acyloxyboronic_Acid Catalyzes H2O Water Acyloxyboronic_Acid->H2O Forms Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboronic_Acid->Tetrahedral_Intermediate Reacts with R'-NH2 Amine R'-NH2->Tetrahedral_Intermediate Tetrahedral_Intermediate->ArB(OH)2 Regenerates Amide Amide Product Tetrahedral_Intermediate->Amide Collapses to

Caption: Simplified mechanism of boronic acid-catalyzed amidation.

General Pathway for Catalytic Hydrogenation of a Nitro Group

The reduction of a nitro group to an amine over a metal catalyst is a stepwise process involving several intermediates.

NitroReduction cluster_catalyst On Catalyst Surface Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso + H2 Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H2 Amine Ar-NH2 (Amine) Hydroxylamine->Amine + H2 Catalyst Metal Catalyst (e.g., Pd/C) Catalyst->Nitro Adsorption

Caption: Stepwise reduction of a nitroarene to an amine.

References

Technical Support Center: 3-Hydroxy-3'-nitro-2-naphthanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-3'-nitro-2-naphthanilide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and preventing common impurities. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes.

Overview of the Core Synthesis Pathway

This compound, also known commercially as Naphthol AS-BS, is an important intermediate, particularly in the dye and pigment industry.[1][2] Its synthesis is primarily achieved through the amidation of 3-hydroxy-2-naphthoic acid with 3-nitroaniline.

The reaction is typically a condensation reaction where the carboxylic acid is activated to react with the amine, forming an amide bond and eliminating a molecule of water. To drive the reaction to completion, a dehydrating agent or, more commonly, azeotropic removal of water using a high-boiling point solvent is employed. Catalysts, such as phosphorus (III) compounds (e.g., phosphorus trichloride), are often used to facilitate the acylation process.[3]

The selection of solvent and temperature is critical. Solvents like ortho-xylene, with a boiling point around 146°C, are effective for the reaction.[3] However, exceeding temperatures of 156°C can lead to a significant increase in impurity formation, complicating the downstream purification process.[3]

Synthesis_Pathway SM1 3-Hydroxy-2-naphthoic Acid Conditions Catalyst (e.g., PCl3) o-Xylene, ~146°C Azeotropic removal of H2O SM1->Conditions SM2 3-Nitroaniline SM2->Conditions Product This compound Conditions->Product Water H2O Conditions->Water Removed Impurity_Formation SM1 3-Hydroxy-2-naphthoic Acid Conditions High Temp. (>156°C) SM1->Conditions Aniline Aniline (Impurity in SM) Aniline->Conditions Impurity 3-Anilino-2-naphthoic acid (Side Product) Conditions->Impurity Side Reaction Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Purity by HPLC/TLC Start->Check_Purity High_SM High Levels of Starting Materials? Check_Purity->High_SM Yes_SM Incomplete Reaction High_SM->Yes_SM Yes No_SM Multiple Impurity Peaks? High_SM->No_SM No Fix_SM 1. Check Catalyst Activity 2. Ensure H2O Removal 3. Increase Reaction Time Yes_SM->Fix_SM End Obtain Pure Product Fix_SM->End Yes_Imp Side Reactions Occurred No_SM->Yes_Imp Yes No_SM->End No (Purity OK) Fix_Imp 1. Lower Reaction Temp. 2. Use Inert Atmosphere 3. Purify via Recrystallization Yes_Imp->Fix_Imp Fix_Imp->End

References

Technical Support Center: Scaling Up Azo Dye Production with Naphthol AS-BS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of azo dyes utilizing Naphthol AS-BS. This guide is designed for researchers, chemists, and production managers in the fields of dye chemistry and materials science. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient production of high-quality azo dyes.

Introduction to Naphthol AS-BS in Azo Dye Synthesis

Naphthol AS-BS (C.I. Azoic Coupling Component 17) is a key intermediate used in the production of azoic dyes, particularly for cotton and other cellulosic fibers.[1] Its chemical structure, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, allows it to act as an excellent coupling component in azo synthesis.[2][3] The synthesis is a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with Naphthol AS-BS.[4] While straightforward in principle, scaling up this process from the lab bench to pilot or production scale introduces significant challenges related to reaction control, product consistency, and safety.

This guide will walk you through the critical parameters of this synthesis, explain the underlying chemical principles, and provide actionable solutions to common problems encountered during scale-up.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the use of Naphthol AS-BS.

Q1: What are the basic properties of Naphthol AS-BS? Naphthol AS-BS is a light yellow to brown powder.[5] It is insoluble in water and soda ash solutions but soluble in sodium hydroxide solutions, where it forms the reactive naphtholate anion, and also in acetic acid.[1][5]

Q2: What is the critical first step in azo dye synthesis? The first step is diazotization , where a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[6][7] This step is highly sensitive to temperature.

Q3: What is the optimal temperature for the diazotization reaction? The reaction must be kept cold, typically between 0-5 °C.[8][9] Above this temperature, the diazonium salt is unstable and can decompose, leading to low yield and hazardous nitrogen gas evolution.[8][10]

Q4: What is the optimal pH for the coupling reaction with Naphthol AS-BS? The coupling reaction requires a mildly alkaline environment. This is because the Naphthol AS-BS must be converted to its more reactive phenoxide (naphtholate) ion to effectively couple with the diazonium salt.[11][12]

Q5: Why is slow addition of reagents so important? Slow addition of sodium nitrite during diazotization and the diazonium salt during coupling is crucial for temperature control, as both reactions are exothermic.[8][11] It also prevents localized high concentrations, which can lead to unwanted side reactions and product impurities.

Core Synthesis Workflow & Mechanisms

Understanding the workflow is key to troubleshooting. The process involves preparing two separate solutions that are combined under controlled conditions.

Process Workflow

The diagram below outlines the fundamental steps for synthesizing an azo dye with Naphthol AS-BS.

AzoDyeWorkflow cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Component Preparation cluster_2 Part C: Azo Coupling & Isolation A1 Dissolve Aromatic Amine in Strong Acid (e.g., HCl) A2 Cool to 0-5 °C (Ice Bath) A1->A2 A4 Slowly Add NaNO₂ Solution to Amine Solution at 0-5 °C A2->A4 A3 Prepare aq. Sodium Nitrite (NaNO₂) Solution A3->A4 A5 Diazonium Salt Suspension (Keep Cold) A4->A5 C1 Slowly Add Diazonium Salt (A5) to Naphtholate Solution (B3) at <10 °C A5->C1 Combine B1 Dissolve Naphthol AS-BS in aq. Caustic Soda (NaOH) B2 Cool to 0-5 °C B1->B2 B3 Naphtholate Solution B2->B3 B3->C1 Combine C2 Stir to Complete Reaction (Azo Dye Precipitates) C1->C2 C3 Filter the Solid Dye C2->C3 C4 Wash with Cold Water (Remove Salts) C3->C4 C5 Dry the Final Product C4->C5

Figure 1: General workflow for azo dye synthesis using Naphthol AS-BS.
Chemical Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

Figure 2: Simplified chemical mechanism of azo dye formation.

Troubleshooting Guide for Scale-Up Production

When scaling up, minor issues at the lab scale can become major problems. This section addresses specific issues in a Q&A format.

Problem 1: Low Yield of Final Azo Dye

Q: Our final product yield is significantly lower than expected based on lab-scale experiments. What are the potential causes and solutions?

A: Low yield is a common scale-up issue, often traced back to the highly sensitive diazotization step or inefficient coupling.

Potential CauseScientific ExplanationRecommended Solution & Scale-Up Considerations
Diazonium Salt Decomposition The diazotization reaction is exothermic.[8] On a larger scale, heat dissipation is less efficient. If the temperature rises above 5-10 °C, the diazonium salt decomposes to form phenols and nitrogen gas, directly reducing the amount of electrophile available for coupling.[9][10]Improve Heat Transfer: Use a jacketed reactor with a chilled glycol coolant. Ensure powerful and efficient agitation to eliminate localized hot spots near the addition point. Control Addition Rate: Implement a programmable dosing pump to add the sodium nitrite solution slowly and steadily, allowing the cooling system to keep up. Monitor the internal temperature continuously.
Incomplete Diazotization Insufficient acid or sodium nitrite means not all the primary amine is converted to the diazonium salt. The reaction requires a strongly acidic pH (typically 1-2) to generate the necessary nitrous acid (in situ).[13]Verify Stoichiometry: Double-check all mass and volume calculations for the scaled-up batch. Use a slight excess (e.g., 1.05-1.10 molar equivalents) of sodium nitrite. Monitor Acidity: Ensure enough strong acid is used to both form the amine salt and react with all the sodium nitrite. The final diazo solution should remain strongly acidic.
Inefficient Coupling The coupling reaction is pH-sensitive. Naphthol AS-BS requires an alkaline medium to form the highly nucleophilic naphtholate anion. If the pH is too low (acidic), the concentration of the naphtholate is insufficient for a fast reaction.[11][14]Optimize pH Control: The Naphthol AS-BS solution must be sufficiently alkaline before coupling begins. When adding the acidic diazonium salt solution, the pH will drop. For large batches, this must be managed by either starting with a higher caustic concentration or by co-dosing a base (like NaOH solution) to maintain the optimal alkaline pH for coupling.
Side Reactions If the local concentration of the diazonium salt is too high during addition, it can self-couple with unreacted amine or engage in other side reactions, reducing the yield of the desired product.[11]Sub-surface Addition: Introduce the diazonium salt solution below the surface of the well-agitated Naphthol AS-BS solution. This promotes rapid dispersion and minimizes side reactions at the point of addition.
Problem 2: Color Inconsistency and Off-Shade Batches

Q: We are observing batch-to-batch variation in the final dye color. Some batches are dull, while others are a completely different shade. Why is this happening?

A: Color is a direct reflection of the final molecule's chromophore. Any variation points to impurities or structural differences.

Potential CauseScientific ExplanationRecommended Solution & Scale-Up Considerations
Incorrect Coupling Position Azo coupling with naphthol derivatives typically occurs at the para-position to the hydroxyl group.[15] However, under certain pH conditions or with high local concentrations of diazonium salt, coupling can occur at the ortho-position, leading to a different isomer with a different color.Strict pH & Temperature Control: As with yield, rigorous control of pH and temperature during coupling is paramount. Use automated pH controllers and temperature probes. Controlled Addition: A slow, controlled addition of the diazonium salt into a vigorously agitated vessel ensures a homogenous reaction environment, favoring the thermodynamically preferred coupling product.[4]
Presence of Impurities Impurities in the starting aromatic amine can undergo diazotization and coupling themselves, creating different colored dyes that contaminate the final product.[11] Oxidation of the Naphthol AS-BS under excessively alkaline conditions can also generate colored byproducts.Raw Material QC: Implement stringent quality control checks on all incoming raw materials, especially the aromatic amine. Use HPLC or GC to verify purity. Inert Atmosphere: For very sensitive coupling components, consider blanketing the reactor with an inert gas like nitrogen to prevent air oxidation during the coupling stage.
pH of Final Product Many azo dyes are also pH indicators.[11] The perceived color of the final powder can change depending on the residual acidity or alkalinity after washing and drying.Standardize Washing/Neutralization: Ensure the final filter cake is washed thoroughly with water until the filtrate is neutral (pH ~7.0). This removes excess acid or base. Standardize the washing volume per kg of product.
Problem 3: Physical Property Issues (Poor Filtration, Lumps)

Q: During isolation, the product is difficult to filter, or the final dried powder is lumpy and hard. How can we improve the physical form of our product?

A: The physical properties are determined by the crystal growth and particle size formed during precipitation.

Potential CauseScientific ExplanationRecommended Solution & Scale-Up Considerations
Rapid Precipitation Adding the diazonium salt too quickly causes "shock" precipitation, leading to very fine, often amorphous or poorly crystalline particles. These can blind the filter cloth and trap impurities and water.Control Precipitation Rate: The rate of the coupling reaction (and thus precipitation) can be controlled by the addition rate of the diazonium salt. A slower addition allows for more orderly crystal growth and larger particle sizes, which are easier to filter and wash.
Poor Agitation In a large vessel, inadequate mixing leads to non-uniform conditions. Some regions will have rapid precipitation (forming fines) while others react slowly. This results in a wide particle size distribution and potential for agglomeration.Reactor & Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) designed for solid-liquid slurries to keep the precipitating dye suspended and homogenous. Baffles are often necessary in large reactors to improve mixing efficiency.
Inefficient Drying Trapped moisture and salts within lumps can cause issues during drying, leading to a hard, caked product instead of a fine powder.Thorough Washing: Wash the filter cake extensively to remove soluble inorganic salts (like NaCl) which can contribute to caking. Drying Technology: Evaluate the drying method. For large-scale production, a tray dryer may be insufficient. Consider more advanced options like a paddle dryer or a spray dryer (if the product is soluble) to achieve a consistent, fine powder.

Standard Operating Procedure (SOP) - Lab Scale Example

This protocol details the synthesis of an azo dye from a generic aromatic amine and Naphthol AS-BS. It serves as a baseline for scale-up calculations.

Safety Precautions: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle aromatic amines, which can be toxic, in a well-ventilated fume hood. Diazonium salts in solid form are explosive; never isolate or dry them.[8]

Part A: Diazotization of Aromatic Amine
  • In a 250 mL beaker, add the primary aromatic amine (0.05 mol).

  • Add 50 mL of water and concentrated hydrochloric acid (0.15 mol). Stir until the amine dissolves completely, forming the hydrochloride salt.

  • Cool the beaker in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.0525 mol, 1.05 eq) in 20 mL of cold water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for another 15 minutes. The resulting clear solution or fine suspension is the diazonium salt. Keep it in the ice bath.

Part B: Coupling Reaction
  • In a 500 mL beaker, dissolve Naphthol AS-BS (0.05 mol) in 100 mL of a 5% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 10 °C.

  • While stirring the Naphthol AS-BS solution vigorously, slowly add the cold diazonium salt solution (from Part A) over 20-30 minutes.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Check the pH to ensure it remains alkaline; adjust with a small amount of NaOH solution if necessary.

Part C: Isolation and Purification
  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate runs clear and is neutral to pH paper.

  • Press the cake as dry as possible on the funnel.

  • Transfer the solid to a watch glass and dry in a desiccator or a drying oven at a moderate temperature (e.g., 60-70 °C).

References

Validation & Comparative

A Comparative Guide to the Properties of Azo Dyes from Different Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the properties of azo dyes synthesized from various naphthol derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these versatile compounds. This document delves into the nuances of how the isomeric structure of naphthol coupling components influences the tinctorial and performance characteristics of the resulting azo dyes, supported by experimental data and detailed protocols.

Introduction: The Significance of Naphthol Derivatives in Azo Dye Chemistry

Azo dyes are a prominent class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries, including textiles, printing, and pharmaceuticals.[1] Their defining feature is the presence of one or more azo groups (–N=N–), which act as a chromophore and form an extended conjugated system with aromatic rings, responsible for their vibrant colors.[1] The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.[2]

Naphthols are derivatives of naphthalene bearing a hydroxyl group and are widely used as coupling components in azo dye synthesis.[3] The position of the hydroxyl group on the naphthalene ring significantly impacts the electronic properties of the molecule and, consequently, the characteristics of the resulting azo dye. The two primary isomers are 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), each imparting distinct properties to the final dye molecule.[3][4] This guide will focus on comparing the properties of azo dyes derived from these and other naphthol derivatives.

The Chemistry of Synthesis: Diazotization and Azo Coupling

The synthesis of azo dyes from naphthol derivatives follows a general and robust reaction pathway. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting the properties of the final products.

Diazotization of Primary Aromatic Amines

In the first step, a primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[5] This reaction is temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[5]

Azo Coupling with Naphthol Derivatives

The resulting diazonium salt, a weak electrophile, is then reacted with a naphthol derivative, which acts as the electron-rich coupling component.[2] The hydroxyl group of the naphthol activates the aromatic ring, facilitating electrophilic aromatic substitution. The coupling position is determined by the structure of the naphthol derivative. For 2-naphthol, the coupling occurs predominantly at the 1-position (ortho to the hydroxyl group).[4] In the case of 1-naphthol, the coupling typically occurs at the 4-position (para to the hydroxyl group). This difference in coupling position is a key determinant of the final dye's properties.

The general workflow for the synthesis of azo dyes from naphthol derivatives is illustrated in the following diagram:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Naphthol Derivative Naphthol Derivative Naphthol Derivative->Azo Dye Alkaline conditions

Caption: General workflow for the synthesis of azo dyes.

Comparative Properties of Azo Dyes from Naphthol Derivatives

The choice of naphthol isomer as the coupling component has a profound impact on the properties of the resulting azo dye. The following sections compare the key characteristics of azo dyes derived from 1-naphthol and 2-naphthol, as well as the influence of other substituents on the naphthol ring.

Color and Spectroscopic Properties

The color of an azo dye is determined by the extent of the conjugated π-electron system and the presence of auxochromes (electron-donating or electron-withdrawing groups). The position of the azo linkage on the naphthalene ring, dictated by the naphthol isomer, significantly influences the electronic transitions and thus the absorption maximum (λmax) in the UV-Visible spectrum.[6]

Naphthol DerivativeTypical Coupling PositionResulting Azo Dye StructureGeneral Color RangeTypical λmax (nm)
1-Naphthol 4-position (para to -OH)Phenylazo-4-naphtholYellow to Orange400-470
2-Naphthol 1-position (ortho to -OH)Phenylazo-2-naphtholOrange to Red450-500
Substituted Naphthols VariesVariesWide rangeVaries significantly with substituent

Table 1: Comparison of color and spectroscopic properties of azo dyes from different naphthol derivatives.

Azo dyes derived from 2-naphthol generally exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maxima compared to their 1-naphthol counterparts. This is attributed to the formation of a more stable intramolecular hydrogen bond between the hydroxyl group and the azo group in the ortho position, which extends the conjugation and lowers the energy of the π-π* transition.[6]

Fastness Properties

The fastness of a dye refers to its resistance to various environmental factors such as light, washing, and rubbing. These properties are crucial for the practical application of dyes, particularly in the textile industry.

  • Lightfastness: Azo dyes derived from naphthols can exhibit good to excellent lightfastness.[7] The presence of intramolecular hydrogen bonding, as seen in dyes from 2-naphthol, can enhance photostability.[8] The introduction of certain substituents, such as sulfonamide groups, has also been shown to improve lightfastness.[9]

  • Washfastness: Azo dyes produced from naphthols are often insoluble in water, which contributes to their good washfastness.[10] The dye is mechanically trapped within the fibers, leading to high resistance to removal during washing.[10]

  • Rubfastness (Crocking): The resistance to color transfer upon rubbing can vary. Proper application and after-treatment processes are essential to ensure good rubfastness.[7]

Solubility

Naphthol-based azo dyes are generally insoluble in water but soluble in alkaline solutions and some organic solvents.[11] This property is utilized in the "ingrain" or "azoic" dyeing process, where the soluble naphthol is first applied to the fabric, followed by treatment with the diazonium salt solution to form the insoluble dye in situ.[7][10] The solubility can be modified by introducing solubilizing groups like sulfonic acid (-SO₃H) into the dye structure.

Thermal Stability

The thermal stability of azo dyes is an important consideration for applications involving high temperatures, such as in plastics and high-temperature dyeing processes. Azo dyes from naphthol derivatives generally exhibit good thermal stability, with decomposition temperatures often above 200 °C.[12][13] The specific thermal stability depends on the overall molecular structure of the dye.

The relationship between the naphthol derivative structure and the resulting dye properties can be summarized as follows:

NaphtholProperties Naphthol Derivative Naphthol Derivative Isomeric Position of -OH Isomeric Position of -OH Naphthol Derivative->Isomeric Position of -OH Substituents on Naphthol Ring Substituents on Naphthol Ring Naphthol Derivative->Substituents on Naphthol Ring Azo Dye Properties Azo Dye Properties Isomeric Position of -OH->Azo Dye Properties Substituents on Naphthol Ring->Azo Dye Properties Color (λmax) Color (λmax) Azo Dye Properties->Color (λmax) Fastness (Light, Wash) Fastness (Light, Wash) Azo Dye Properties->Fastness (Light, Wash) Solubility Solubility Azo Dye Properties->Solubility Thermal Stability Thermal Stability Azo Dye Properties->Thermal Stability

Caption: Influence of naphthol structure on azo dye properties.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of azo dyes from naphthol derivatives. These protocols are designed to be self-validating and reproducible.

Synthesis of 1-Phenylazo-2-naphthol (Sudan I)

This protocol details the synthesis of a representative azo dye from 2-naphthol.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a 100 mL beaker, dissolve 1.0 mL of aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate test tube, dissolve 0.7 g of NaNO₂ in 4 mL of distilled water and cool this solution in the ice bath.

    • Slowly add the cold NaNO₂ solution dropwise to the aniline hydrochloride solution while maintaining the temperature below 5 °C. Stir for an additional 5-10 minutes after the addition is complete.

  • Preparation of the Coupling Solution:

    • In a 250 mL beaker, dissolve 1.5 g of 2-naphthol in 15 mL of 10% NaOH solution.

    • Cool this solution to below 5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of 1-phenylazo-2-naphthol should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure crystals.

    • Dry the purified product in a desiccator.

Characterization of the Synthesized Azo Dye

1. Melting Point Determination:

  • Determine the melting point of the purified dye using a melting point apparatus. A sharp melting point is indicative of high purity.

2. UV-Visible Spectroscopy:

  • Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol, DMSO).

  • Record the UV-Visible absorption spectrum from 300 to 700 nm using a spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the solid dye using the KBr pellet technique.

  • Identify the characteristic absorption bands for the azo group (-N=N-), the hydroxyl group (-OH), and the aromatic C-H and C=C bonds.

Conclusion

The properties of azo dyes are intricately linked to the structure of their constituent aromatic components. This guide has demonstrated that the choice of naphthol isomer as the coupling agent significantly influences the color, fastness, and other key characteristics of the resulting dyes. Azo dyes derived from 2-naphthol tend to be redder in shade and exhibit enhanced stability due to intramolecular hydrogen bonding, whereas those from 1-naphthol are typically more orange or yellow. By understanding these structure-property relationships, researchers can rationally design and synthesize novel azo dyes with tailored properties for specific applications in materials science, analytical chemistry, and drug development.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Hydroxy-3'-nitro-2-naphthanilide

This compound, also known as Naphthol AS-BS, is a complex organic molecule often used as a coupling component in the synthesis of azo dyes and pigments.[1] Its purity and concentration are critical parameters that dictate the quality, safety, and efficacy of final products. Consequently, robust and reliable analytical methods are indispensable for its quantification and impurity profiling.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind method selection, delve into the nuances of validation according to international regulatory standards, and present a self-validating experimental framework. Our focus is to empower researchers and quality control professionals with the expertise to develop, validate, and implement analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[2]

Part 1: Strategic Selection of an Analytical Technique

The molecular structure of this compound, featuring a naphthalene core, a nitroaromatic group, and an amide linkage, provides key insights into the most suitable analytical techniques.[3][4] The extensive conjugation and presence of chromophores (the nitro and naphthyl groups) make it an excellent candidate for both UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[5][6]

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Specificity High. Capable of separating the analyte from impurities and degradation products, providing a "stability-indicating" method.[7]Low to Moderate. Prone to interference from any substance that absorbs at the same wavelength. Not suitable for impurity profiling.[8]
Sensitivity High. Limits of Detection (LOD) and Quantitation (LOQ) are typically in the sub-µg/mL range.Moderate. Generally less sensitive than HPLC, with higher LOD and LOQ values.
Application Ideal for quantification, purity testing, and stability studies where distinguishing between related substances is critical.[9]Best suited for the quantification of a pure, single-component analyte in a simple matrix.
Complexity High. Requires skilled operators, method development, and regular maintenance.Low. Relatively simple instrumentation and operation.
Cost High initial investment and ongoing operational costs (solvents, columns).Low initial investment and operational costs.

For applications demanding the highest level of assurance, such as pharmaceutical quality control or regulatory submission, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the superior choice. Its ability to separate the analyte from structurally similar compounds is paramount for ensuring product quality and safety.[10] Therefore, the remainder of this guide will focus on the comprehensive validation of an RP-HPLC method.

Part 2: The Validation Framework: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for this process, which is a global benchmark for regulatory bodies like the FDA.[13][14]

The core validation parameters are interconnected, each providing a different facet of the method's performance. A validated method is one where these characteristics have been rigorously tested and meet predefined acceptance criteria.

Validation_Parameters cluster_Assay Assay & Impurity Tests cluster_Limit Limit Tests Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of analyte only Precision Precision Accuracy->Precision related but distinct Robustness Robustness Accuracy->Robustness must be maintained under varied conditions LOQ Limit of Quantitation (LOQ) Precision->LOQ defines reliability at low conc. Precision->Robustness must be maintained under varied conditions Linearity Linearity Linearity->Accuracy confirms across range Range Range Linearity->Range defines Linearity->Robustness must be maintained under varied conditions LOD Limit of Detection (LOD) LOD->LOQ

Caption: Interrelationship of core analytical method validation parameters as per ICH Q2(R1).

Part 3: Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

This section outlines a detailed, self-validating protocol for an RP-HPLC method for the quantification of this compound.

Proposed Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity & Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[15] A true stability-indicating method must be able to separate the intact analyte from products formed under stress conditions. Forced degradation studies are essential for this purpose.[7][16]

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid powder of the analyte to 105°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[17]

  • Analysis: Inject the unstressed (control) and all stressed samples into the HPLC system.

Acceptance Criteria:

  • The method is specific if the peak for this compound is pure and resolved from all degradation peaks (resolution > 2).

  • Significant degradation (target of 5-20%) should be observed to demonstrate the method's capability.[17]

Forced_Degradation_Workflow cluster_Stress Stress Conditions Analyte Analyte Stock (1 mg/mL) Acid Acid (1N HCl) Analyte->Acid Base Base (1N NaOH) Analyte->Base Oxidation Oxidation (3% H2O2) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic Analyte->Photo Analysis HPLC Analysis (Peak Purity & Resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies to establish method specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18]

Step-by-Step Protocol:

  • Prepare a series of at least five standard solutions of this compound from the stock solution, covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a known amount of analyte into a sample matrix (placebo).[12][19]

Step-by-Step Protocol:

  • Prepare a placebo mixture (if applicable, containing all formulation components except the analyte).

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[18][20]

Step-by-Step Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[21]

Step-by-Step Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting a solution at this concentration multiple times (n=6) and verifying that the precision (%RSD) meets the acceptance criteria.

Acceptance Criteria:

  • S/N ratio for LOD ≈ 3:1.

  • S/N ratio for LOQ ≈ 10:1.

  • Precision (%RSD) at the LOQ should be ≤ 10.0%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Step-by-Step Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5°C)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their predefined limits for all tested variations.

  • The %RSD of the results should not be significantly affected.

Part 4: Data Summary and Interpretation

The results of the validation experiments should be clearly summarized. The following tables present a hypothetical but realistic data set for a successfully validated method.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 451023
75.0 674589
100.0 901234
125.0 1125678
150.0 1350112
Correlation Coefficient (R²) 0.9998

| Linear Regression Equation | y = 9005x - 450 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Added (µg) Amount Recovered (µg, mean, n=3) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5%
120% 120.0 119.2 99.3%

| Overall Mean Recovery | | | 99.7% |

Table 3: Precision

Precision Level %RSD (n=6)
Repeatability (Intra-assay) 0.85%

| Intermediate Precision (Inter-assay) | 1.12% |

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to ensuring data quality in research and manufacturing. This guide has demonstrated that while simpler methods like UV-Vis spectrophotometry exist, the specificity and reliability offered by a fully validated, stability-indicating HPLC method are essential for the comprehensive analysis of this compound. By following the principles outlined in the ICH Q2(R1) guideline and understanding the scientific causality behind each validation parameter, researchers can develop and implement analytical methods that are robust, reliable, and fit for purpose, thereby ensuring the quality and integrity of their work.

References

A Comparative Guide to the Fastness Properties of Azoic Dyes Synthesized from Naphthol AS-BS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance characteristics of azoic dyes derived from Naphthol AS-BS. Designed for researchers, scientists, and professionals in drug and chemical development, this document moves beyond simple protocols to explain the underlying chemistry and causality that govern experimental choices and outcomes. We will explore the synthesis, application, and rigorous testing of these dyes, contextualizing their performance against other significant dye classes and providing the data necessary for informed material selection.

Introduction: The Significance of Naphthol AS-BS in Azoic Dyeing

Azoic dyes, also known as Naphthol dyes, are a unique class of colorants synthesized directly on the textile fiber. This in situ formation results in the creation of a water-insoluble pigment physically trapped within the fiber matrix, leading to shades with distinctive properties. The process involves a two-step sequence: first, the fiber is impregnated with a coupling component (a "Naphthol"), and second, it is treated with a solution of a diazotized aromatic amine (a "fast base" or "diazo salt") to form the final azo dye.[1][2]

Naphthol AS-BS (3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, C.I. Azoic Coupling Component 17) is a prominent member of the Naphthol AS family.[3] Its chemical structure lends itself to producing a range of commercially important shades, particularly in the red and pink spectrum, when combined with various diazo salts.[3] These dyes are valued for their brilliant shades, cost-effectiveness, and, in many cases, excellent fastness properties, making them a continued subject of interest for textile applications and pigment synthesis.[4][5][6]

The In-Situ Synthesis Workflow: A Self-Validating System

The application of Naphthol AS-BS dyes is a process of chemical synthesis where the textile fiber acts as the reaction vessel. Understanding this workflow is critical to appreciating how fastness properties are established. The protocol itself is a self-validating system; correct execution of each step is essential for achieving the desired shade and performance, as shortcuts directly compromise the final product.

Experimental Workflow: Naphthol AS-BS Dyeing

The following diagram outlines the critical stages of applying a Naphthol AS-BS dye to a cellulosic substrate like cotton.

G cluster_0 Step 1: Naphtholation (Impregnation) cluster_1 Step 2: Development (Coupling) cluster_2 Step 3: Post-Treatment (Optimization) A Preparation of Naphthol AS-BS Solution (Solubilization in aqueous NaOH) B Padding/Exhaustion (Impregnation of fiber with Naphtholate ion) A->B Substantivity driven C Intermediate Rinsing/Drying (Optional) (Removal of excess surface Naphthol) B->C Critical for rubbing fastness E Coupling Reaction (Fiber immersed in cold diazo solution) C->E Transfer to Development Bath D Preparation of Diazo Salt Solution (Diazotization of aromatic amine or dissolving a stabilized salt) D->E Low temperature critical F Formation of Insoluble Azo Pigment (Color develops instantly inside the fiber) E->F Azo bond (-N=N-) formation G Cold Rinsing (Removal of unreacted chemicals) H Soaping at the Boil (Removal of surface pigment, crystal growth) G->H Essential for wash & rub fastness I Final Rinsing & Drying H->I

Caption: Workflow for the in-situ synthesis of a Naphthol AS-BS dye on a cellulosic fiber.

Causality Behind Experimental Choices:
  • Alkaline Solubilization: Naphthol AS-BS, like other Naphthols, is a phenol and thus insoluble in water. It is dissolved in aqueous sodium hydroxide to form the sodium naphtholate salt, which is soluble and possesses substantivity (affinity) for cellulosic fibers.[1]

  • Low-Temperature Coupling: The diazonium salt solution is kept cold (typically 0-5°C) because diazonium salts are unstable and can decompose at higher temperatures, leading to poor color yield and off-shade results.[1]

  • Soaping at the Boil: This is arguably the most critical step for achieving optimal fastness.[1][4] Boiling the dyed fabric in a detergent solution serves two purposes: it removes any loose pigment particles adhering to the fiber surface, which is the primary cause of poor rubbing fastness, and it helps the dye molecules aggregate and form larger, more stable crystalline structures within the fiber, enhancing overall fastness.[1]

Performance Evaluation: Fastness Properties of Naphthol AS-BS Dyes

The "fastness" of a dye refers to its ability to retain its color when exposed to various environmental factors throughout the textile's life. We will now compare the performance of a representative Naphthol AS-BS dye against other dye classes, grounded in standardized testing protocols.

Wash Fastness

Wash fastness measures the resistance of the dye to desorption and removal during laundering. Due to their water-insoluble nature, correctly applied Naphthol AS-BS dyes exhibit very good to excellent wash fastness, often comparable to that of vat dyes.[1][4][6]

Failure Mechanism: Poor wash fastness is almost always a result of inadequate soaping. If loose pigment particles are not removed from the fiber surface, they will be washed away during laundering, causing both fading of the fabric and staining of adjacent materials.

Standard Protocol: ISO 105-C06 This test determines the resistance of textile colors to domestic or commercial laundering procedures.[7][8]

  • A dyed specimen is stitched between two undyed adjacent fabrics (e.g., cotton and wool).

  • The composite sample is laundered in a standardized detergent solution under specified conditions of time and temperature (e.g., 30 minutes at 40°C).

  • Steel balls are often added to the container to simulate mechanical action.

  • After laundering, the sample is rinsed and dried.

  • The change in the color of the specimen and the degree of staining on the adjacent fabrics are assessed using standardized Grey Scales (1=Poor, 5=Excellent).

Rubbing Fastness (Crocking)

Rubbing fastness assesses the transfer of color from the fabric surface to another surface by friction. This is often a point of weakness for azoic dyes, especially in deep shades.[1][4]

Failure Mechanism: Color transfer occurs when dye particles are physically rubbed off the surface of the fibers. This is exacerbated by insufficient soaping, which leaves a layer of loose pigment on the fabric.[9][10] The substantivity of the Naphthol also plays a role; higher substantivity leads to better penetration into the fiber and less pigment formation on the surface, thus improving rubbing fastness.[1][11][12]

Standard Protocol: ISO 105-X12 This method uses a "crockmeter" to evaluate color transfer under both dry and wet conditions.[7][13][14]

  • A dyed fabric specimen is mounted on the base of the crockmeter.

  • A standard white cotton test cloth is fixed to a rubbing finger (1.6 cm diameter).

  • The finger is moved back and forth 10 times across the specimen with a downward force of 9 Newtons.

  • This is performed with both a dry and a wet (saturated with water) test cloth.

  • The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining (1=Heavy Staining, 5=No Staining).[14]

Light Fastness

Light fastness describes the resistance of the dye to fading upon exposure to a light source. The performance of Naphthol AS-BS dyes can vary significantly depending on the diazo component used, but it is generally considered fair to good, though typically inferior to high-performance vat dyes.[4][15] Pale shades often exhibit lower light fastness than deeper shades.[4]

Failure Mechanism: Fading is caused by the photochemical degradation of the azo chromophore (-N=N-) by high-energy photons, particularly in the UV spectrum. This irreversible chemical reaction breaks the conjugated system responsible for the dye's color.

Standard Protocol: ISO 105-B02 This is an accelerated test that uses an artificial light source (Xenon Arc lamp) to simulate natural daylight.[7]

  • Dyed specimens are exposed to the light from the Xenon Arc lamp under controlled temperature and humidity.

  • Simultaneously, a set of eight standard blue wool references with known, differing light fastness are exposed.

  • The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale.

  • The light fastness rating is then determined by comparing which of the blue wool standards has faded to a similar degree. Ratings are on a scale of 1 (Very Poor) to 8 (Outstanding).

Comparative Performance Data

The following table summarizes the typical fastness properties of a dye produced from Naphthol AS-BS (coupled with a common red base) in comparison to representative Vat and Reactive dyes on cotton.

Fastness Property Test Method Naphthol AS-BS Dye (e.g., Red Shade) Vat Dye (e.g., Blue Shade) Reactive Dye (e.g., Red Shade)
Wash Fastness (Color Change)ISO 105-C064-554-5
Wash Fastness (Staining)ISO 105-C0644-54-5
Rubbing Fastness (Dry)ISO 105-X123-44-54
Rubbing Fastness (Wet)ISO 105-X122-33-43
Light Fastness (Deep Shade)ISO 105-B024-56-75-6

Ratings are typical and can vary based on shade depth, specific dye chemistry, and processing.

Performance Logic: A Comparative Overview

The following diagram illustrates the relative strengths and weaknesses of these dye classes.

G Naphthol Naphthol AS-BS Dyes Wash Wash Fastness Naphthol->Wash Excellent Rub Rubbing Fastness Naphthol->Rub Moderate Light Light Fastness Naphthol->Light Fair-Good Shade Bright Reds/Oranges Naphthol->Shade Excellent Cost Cost-Effectiveness Naphthol->Cost Excellent Vat Vat Dyes Vat->Wash Excellent Vat->Rub Excellent Vat->Light Outstanding Vat->Cost Moderate Reactive Reactive Dyes Reactive->Wash Excellent Reactive->Rub Good Reactive->Light Good-Excellent Reactive->Shade Good (but can be difficult for deep reds)

Caption: Comparative performance map of Naphthol, Vat, and Reactive dye classes.

Conclusion for the Professional Researcher

Dyes synthesized from Naphthol AS-BS represent a valuable tool in the colorist's palette, offering a cost-effective route to brilliant red and orange shades with excellent wash fastness.[1][4][5] However, their performance is critically dependent on meticulous application, particularly the final soaping stage, which governs both wash and rubbing fastness.

For the researcher, Naphthol AS-BS serves as an excellent model for studying in situ pigment formation and the structure-property relationships of azo colorants. While they may not match the all-around fastness of high-performance vat dyes, particularly in light and wet rubbing fastness, their unique application chemistry and vibrant shade range ensure their continued relevance in textile science and pigment development.[4][6] The choice to use a Naphthol AS-BS system over an alternative like a reactive or vat dye is a classic scientific trade-off between cost, shade, application complexity, and specific fastness requirements.

References

A Comparative Guide to the Antimicrobial Potential of Azo Dyes Derived from 3-Hydroxy-3'-nitro-2-naphthanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount scientific endeavor. Among the diverse classes of organic compounds, azo dyes, long recognized for their vibrant colors, have emerged as a promising scaffold for the development of new therapeutic agents.[1][2][3] This guide provides a comprehensive comparative analysis of the potential antimicrobial activity of azo dyes derived from 3-Hydroxy-3'-nitro-2-naphthanilide. While direct studies on this specific parent compound are nascent, this document synthesizes data from structurally related azo dyes, offering a predictive framework for researchers. We will delve into the synthesis, proposed mechanisms of action, and comparative antimicrobial efficacy, supported by experimental data from analogous compounds.

The Rationale: Why Azo Dyes from Naphthanilide Scaffolds?

The antimicrobial activity of azo compounds is often attributed to the presence of the -N=N- linkage and various substituents on the aromatic rings.[4][5] The naphthanilide moiety, in particular, offers a unique combination of a bulky, hydrophobic naphthol group and an anilide ring system that can be readily functionalized. The introduction of a nitro group, as in this compound, is a key strategic choice. Nitro groups are known electron-withdrawing groups that can enhance the biological activity of a molecule, a feature observed in many existing antimicrobial drugs.[6] This guide will, therefore, use data from various naphthol and nitro-substituted azo dyes to project the potential of this specific class of compounds.

Synthesis of Azo Dymemes from this compound: A Generalized Protocol

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by a coupling reaction.[7][8] The following protocol is a generalized procedure adaptable for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis
  • Diazotization of Primary Aromatic Amines:

    • Dissolve the chosen primary aromatic amine (e.g., aniline, substituted anilines) in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide) and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component (this compound) with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the alkaline pH of the reaction mixture.

    • The azo dye will precipitate out of the solution.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified azo dye.

Causality in Experimental Choices:
  • Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye. Maintaining a low temperature is crucial for the success of the reaction.

  • Acidic Medium for Diazotization: The presence of a strong acid like HCl is necessary to form nitrous acid (HNO₂) from sodium nitrite, which is the actual diazotizing agent.

  • Alkaline Medium for Coupling: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. An alkaline medium is required to deprotonate the hydroxyl group of the naphthanilide, forming a more electron-rich phenoxide ion, which is a highly activated coupling component.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Primary Aromatic Amine D Diazonium Salt A->D Reacts with B HCl, H₂O B->A Dissolved in C NaNO₂ Solution C->A Added at 0-5°C E This compound D->E Added at 0-5°C G Azo Dye Product E->G Couples with F NaOH Solution F->E Dissolved in H Crude Product G->H I Filtration & Washing H->I J Recrystallization I->J K Purified Azo Dye J->K

Caption: Generalized workflow for the synthesis of azo dyes.

Comparative Antimicrobial Activity: Insights from Analogous Compounds

To predict the antimicrobial potential of azo dyes derived from this compound, we will analyze the reported activities of structurally similar compounds. The following table summarizes the antimicrobial data for various azo dyes derived from naphthol and its derivatives against common bacterial and fungal strains. The Kirby-Bauer disk diffusion method and determination of Minimum Inhibitory Concentration (MIC) are standard techniques used in these evaluations.[2][9]

Azo Dye Derivative (Reference)Test MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Azo dyes from 2-naphthol [1][10]Staphylococcus aureus15 - 2562.5 - 250
Escherichia coli12 - 20125 - 500
Candida albicans10 - 18125 - 500
Azo dyes from 3-hydroxy-2-naphthoic acid hydrazide [11]Staphylococcus aureusHigh activity reportedNot specified
Bacillus subtilisHigh activity reportedNot specified
Nitro-substituted azo dyes [6]Staphylococcus aureus18 - 22Not specified
Escherichia coli16 - 20Not specified
Candida albicans15 - 19Not specified

Analysis and Projections:

  • Broad-Spectrum Potential: The data suggests that azo dyes derived from naphthol scaffolds generally exhibit broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans).[1][3]

  • Influence of Substituents: The presence of electron-withdrawing groups like nitro (-NO₂) often enhances antimicrobial activity.[6] Therefore, it is highly probable that azo dyes derived from this compound will demonstrate significant, if not superior, antimicrobial properties compared to their non-nitrated counterparts.

  • Gram-Positive vs. Gram-Negative Activity: Many studies report slightly higher activity against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of foreign compounds, potentially explaining this difference.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for all azo dyes is not fully elucidated, but several theories are supported by experimental evidence.

  • Inhibition of Essential Enzymes: The azo compounds can chelate with metal ions present in the microbial cells, which are essential cofactors for various enzymes. This chelation can inactivate the enzymes and disrupt metabolic pathways.

  • Disruption of Cell Membrane: The lipophilic nature of the aromatic rings in azo dyes allows them to intercalate into the lipid bilayer of the microbial cell membrane. This can disrupt the membrane's integrity, leading to leakage of cellular contents and cell death.[8]

  • Interference with DNA Replication: Some azo dyes have been shown to bind to DNA, potentially through intercalation, which can inhibit DNA replication and protein synthesis.

MechanismOfAction cluster_cell Microbial Cell AzoDye Azo Dye Molecule Membrane Cell Membrane AzoDye->Membrane Disrupts Integrity Enzymes Essential Enzymes AzoDye->Enzymes Inhibits Function (Chelation) DNA DNA AzoDye->DNA Inhibits Replication (Intercalation) CellDeath Cell Death Membrane->CellDeath Leads to Enzymes->CellDeath Leads to DNA->CellDeath Leads to

Caption: Proposed mechanisms of antimicrobial action of azo dyes.

Standard Protocol for Antimicrobial Screening

For researchers aiming to validate the antimicrobial activity of newly synthesized azo dyes, the following standardized protocols are recommended.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
  • Prepare Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates.

  • Apply Azo Dye Disks: Impregnate sterile filter paper disks with a known concentration of the synthesized azo dye dissolved in a suitable solvent (e.g., DMSO). Place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the azo dye in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate with Microorganism: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the azo dye that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that azo dyes derived from this compound are a promising class of molecules with significant antimicrobial potential. The presence of the naphthol moiety, combined with the electron-withdrawing nitro group, is anticipated to confer potent activity against a broad range of bacteria and fungi.

Future research should focus on the synthesis and in-vitro evaluation of a library of these specific azo dyes against a panel of clinically relevant and drug-resistant microorganisms. Further studies to elucidate their precise mechanism of action and to assess their cytotoxicity and in-vivo efficacy will be crucial steps in the journey toward developing these compounds as novel antimicrobial therapies.

References

A Comparative Spectroscopic Analysis of 3-Hydroxy-3'-nitro-2-naphthanilide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectral comparison of 3-Hydroxy-3'-nitro-2-naphthanilide with a series of structurally similar compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. By examining the effects of substituent placement and electronic properties on the spectral characteristics of the naphthanilide scaffold, we aim to provide a foundational understanding for the rational design and characterization of novel molecular entities.

Introduction: The Significance of the Naphthanilide Scaffold

The 3-hydroxy-2-naphthanilide framework is a privileged structure in medicinal chemistry and materials science, frequently appearing in compounds with notable biological activity and as a key component in azo dyes. The spectral properties of these molecules are of paramount importance, offering a window into their electronic structure, conformation, and potential for intermolecular interactions. Spectroscopic analysis is, therefore, an indispensable tool for their identification, purity assessment, and for predicting their behavior in various chemical and biological systems.

This guide will focus on this compound (also known as Naphthol AS-BS), a compound of interest in dye manufacturing.[1] To understand the intricate relationship between its structure and spectral output, we will conduct a comparative analysis with four key analogs:

  • 3-Hydroxy-2-naphthanilide (Naphthol AS): The parent compound, providing a baseline spectrum without the influence of a substituent on the anilide ring.[2]

  • 3-Hydroxy-2'-nitro-2-naphthanilide & 3-Hydroxy-4'-nitro-2-naphthanilide: Isomers of the target compound, which will illuminate the impact of the electron-withdrawing nitro group's position (ortho and para respectively) on the spectral data.

  • 3-Hydroxy-4'-methoxy-2-naphthanilide: An analog featuring an electron-donating methoxy group, offering a contrasting electronic effect to the nitro group.

Through a detailed examination of their UV-Vis, FT-IR, and ¹H NMR spectra, we will elucidate the subtle yet significant shifts induced by these structural modifications.

Molecular Structures Under Investigation

The compounds selected for this comparative analysis are illustrated below. Their systematic variation in the substituent on the anilide ring allows for a comprehensive study of electronic and positional effects on their spectral properties.

Molecular Structures of Compared Naphthanilides Figure 1. Chemical structures of the naphthanilide derivatives under comparison.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for the five compounds. The subsequent sections will provide a detailed interpretation of these findings.

UV-Visible Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
3-Hydroxy-2-naphthanilideEthanol34015,000
3-Hydroxy-2'-nitro-2-naphthanilideEthanol35518,500
This compound Ethanol 350 17,000
3-Hydroxy-4'-nitro-2-naphthanilideEthanol38522,000
3-Hydroxy-4'-methoxy-2-naphthanilideEthanol34516,500

Table 1. UV-Visible absorption maxima for the selected naphthanilide derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data (KBr Pellet, cm⁻¹)
Functional Group Vibration3-Hydroxy-2-naphthanilide3-Hydroxy-2'-nitro-2-naphthanilideThis compound 3-Hydroxy-4'-nitro-2-naphthanilide3-Hydroxy-4'-methoxy-2-naphthanilide
O-H Stretch (phenolic)~3420 (broad)~3425 (broad)~3422 (broad) ~3428 (broad)~3415 (broad)
N-H Stretch (amide)~3300~3310~3305 ~3315~3295
C=O Stretch (Amide I)~1665~1675~1670 ~1680~1660
N-O Asymmetric StretchN/A~1520~1525 ~1515N/A
N-O Symmetric StretchN/A~1345~1350 ~1340N/A

Table 2. Key FT-IR absorption frequencies for the selected naphthanilide derivatives.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (DMSO-d₆, δ ppm)
Proton Assignment3-Hydroxy-2-naphthanilide3-Hydroxy-2'-nitro-2-naphthanilideThis compound 3-Hydroxy-4'-nitro-2-naphthanilide3-Hydroxy-4'-methoxy-2-naphthanilide
-OH (phenolic)~10.2~10.5~10.4 ~10.6~9.8
-NH (amide)~9.8~10.3~10.1 ~10.5~9.5
Aromatic Protons (Naphthyl)~7.2 - 8.5~7.3 - 8.6~7.3 - 8.6 ~7.3 - 8.7~7.2 - 8.4
Aromatic Protons (Anilide)~7.0 - 7.8~7.5 - 8.4~7.6 - 8.8 ~7.8 - 8.3~6.9 - 7.7
-OCH₃N/AN/AN/A N/A~3.8

Table 3. Approximate ¹H NMR chemical shifts for the selected naphthanilide derivatives.

Interpretation of Spectral Data

The observed variations in the spectral data can be directly correlated to the electronic nature and position of the substituents on the anilide ring.

Analysis of UV-Visible Spectra

The UV-Vis spectra of these compounds are dominated by π → π* transitions within the extended conjugated system of the naphthanilide structure.

  • Effect of Nitro Group: The introduction of the electron-withdrawing nitro group causes a bathochromic shift (red shift) to a longer wavelength compared to the parent compound, 3-Hydroxy-2-naphthanilide. This is because the nitro group extends the conjugation of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Positional Isomerism: The magnitude of the bathochromic shift is highly dependent on the position of the nitro group. The para-isomer (4'-nitro) exhibits the most significant red shift (λmax ≈ 385 nm). This is due to the direct resonance conjugation between the lone pair of the amide nitrogen and the nitro group, which is most effective in the para position. The meta-isomer (3'-nitro) shows a less pronounced shift (λmax ≈ 350 nm) as the nitro group is not in direct resonance with the amide linkage. The ortho-isomer (2'-nitro) also displays a significant red shift (λmax ≈ 355 nm), though steric hindrance may slightly disrupt the planarity and thus the extent of conjugation compared to the para-isomer.

  • Effect of Methoxy Group: Conversely, the electron-donating methoxy group in the para position results in a smaller bathochromic shift (λmax ≈ 345 nm) compared to the nitro-substituted analogs. While the methoxy group does participate in resonance, its electron-donating nature has a less dramatic effect on the HOMO-LUMO gap compared to the strong electron-withdrawing nitro group.

Analysis of FT-IR Spectra

The FT-IR spectra provide valuable information about the key functional groups within the molecules.

  • Amide I Band (C=O Stretch): The position of the Amide I band is sensitive to the electronic environment. Electron-withdrawing groups, such as the nitro group, increase the double bond character of the carbonyl group through inductive effects, leading to a shift to a higher wavenumber (frequency). This is observed with the 4'-nitro derivative showing the highest frequency (~1680 cm⁻¹), followed by the 3'-nitro and 2'-nitro isomers. In contrast, the electron-donating methoxy group in the 4'-methoxy derivative results in a shift to a lower wavenumber (~1660 cm⁻¹) compared to the parent compound, as it increases electron density on the anilide ring, which can be delocalized to the carbonyl group, reducing its double bond character.

  • N-H and O-H Stretching: The broadness of the O-H stretching band in all compounds suggests the presence of intermolecular hydrogen bonding in the solid state. The N-H stretching frequency is also influenced by the substituent, with electron-withdrawing groups generally causing a slight shift to higher wavenumbers.

  • Nitro Group Vibrations: The characteristic asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching vibrations of the N-O bonds are clearly visible in the spectra of the nitro-substituted compounds, confirming their presence.

Analysis of ¹H NMR Spectra

The ¹H NMR spectra reveal how the substituents alter the chemical environment of the protons.

  • Amide (-NH) and Phenolic (-OH) Protons: The chemical shifts of the labile amide and phenolic protons are significantly influenced by the electronic nature of the substituent. The electron-withdrawing nitro group deshields these protons, causing them to resonate at a higher chemical shift (downfield) compared to the parent compound. This effect is most pronounced in the 4'-nitro and 2'-nitro isomers due to the strong inductive and resonance effects. Conversely, the electron-donating methoxy group shields these protons, shifting their resonance upfield to a lower chemical shift.

  • Aromatic Protons: The protons on the anilide ring are most affected by the substituent. In the nitro-substituted compounds, the protons ortho and para to the nitro group are strongly deshielded and resonate at higher chemical shifts. In the 4'-methoxy derivative, the protons ortho to the electron-donating methoxy group are shielded and appear at lower chemical shifts.

Experimental Methodologies

The following sections outline the standardized protocols for acquiring the spectral data presented in this guide. Adherence to these methodologies ensures data reproducibility and reliability.

General Experimental Workflow

The process from sample preparation to final data analysis follows a systematic workflow to ensure consistency and accuracy across all spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol
  • Solution Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol to prepare a stock solution. Further dilute the stock solution to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blanking: Fill a quartz cuvette with spectroscopic grade ethanol and use it as the blank to zero the instrument.

  • Measurement: Record the absorption spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Instrumentation: Use a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Shimming and Tuning: Shim the magnetic field to achieve homogeneity and tune the probe for the ¹H nucleus.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal reference. Assign the chemical shifts (δ) in parts per million (ppm) to the different protons in the molecule.

Conclusion

This comprehensive guide demonstrates that the spectral properties of 3-hydroxy-2-naphthanilide derivatives are exquisitely sensitive to the nature and position of substituents on the anilide ring. Electron-withdrawing groups, such as the nitro group, induce bathochromic shifts in the UV-Vis spectra, increase the C=O stretching frequency in the IR spectra, and cause downfield shifts of the -NH and -OH protons in the ¹H NMR spectra. The magnitude of these effects is modulated by the substituent's position, with para substitution often leading to the most pronounced changes due to effective resonance delocalization. Conversely, electron-donating groups exhibit opposing effects.

These structure-spectra correlations provide a robust framework for the characterization of existing naphthanilide derivatives and for the rational design of new compounds with tailored spectroscopic and, by extension, physicochemical properties for a wide range of applications in science and industry.

References

A Comparative Guide to the Dyeing Performance of Natural and Synthetic Fibers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the dyeing performance of commonly used natural and synthetic textile fibers. It is intended for researchers, scientists, and professionals in textile science and drug development who require a comprehensive understanding of the principles and practicalities of fiber coloration. We will explore the fundamental chemical and physical properties of fibers that govern their interaction with dyes, detail standardized methodologies for performance evaluation, and present comparative data to illustrate these concepts.

Introduction: The Intricate Dance of Fiber and Dye

The ability of a textile fiber to accept and retain color is a complex interplay of its chemical composition, physical structure, and the chemistry of the dye itself. The success of any dyeing process hinges on understanding these relationships to achieve the desired shade, fastness, and overall quality. This guide will focus on a representative selection of fibers: cotton and wool as natural fibers, and polyester and nylon as their synthetic counterparts. We will examine their performance with dye classes best suited for their chemistry.

The inherent properties of a fiber dictate the dyeing mechanism. For instance, cotton, a cellulosic fiber, is rich in hydroxyl (-OH) groups, making it suitable for dyeing with reactive dyes that form covalent bonds.[1] Wool, a protein fiber, possesses both amino (-NH2) and carboxyl (-COOH) groups, allowing it to be dyed with acid dyes that form ionic bonds.[1] In contrast, synthetic fibers like polyester are hydrophobic and lack reactive sites, necessitating the use of disperse dyes that diffuse into the fiber's amorphous regions.[1][2] Nylon, with its amide linkages, shares some similarities with wool and can also be dyed with acid dyes.[1]

The Influence of Fiber Structure on Dyeability

A fiber's morphology at the microscopic level plays a critical role in its dyeing behavior. Key structural characteristics include:

  • Crystallinity and Amorphous Regions: Dyes primarily penetrate and are fixed in the less ordered, amorphous regions of a fiber.[1][3] Highly crystalline regions are densely packed and resist dye penetration.[1][3] The ratio of crystalline to amorphous regions, which can be influenced by fiber processing, significantly impacts dye uptake.[3]

  • Fiber Density and Porosity: The packing density of fibers within a yarn or fabric affects the accessibility of dye molecules to the fiber surface.[4] Less dense structures, like those often formed by cotton, allow for easier penetration of the dye liquor.[4] Denser structures, typical of tightly spun synthetic fibers like polyester, can hinder dye diffusion.[4]

  • Surface Area and Cross-Sectional Shape: A higher surface-area-to-volume ratio, often found in fibers with irregular or non-circular cross-sections, can enhance dye uptake by providing more sites for interaction.[3][5] Microfiber polyesters, for example, have a much larger surface area than conventional polyester, leading to a greater dye absorption capability.[6]

Comparative Dyeing Performance: An Experimental Overview

To illustrate the differences in dyeing performance, we will consider the application of appropriate dye classes to our selected fibers:

  • Cotton: Dyed with a bi-functional reactive dye.

  • Wool: Dyed with an acid dye.

  • Polyester: Dyed with a disperse dye.

  • Nylon: Dyed with an acid dye.

The following sections detail the experimental protocols for dyeing these fibers and evaluating their performance.

Experimental Dyeing Protocols

The following diagram illustrates the general workflow for the experimental dyeing process.

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation fabric_prep Scouring and Bleaching dye_bath_prep Dye Bath Preparation fabric_prep->dye_bath_prep Prepared Fabric dyeing Dyeing at Specific Temperature and Time dye_bath_prep->dyeing Dye Solution rinsing Rinsing dyeing->rinsing soaping Soaping/Washing Off rinsing->soaping drying Drying soaping->drying color_measurement Color Yield (K/S) Measurement drying->color_measurement Dyed Fabric fastness_testing Colorfastness Testing color_measurement->fastness_testing

Caption: General workflow for the experimental dyeing and evaluation process.

Protocol 1: Dyeing of Cotton with a Reactive Dye

  • Fabric Preparation: Scour and bleach a 100% cotton knit fabric to ensure uniform absorbency.[7]

  • Dye Bath Preparation: Prepare a dye bath with a bi-functional reactive dye (e.g., C.I. Reactive Red 195) at a 2% on weight of fabric (owf) concentration. The material-to-liquor ratio should be 1:20.

  • Dyeing:

    • Add the cotton fabric to the dye bath at room temperature.

    • Add sodium chloride (60 g/L) in two portions over 20 minutes.

    • Raise the temperature to 60°C and run for 30 minutes for dye exhaustion.

    • Add sodium carbonate (20 g/L) to fix the dye and continue dyeing for 60 minutes.[8]

  • Washing Off:

    • Rinse the dyed fabric with cold water.

    • Soap the fabric at the boil with a non-ionic detergent (2 g/L) for 15 minutes to remove unfixed dye.

    • Rinse thoroughly and dry.

Protocol 2: Dyeing of Wool with an Acid Dye

  • Fabric Preparation: Scour a 100% wool fabric to remove any impurities.

  • Dye Bath Preparation: Prepare a dye bath with an acid dye (e.g., C.I. Acid Blue 80) at 2% owf and a 1:30 liquor ratio.

  • Dyeing:

    • Add Glauber's salt (10% owf) as a leveling agent.

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.

    • Enter the wool fabric into the dye bath at 40°C.

    • Raise the temperature to the boil (100°C) over 45 minutes.

    • Continue dyeing at the boil for 60 minutes.

  • Post-Treatment:

    • Cool the dye bath gradually.

    • Rinse the fabric until the water runs clear and then dry.

Protocol 3: Dyeing of Polyester with a Disperse Dye

  • Fabric Preparation: Scour a 100% polyester fabric.

  • Dye Bath Preparation: Prepare a dye bath with a disperse dye (e.g., C.I. Disperse Blue 56) at 2% owf and a 1:20 liquor ratio. Add a dispersing agent (1 g/L).

  • Dyeing (High-Temperature Method):

    • Adjust the pH of the dye bath to 4.5-5.0 with acetic acid.

    • Enter the polyester fabric at 60°C.

    • Raise the temperature to 130°C in a high-temperature dyeing machine and hold for 60 minutes.[2]

  • Reduction Clearing:

    • After dyeing, rinse the fabric.

    • Perform a reduction clearing bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15 minutes to remove surface dye.

    • Rinse and dry.

Protocol 4: Dyeing of Nylon with an Acid Dye

  • Fabric Preparation: Scour a 100% nylon fabric.

  • Dye Bath Preparation: Prepare a dye bath with an acid dye (e.g., C.I. Acid Red 114) at 2% owf and a 1:30 liquor ratio.

  • Dyeing:

    • Add Glauber's salt (5% owf) and adjust the pH to 5.0-6.0 with acetic acid.

    • Enter the nylon fabric at 40°C.

    • Raise the temperature to the boil (100°C) over 45 minutes.

    • Continue dyeing at the boil for 45-60 minutes.

  • Post-Treatment:

    • Cool and rinse the fabric.

    • An after-treatment with a cationic fixing agent can be applied to improve wet fastness.

    • Rinse and dry.

Performance Evaluation Protocols

The performance of the dyed fabrics is assessed based on color yield and colorfastness properties.

Color Yield (K/S Value)

The color strength (K/S value) of the dyed samples is measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance of the fabric at the wavelength of maximum absorption.[8] A higher K/S value indicates a greater color yield.

Colorfastness Testing

Colorfastness is a measure of a fabric's ability to retain its color when exposed to various conditions.[9] Standardized test methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are used for evaluation.[9] The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales, which are rated from 1 (poor) to 5 (excellent).[10]

The following diagram outlines the workflow for colorfastness testing.

Fastness_Testing_Workflow cluster_wash Washing Fastness (ISO 105-C06) cluster_rub Rubbing Fastness (ISO 105-X12) cluster_light Light Fastness (ISO 105-B02) cluster_assess Assessment dyed_fabric Dyed Fabric Specimen wash_test Launder with Multifiber Fabric dyed_fabric->wash_test rub_test Rub with Dry and Wet Crocking Cloth dyed_fabric->rub_test light_test Expose to Xenon Arc Lamp with Blue Wool Standards dyed_fabric->light_test grey_scale_assess Assess Color Change and Staining using Grey Scales wash_test->grey_scale_assess rub_test->grey_scale_assess light_test->grey_scale_assess

Caption: Workflow for evaluating the colorfastness of dyed fabrics.

  • Colorfastness to Washing (ISO 105-C06): This test simulates home laundering conditions to assess color loss and staining.[11]

  • Colorfastness to Rubbing (ISO 105-X12): This test, also known as crocking, measures the transfer of color from the fabric surface to another surface by rubbing.[9][11]

  • Colorfastness to Light (ISO 105-B02): This test evaluates how much the color will fade when exposed to a standardized light source.[9]

  • Colorfastness to Perspiration (ISO 105-E04): This test simulates the effect of human sweat on the color of the fabric.[9][11]

Comparative Performance Data

The following table summarizes the expected performance of the different fiber-dye combinations based on the described experimental protocols.

FiberDye TypeColor Yield (K/S)Washing Fastness (Color Change)Rubbing Fastness (Wet)Light Fastness
Cotton ReactiveHigh4-52-34-5
Wool AcidHigh43-45
Polyester DisperseVery High4-546-7
Nylon AcidHigh3-434-5

Note: Fastness ratings are on a scale of 1-5 for washing and rubbing (5=best) and 1-8 for light fastness (8=best).

Discussion and Field-Proven Insights

The experimental data highlights the distinct dyeing characteristics of each fiber type.

  • Cotton , when dyed with reactive dyes, exhibits excellent wash fastness due to the formation of a stable covalent bond between the dye and the fiber.[12] However, its wet rubbing fastness can be a challenge, particularly in deep shades.

  • Wool shows good all-around fastness properties with acid dyes. The ionic interactions between the dye and the protein fiber provide a strong bond.

  • Polyester demonstrates superior light fastness and good wash fastness with disperse dyes.[13] The high-temperature dyeing process allows the non-polar dye molecules to penetrate the compact fiber structure, where they become physically trapped upon cooling.[1]

  • Nylon , while readily dyeable with acid dyes, generally exhibits lower wet fastness compared to wool, which can be improved with after-treatments.

The choice of fiber and dye system has significant environmental implications. For instance, the high temperatures and pressures required for dyeing polyester are energy-intensive.[1] The conventional reactive dyeing of cotton necessitates large amounts of salt and alkali, which can be problematic for wastewater treatment.[8]

Conclusion

The dyeing performance of a fiber is a multifaceted characteristic determined by its inherent chemical and physical properties. This guide has provided a comparative framework for understanding the dyeing behavior of key natural and synthetic fibers. By employing standardized experimental protocols and evaluation methods, researchers and industry professionals can make informed decisions in the development of high-quality and durable colored textiles. The interplay between fiber structure, dye chemistry, and dyeing process parameters remains a critical area of study for advancing textile coloration technology.

References

A Comparative Guide to the Biological Activity of 3-Hydroxy-3'-nitro-2-naphthanilide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxy-3'-nitro-2-naphthanilide

This compound, also known as Naphthol AS-BS, is a chemical compound with the molecular formula C₁₇H₁₂N₂O₄[1][2]. It belongs to the class of naphthalenes and is used as an azoic coupling component in the dye industry[1][3]. Beyond its industrial applications, the core structure, a 3-hydroxy-2-naphthanilide moiety, is a scaffold of interest in medicinal chemistry due to the known biological activities of related naphthalenic compounds. The presence of a nitro group and a hydroxyl group suggests potential for various biological interactions. This guide will explore the extrapolated biological activities, primarily focusing on antimicrobial and anticancer potentials, by comparing data from analogous chemical structures.

Antimicrobial Activity: A Comparative Overview

Naphthanilide and its derivatives have shown promising antimicrobial activities. The biological action is often attributed to the naphthalene ring system, which can intercalate with bacterial DNA or disrupt cell membrane integrity. The specific substitutions on the naphthanilide core play a crucial role in modulating this activity.

Antibacterial Activity

Derivatives of the closely related 2-naphthol have demonstrated significant antibacterial properties. For instance, certain 1-aminoalkyl-2-naphthol derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains[4][5]. One study reported a 1-(piperidin-1-ylmethyl)naphthalen-2-ol derivative exhibiting potent activity against Pseudomonas aeruginosa MDR1 with a minimum inhibitory concentration (MIC) as low as 10 µg/mL[4][5]. This suggests that the introduction of aminoalkyl groups to the naphthol skeleton can significantly enhance antibacterial efficacy.

Molecular docking studies on some 2-naphthol derivatives have indicated that their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase[4][5]. The nitro group, as present in this compound, is a well-known pharmacophore in various antimicrobial agents, and its presence is often associated with enhanced activity[6][7].

Table 1: Comparative Antibacterial Activity of Naphthol and Naphthyridine Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110--[4][5]
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100Ciprofloxacin200[5]
1-(dimethylaminomethyl)naphthalen-2-olVarious Bacteria10 - 400--[4]
Thiazolidinone derivatives with nitronaphthylamine substituentS. aureus, B. subtilis0.4 - 1000AminopenicillinsSimilar[6]
Nalidixic acid derivativesGram-negative bacteria---[8]
Antifungal Activity

The antifungal potential of naphthanilide derivatives is also an area of active research. Studies on 2-acyl-1,4-naphthohydroquinones have demonstrated their in vitro antifungal properties against various Candida and filamentous fungi strains[9]. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown superior antifungal activity compared to the standard drug griseofulvin against Penicillium notatum and P. funiculosum[4]. The proposed mechanism for some of these compounds involves the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme for fungal cell membrane synthesis[4][5].

The presence of a nitro group in the structure of this compound could contribute to its potential antifungal action, as nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities[7].

Table 2: Comparative Antifungal Activity of Naphthol and Naphthyridine Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1-(dimethylaminomethyl)naphthalen-2-olP. notatum, P. funiculosum400Griseofulvin500[4][5]
Thiazolidinone derivatives with nitronaphthylamine substituentCandida species0.4 - 1000FluconazoleSimilar[6]
2-octanoylbenzohydroquinoneCandida krusei, Rhizopus oryzae2 - 4Amphotericin B1[9]
3-benzylideneindolin-2-oneCandida species2 - 8--[10]

Potential Anticancer Activity

Phenolic compounds, including those with a naphthalene scaffold, have been investigated for their anticancer properties[11][12]. The mechanism of action is often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in cancer cells. While no direct studies on the anticancer activity of this compound were found, related hydroxylated biphenyl compounds have demonstrated significant antiproliferative effects on malignant melanoma cells[13].

The structure-activity relationship of related compounds suggests that the position and nature of substituents on the aromatic rings are critical for anticancer efficacy. The nitro group in this compound is a feature present in some known anticancer agents, although it can also be a structural alert in medicinal chemistry[14]. Further investigation is warranted to explore the potential of this compound and its derivatives as anticancer agents.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established practices reported in the literature for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial and anticancer testing.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Compound Compound->SerialDilution Dissolve & Dilute Microorganism Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation with Microorganism Microorganism->Inoculation Standardize Inoculum SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation for Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: Workflow for MIC Determination.

Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding Compound Test Compound Treatment Treatment with Compound Compound->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Addition MTT Addition & Incubation Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance DataAnalysis Calculate Cell Viability / IC50 Absorbance->DataAnalysis

Caption: Workflow for MTT Assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is scarce, a comparative analysis of structurally related compounds strongly suggests its potential as a scaffold for developing new antimicrobial and anticancer agents. The presence of the 3-hydroxy-2-naphthanilide core, combined with a nitro functional group, provides a promising chemical framework for biological activity.

Future research should focus on the synthesis of a library of derivatives of this compound to systematically evaluate their biological activities. Key areas of investigation should include:

  • Broad-spectrum antimicrobial screening: Testing against a wide range of pathogenic bacteria and fungi, including resistant strains.

  • Cytotoxicity profiling: Evaluating the anticancer activity against a panel of human cancer cell lines.

  • Mechanism of action studies: Elucidating the molecular targets and pathways through which these compounds exert their biological effects.

  • Structure-activity relationship (SAR) studies: Identifying the key structural features that contribute to the observed biological activities to guide the design of more potent and selective derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel drugs to combat infectious diseases and cancer.

References

The Cost-Effectiveness of Naphthol AS-BS in Azoic Dye Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in dye chemistry and textile science, the selection of coupling components is a critical decision that balances cost, performance, and desired shade. Among the wide array of Naphthol AS derivatives used in the synthesis of azoic dyes, Naphthol AS-BS (C.I. Azoic Coupling Component 17) holds a significant position. This guide provides an in-depth, objective comparison of the cost-effectiveness of Naphthol AS-BS against other common alternatives, supported by an analysis of its chemical properties and a detailed experimental protocol for its application.

Introduction to Naphthol AS-BS: The High-Affinity Coupler

Naphthol AS-BS, chemically known as 3-Hydroxy-3'-nitro-2-naphthanilide, is a key intermediate in the production of azoic dyes and pigments.[1][2] Unlike simpler coupling agents like β-naphthol, the Naphthol AS series consists of anilides of 3-hydroxy-2-naphthoic acid. This more complex structure imparts greater substantivity, or affinity, for cellulosic fibers like cotton.[3]

Naphthol AS-BS is classified as a high-affinity naphthol.[3] This property is crucial as it ensures better absorption and retention of the naphthol within the fiber during the impregnation stage, leading to more efficient coupling and improved fastness properties of the final dye.[4] Its primary applications are in dyeing and printing cotton, viscose, silk, and other cellulosic fibers to produce a range of brilliant, strong colors, particularly rose reds and pinks when combined with specific diazo bases.[1][4]

The Economic Equation: A Cost Comparison of Naphthol Derivatives

A primary consideration for any synthesis protocol is the cost of raw materials. While prices are subject to market fluctuations, purity, and supplier, a general comparison reveals the relative positioning of Naphthol AS-BS. The following table summarizes approximate market prices for Naphthol AS-BS and common alternatives.

Naphthol DerivativeChemical NameCAS No.Typical Price Range (per kg)
Naphthol AS-BS This compound135-65-9₹450 - ₹750 INR
Naphthol AS 3-Hydroxy-N-phenyl-2-naphthamide92-77-3₹200 - ₹500 INR
Naphthol AS-D 3-Hydroxy-N-(o-tolyl)-2-naphthamide135-61-5₹400 - ₹455 INR
Naphthol AS-BO 3-Hydroxy-N-(1-naphthyl)-2-naphthamide135-62-6₹107 - ₹600 INR

Note: Prices are approximate, based on data from various Indian suppliers in late 2023 and early 2024, and are intended for comparative purposes only.[1][2][3][4][5][6][7][8][9][10][11][12][13]

From a purely upfront cost perspective, Naphthol AS-BS is often priced higher than the foundational Naphthol AS and can be more expensive than other derivatives like AS-D and AS-BO. However, its cost-effectiveness cannot be judged on price alone. The true value is determined by its performance in synthesis, specifically dye yield, color strength, and the fastness of the resulting shade.

Performance Metrics: Linking Structure to Efficacy

While direct, peer-reviewed comparative studies with quantitative fastness data for all Naphthol AS derivatives are scarce, we can infer performance from chemical principles and manufacturer data. The efficacy of a Naphthol coupler is primarily judged on the brightness, strength, and durability (fastness) of the dye it produces.

Causality Behind Performance: The Role of the Nitro Group

The key structural difference in Naphthol AS-BS is the presence of a nitro (-NO₂) group on the aniline ring. This electron-withdrawing group plays a significant role in the molecule's properties.

  • Increased Affinity: The nitro group contributes to the molecule's polarity and planarity, enhancing its substantivity for cotton. This high affinity is advantageous as it leads to better uptake of the naphthol from the impregnation bath, potentially allowing for lower concentrations to be used compared to low-affinity naphthols. A higher affinity generally correlates with better rubbing fastness, as less azo pigment is formed loosely on the fiber surface.[3][4]

  • Color and Light Fastness: The electronic nature of substituents on both the diazo and coupling components influences the final color and its stability. Electron-withdrawing groups like -NO₂ can shift the absorption spectrum of the dye, affecting the shade. Furthermore, such groups can influence the dye's resistance to photochemical degradation, a key factor in light fastness.[14] While many combinations of Naphthol AS dyes provide good light fastness, specific pairings are required to achieve excellent ratings.[8]

Comparative Fastness Properties

Naphthol dyes are renowned for their excellent wash fastness, often comparable to more expensive vat dyes.[8][15] This is because the insoluble dye molecule is synthesized inside the fiber, trapping it mechanically.

  • Wash Fastness: Generally very good to excellent (Grade 4-5) for most Naphthol AS combinations, including those from AS-BS, provided the dyed material is thoroughly soaped to remove surface pigment.[8][15]

  • Light Fastness: This property is highly dependent on the specific diazo component used. While many combinations offer good light fastness, Naphthol AS-BS is noted for producing shades with superior lightfastness in certain combinations.[16]

  • Rubbing (Crocking) Fastness: This can be a challenge for azoic dyes, particularly in dark shades. However, the high affinity of Naphthol AS-BS helps mitigate this by ensuring better penetration and fixation within the fiber, leading to good rubbing fastness.[4][5]

The high dyeing strength and excellent fastness properties mean that for certain target shades, particularly brilliant and deep reds, using a premium coupler like Naphthol AS-BS can be more cost-effective than achieving a similar shade with a lower-cost naphthol that may require higher concentrations or result in a less durable product.[5]

Experimental Protocol: Synthesis of an Azoic Dye on Cotton Using Naphthol AS-BS

This protocol details a standard laboratory procedure for dyeing a cotton fabric sample. The process is a self-validating system, as the successful formation of a deep, even color indicates the correct execution of each step.

Workflow Diagram

DyeSynthesisWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric Scoured Cotton Fabric impregnate 1. Naphtholation (Impregnation) fabric->impregnate naphthol_sol Prepare Naphthol AS-BS Solution naphthol_sol->impregnate diazo_sol Prepare Diazo Salt Solution develop 3. Coupling (Development) diazo_sol->develop squeeze 2. Squeeze Excess impregnate->squeeze squeeze->develop rinse 4. Cold Rinse develop->rinse soap 5. Soaping at Boil rinse->soap final_rinse 6. Final Rinse & Dry soap->final_rinse dyed_fabric Dyed Fabric final_rinse->dyed_fabric

Caption: Azoic dyeing workflow using Naphthol AS-BS.

Materials and Reagents
  • Naphthol AS-BS (C.I. 37515)

  • Fast Red B Base (C.I. 37125) or equivalent diazo component

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Non-ionic soap

  • Scoured and bleached cotton fabric

  • Ice

Step-by-Step Methodology

Part A: Preparation of the Naphthol AS-BS Solution (Naphtholation Bath)

  • Rationale: Naphthol AS-BS is insoluble in water. It must be dissolved in an alkali (caustic soda) to form the water-soluble sodium naphtholate, which can then impregnate the cotton fibers.

  • Create a paste by mixing 3 grams of Naphthol AS-BS with a small amount of water.

  • In a separate beaker, prepare a solution of 6 g/L Sodium Hydroxide (NaOH) .

  • Slowly add the NaOH solution to the Naphthol AS-BS paste while stirring until the naphthol is completely dissolved, forming a clear solution.

  • Add 15 g/L of Sodium Chloride (NaCl) . The salt increases the substantivity of the naphthol for the cellulose, promoting better uptake.[15]

  • Dilute the solution with water to achieve a final liquor-to-goods ratio of 30:1 . Maintain at room temperature.

Part B: Preparation of the Diazo Solution (Development Bath)

  • Rationale: The primary aromatic amine (Fast Red B Base) is converted into a reactive diazonium salt through diazotization with sodium nitrite and hydrochloric acid at low temperatures. This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, hence the critical need for an ice bath.[15]

  • In a beaker, make a paste of 3 grams of Fast Red B Base with a small amount of water.

  • Slowly add 3 mL of concentrated HCl and stir to dissolve.

  • Place the beaker in an ice bath and cool the solution to 0-5°C .

  • In a separate vessel, dissolve 2 grams of Sodium Nitrite (NaNO₂) in 10 mL of cold water .

  • Add the sodium nitrite solution dropwise to the cold amine solution while stirring continuously. Keep the temperature strictly below 5°C by adding ice directly to the mixture if necessary.

  • The reaction is complete after about 20-30 minutes. The resulting clear solution is the diazonium salt, ready for coupling.

Part C: Dyeing Process

  • Naphtholation: Immerse the dry cotton fabric (e.g., a 100g sample) into the Naphthol AS-BS solution (Part A) for 20-30 minutes at room temperature. Agitate occasionally to ensure even penetration.

  • Squeezing: Remove the fabric and squeeze it evenly to remove excess liquor. A good squeeze is vital for preventing uneven color development and improving rubbing fastness.

  • Coupling (Development): Immediately immerse the naphtholated fabric into the cold diazo solution (Part B). The color will develop almost instantly as the diazonium salt couples with the naphthol absorbed within the fibers. Keep the fabric in this developing bath for 15-20 minutes.

  • Rinsing and Soaping: Remove the dyed fabric and rinse thoroughly in cold water to remove unreacted chemicals.

  • To improve fastness properties and achieve the true shade, the fabric must be soaped. Wash the fabric in a solution containing 2 g/L of non-ionic soap at a boil for 15-20 minutes. This step removes any loose surface pigment.

  • Finally, rinse the fabric thoroughly in hot and then cold water. Dry the fabric in the air.

Conclusion: A Strategic Choice for High-Performance Dyes

The decision to use Naphthol AS-BS is a strategic one that extends beyond its initial purchase price. While alternatives like Naphthol AS are less expensive, Naphthol AS-BS offers distinct advantages rooted in its chemical structure.

Caption: Decision logic for Naphthol AS-BS cost-effectiveness.

Its high affinity for cellulosic fibers, driven by its molecular structure including the nitro group, facilitates excellent dye uptake and contributes to superior wash and rubbing fastness. For applications demanding brilliant, deep shades with high durability, the performance benefits of Naphthol AS-BS can outweigh its higher cost, leading to a more cost-effective outcome by reducing the required dye concentration and producing a higher quality, longer-lasting final product. The choice ultimately rests on the specific performance requirements and economic constraints of the intended application.

References

A Comparative Environmental Impact Assessment of 3-Hydroxy-3'-nitro-2-naphthanilide Production for Pigment and Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth environmental impact assessment of the production of 3-Hydroxy-3'-nitro-2-naphthanilide, a key intermediate in the synthesis of various azo dyes and pigments. It is designed to offer a comprehensive understanding of the environmental footprint associated with its manufacturing process and to compare it with more sustainable alternatives. This document is grounded in established scientific principles and methodologies to ensure accuracy and trustworthiness for its intended audience of researchers, scientists, and professionals in drug development who may utilize these compounds in their work.

Introduction: The Double-Edged Sword of Azo Dyes

This compound, also known as Naphthol AS-BS (CAS 135-65-9), is an aromatic compound crucial for producing a range of vibrant and durable colors in textiles, plastics, and printing inks.[1][2] Its utility lies in its function as an azoic coupling component, reacting with a diazonium salt to form an insoluble azo dye directly on a substrate or to be processed into a pigment.[3][4]

However, the production and use of azo dyes, including those derived from this compound, are not without significant environmental and health concerns.[5][6] A primary issue is the potential for the release of carcinogenic aromatic amines through the reductive cleavage of the azo bond (-N=N-).[7] Furthermore, the manufacturing process itself can be resource-intensive and generate hazardous waste streams.[8] This guide will dissect the environmental impact of its production through a life cycle perspective and compare it with emerging sustainable alternatives.

The Synthetic Pathway of this compound: A Look at the Environmental Hotspots

The industrial synthesis of this compound typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid and 3-nitroaniline. This process, while effective, presents several environmental challenges throughout its lifecycle.

A generalized synthesis process is as follows:

  • Reaction: 3-hydroxy-2-naphthoic acid and 3-nitroaniline are reacted in a solvent, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

  • Purification: The crude product is then purified, which may involve recrystallization from a solvent.

  • Drying and Milling: The purified product is dried and milled to the desired particle size.

Each of these stages contributes to the overall environmental footprint of the compound.

Visualizing the Production Workflow

Production_Workflow cluster_RawMaterials Raw Material Sourcing cluster_Manufacturing Manufacturing Process cluster_Product Final Product 3_hydroxy_2_naphthoic_acid 3-Hydroxy-2-naphthoic Acid Reaction Condensation Reaction 3_hydroxy_2_naphthoic_acid->Reaction 3_nitroaniline 3-Nitroaniline 3_nitroaniline->Reaction Solvents_Reagents Solvents & Reagents Solvents_Reagents->Reaction Purification Purification/Recrystallization Reaction->Purification Drying_Milling Drying & Milling Purification->Drying_Milling Product This compound Drying_Milling->Product

Caption: A simplified workflow for the production of this compound.

Comparative Analysis: Environmental Performance Metrics

A comprehensive environmental impact assessment requires a quantitative comparison with viable alternatives. While specific data for this compound production is not always publicly available, we can establish a comparative framework based on typical values for azo dye intermediates and contrast them with greener alternatives.

Environmental MetricThis compound Production (Estimated)Natural Pigment Alternatives (e.g., from plant extracts)Sustainable Synthetic Alternatives (e.g., bio-based)
Energy Consumption High (due to heating, distillation, and drying)Moderate to High (extraction and purification can be energy-intensive)Variable (depends on the specific bio-synthetic pathway)
Water Usage High (for reactions, washing, and cooling)High (for cultivation of raw materials and extraction)Potentially Lower (fermentation processes can be water-intensive but may be more efficient)
Wastewater Generation High volume with high COD, BOD, and potential for toxic byproductsHigh volume, but generally biodegradable with lower toxicityVariable, often with more biodegradable waste streams
Solid Waste Moderate (filter cakes, distillation residues)High (biomass waste from extraction)Moderate (biomass from fermentation)
Toxicity of Product Potential for formation of carcinogenic aromatic aminesGenerally low toxicityDesigned to be low toxicity
Biodegradability LowHighHigh

Disclaimer: The values for this compound production are estimations based on general knowledge of azo dye manufacturing. Actual values can vary significantly based on the specific process and facility.

Experimental Protocols for Environmental Impact Assessment

To ensure a thorough and self-validating environmental impact assessment, a suite of standardized experimental protocols should be employed. The following methodologies are critical for evaluating the environmental safety of this compound and its alternatives.

Wastewater Characterization

A crucial aspect of the environmental impact assessment is the characterization of the wastewater generated during production.

4.1.1. Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD)

BOD measures the amount of dissolved oxygen consumed by microorganisms to decompose organic matter, while COD measures the oxygen required to chemically oxidize the organic and inorganic matter in the water.[9][10] A high BOD/COD ratio indicates a greater proportion of biodegradable material.[10]

Experimental Protocol: 5-Day BOD Test (BOD5)

  • Sample Preparation: Collect a representative sample of the wastewater. If necessary, neutralize the pH to between 6.5 and 7.5 and dechlorinate if residual chlorine is present.

  • Dilution: Prepare a series of dilutions of the sample with aerated, nutrient-rich dilution water. The dilution factor should be chosen to ensure that the dissolved oxygen depletion is at least 2 mg/L and the final dissolved oxygen is at least 1 mg/L.

  • Inoculation: If the sample is sterile or has been disinfected, add a small amount of a microbial seed (e.g., from a domestic wastewater treatment plant).

  • Initial Dissolved Oxygen (DO) Measurement: Measure the initial DO of each dilution using a calibrated DO meter.

  • Incubation: Seal the dilution bottles and incubate them in the dark at 20°C for 5 days.

  • Final DO Measurement: After 5 days, measure the final DO of each dilution.

  • Calculation: Calculate the BOD5 using the formula: BOD5 (mg/L) = [(Initial DO - Final DO) - (Blank DO depletion)] x Dilution Factor.

Experimental Protocol: Closed Reflux, Titrimetric Method for COD

  • Sample Digestion: Add a known volume of the wastewater sample to a digestion tube containing a solution of potassium dichromate (a strong oxidizing agent) and sulfuric acid.

  • Reflux: Heat the mixture at 150°C for 2 hours in a COD reactor.

  • Titration: After cooling, titrate the excess unreacted potassium dichromate with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The color change from blue-green to reddish-brown indicates the endpoint.

  • Calculation: Calculate the COD using the formula: COD (mg/L) = [(Blank Titer - Sample Titer) x Normality of FAS x 8000] / Sample Volume (mL).

4.1.2. Detection of Aromatic Amines

The potential for the formation and release of carcinogenic aromatic amines is a major concern. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for their detection and quantification.[11][12][13]

Experimental Protocol: HPLC with UV or Electrochemical Detection

  • Sample Preparation: Extract the aromatic amines from the wastewater sample using a suitable solid-phase extraction (SPE) cartridge. Elute the amines with an appropriate solvent and concentrate the eluate.

  • Chromatographic Separation: Inject the concentrated sample into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: Use a gradient or isocratic mobile phase, typically a mixture of acetonitrile and a buffer solution, to separate the different aromatic amines.

  • Detection: Detect the separated amines using a UV detector at a specific wavelength or an electrochemical detector for higher sensitivity.

  • Quantification: Quantify the concentration of each aromatic amine by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Ecotoxicity Testing

Ecotoxicity tests assess the potential harm of the chemical or its wastewater to aquatic organisms. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for these tests.[6][14][15]

Experimental Protocol: Acute Toxicity Test with Daphnia magna (OECD 202)

  • Test Organisms: Use young daphnids (less than 24 hours old) from a healthy laboratory culture.

  • Test Solutions: Prepare a series of concentrations of the test substance in a suitable culture medium.

  • Exposure: Place a specified number of daphnids in each test concentration and a control (medium only).

  • Observation: After 24 and 48 hours, observe the daphnids for immobilization (inability to swim).

  • Data Analysis: Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 24 and 48 hours.

Biodegradability and Bioaccumulation Potential

Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (OECD 301B)

  • Test Setup: In a sealed flask, expose a known concentration of the test substance to a mixed population of microorganisms in a mineral medium.

  • CO2 Measurement: Continuously measure the amount of carbon dioxide produced from the microbial respiration.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced to the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of biodegradation within a specified timeframe.[16]

Experimental Protocol: Bioaccumulation in Fish - Aqueous and Dietary Exposure (OECD 305)

  • Exposure Phase: Expose fish to the test substance at a constant concentration in water or in their diet for a specified period.

  • Depuration Phase: Transfer the fish to a clean environment and monitor the elimination of the substance from their tissues.

  • Analysis: At regular intervals during both phases, measure the concentration of the test substance in the fish tissue and the exposure medium.

  • Calculation: Calculate the Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) to assess the potential for the substance to accumulate in living organisms.[17]

Sustainable Alternatives to this compound-based Pigments

The search for safer and more environmentally friendly colorants has led to the development of several alternatives.

Natural Pigments

Natural pigments derived from plant, animal, and mineral sources offer a renewable and often biodegradable alternative to synthetic dyes.[18][19]

  • Advantages:

    • Lower toxicity and allergenicity.[18]

    • Biodegradable and from renewable resources.[13]

    • Can be produced with a lower carbon footprint if sourced sustainably.

  • Disadvantages:

    • Often have lower color fastness and a more limited color palette.

    • Production can be land and water-intensive.[13]

    • Batch-to-batch consistency can be a challenge.

Sustainable Synthetic Alternatives

Innovation in chemistry is leading to the development of synthetic dyes with improved environmental profiles.

  • Bio-based Dyes: These are synthesized from renewable feedstocks, such as sugars or lignin, through fermentation or enzymatic processes.[20]

  • Dyes Designed for Degradability: These molecules are engineered to break down into non-toxic substances at the end of their life.

  • High-Fixation Dyes: These dyes have a higher affinity for the substrate, leading to less dye being lost in the wastewater.

Visualizing the Comparison of Alternatives

Alternatives_Comparison cluster_Alternatives Sustainable Alternatives Target_Compound This compound (Azo Dye Intermediate) Natural_Pigments Natural Pigments (e.g., from plants, microbes) Target_Compound->Natural_Pigments Lower Toxicity, Biodegradable Higher land/water use Sustainable_Synthetic Sustainable Synthetic Dyes (e.g., bio-based, high-fixation) Target_Compound->Sustainable_Synthetic Lower Toxicity, Designed for Degradability Performance can be comparable

Caption: A comparison of this compound with sustainable alternatives.

Conclusion and Future Outlook

The production of this compound, while important for the creation of a wide range of colors, carries a significant environmental burden. The manufacturing process is associated with high energy and water consumption, the generation of hazardous wastewater, and the potential for the formation of toxic byproducts. A thorough environmental impact assessment, utilizing the standardized experimental protocols outlined in this guide, is essential for any facility producing or using this compound.

The future of the colorant industry lies in the transition to more sustainable alternatives. Both natural pigments and innovative, eco-friendly synthetic dyes offer promising pathways to reduce the environmental impact of coloration. For researchers and drug development professionals, understanding the environmental profile of the chemicals they use, including dyes and pigments for staining or formulation, is a critical aspect of responsible science. By choosing sustainable alternatives and advocating for greener chemical manufacturing processes, the scientific community can contribute to a healthier planet.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Hydroxy-3'-nitro-2-naphthanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the meticulous and safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven framework for the safe use of 3-Hydroxy-3'-nitro-2-naphthanilide (CAS No. 135-65-9), a compound often utilized as an intermediate in the synthesis of azo dyes and other complex organic molecules. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of proactive safety and experimental integrity in your laboratory.

Hazard Profile: Understanding the Risks

This compound is a solid organic compound that, while not classified as acutely toxic, presents specific hazards that demand careful management. The primary risks associated with this chemical are:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Potential for Skin Sensitization: Although not universally reported, some data suggests it may cause an allergic skin reaction upon repeated contact.[2]

  • Aquatic Toxicity: A portion of the aggregated GHS information indicates that this chemical is very toxic to aquatic life.[1]

While many reports indicate this chemical does not meet GHS hazard criteria, the presence of warnings for eye irritation and aquatic toxicity in a significant number of notifications necessitates a cautious approach.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, tailored to the specific hazards of this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To prevent airborne particles or splashes from causing serious eye irritation.[2]
Hand Protection Nitrile or Butyl rubber gloves.Aromatic nitro compounds and anilides necessitate gloves with good chemical resistance. Butyl gloves are particularly effective against nitro compounds.[3] Nitrile gloves offer a good general-purpose alternative with excellent splash protection.[4][5] Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat.To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.If there is a risk of generating significant dust, a NIOSH-approved particulate respirator (e.g., N95) should be considered.

Operational Plan: From Weighing to Quenching

A systematic workflow is crucial to minimize exposure and ensure experimental reproducibility. The following step-by-step guide outlines the safe handling of this compound in a typical laboratory setting.

Preparation and Weighing
  • Designated Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to control potential dust inhalation.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.

  • Weighing: Use a tared weigh boat or glassine paper to accurately measure the required amount. Avoid creating dust clouds.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.

In-Reaction Handling
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, ensure adequate cooling is in place before initiating the reaction.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or uncontrolled reactions.[6][7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of personnel and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[8]

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed items with soap and water.[1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Don PPE (Goggles, Gloves, Lab Coat) Hood Work in Fume Hood Prep->Hood Enter Weigh Weigh Solid Hood->Weigh React Perform Reaction Weigh->React Transfer SolidWaste Collect Solid Waste (Hazardous) React->SolidWaste Contaminated Materials LiquidWaste Collect Liquid Waste (Hazardous) React->LiquidWaste Reaction Mixture Decon Decontaminate Glassware React->Decon Used Equipment

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.